Rink Amide AM Resin
Beschreibung
BenchChem offers high-quality Rink Amide AM Resin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rink Amide AM Resin including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C39H36N2O6 |
|---|---|
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[[4-[2-(benzylamino)-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C39H36N2O6/c1-44-29-20-21-34(36(22-29)45-2)38(27-16-18-28(19-17-27)46-25-37(42)40-23-26-10-4-3-5-11-26)41-39(43)47-24-35-32-14-8-6-12-30(32)31-13-7-9-15-33(31)35/h3-22,35,38H,23-25H2,1-2H3,(H,40,42)(H,41,43) |
InChI-Schlüssel |
QDBNGXIVXNLAGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC |
Herkunft des Produkts |
United States |
Rink Amide AM Resin: A Technical Guide for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of peptides with a C-terminal amide. Its widespread adoption in both academic research and industrial drug development stems from its compatibility with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, high cleavage efficiency, and the consistent purity of the resulting peptide amides. This technical guide provides an in-depth overview of Rink Amide AM resin, including its core properties, detailed experimental protocols, and key chemical transformations.
Core Properties and Specifications
Rink Amide AM resin is a polystyrene-based resin functionalized with a modified Rink amide linker attached to an aminomethyl (AM) backbone. This composition confers excellent swelling properties in common organic solvents used in peptide synthesis, ensuring efficient reagent access to the growing peptide chain. The acid-labile nature of the linker allows for the release of the synthesized peptide as a C-terminal amide upon treatment with trifluoroacetic acid (TFA).
A summary of the key quantitative data for commercially available Rink Amide AM resin is presented below:
| Property | Typical Values |
| Matrix | 1% Divinylbenzene (DVB) cross-linked Polystyrene |
| Appearance | Pale white or slight yellow beads[1][2] |
| Substitution (Loading) | 0.3 - 1.2 mmol/g[1][2][3][4] |
| Mesh Size | 100 - 200 mesh or 200 - 400 mesh[1][2][3] |
Chemical Structure
The functional core of the Rink Amide AM resin is the specialized linker that facilitates the attachment of the first amino acid and subsequent cleavage to yield a peptide amide.
Caption: Chemical structure of Fmoc-Rink Amide AM resin.
Experimental Protocols
The following sections detail the standard procedures for utilizing Rink Amide AM resin in Fmoc-based solid-phase peptide synthesis.
Resin Swelling
Proper swelling of the resin is critical for successful peptide synthesis as it allows for unrestricted diffusion of reagents.
Protocol:
-
Place the desired amount of Rink Amide AM resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).[5]
-
Allow the resin to swell at room temperature for at least 15-30 minutes.[5]
-
Drain the DMF from the reaction vessel.
Loading of the First Amino Acid
The first Fmoc-protected amino acid is coupled to the resin after the removal of the Fmoc group from the linker.
Protocol:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.[6]
-
Agitate the mixture for 20-30 minutes at room temperature.[6]
-
Drain the piperidine solution and wash the resin thoroughly with DMF.[6]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the first Fmoc-protected amino acid (5 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.[5]
-
Add a base, typically N,N-diisopropylethylamine (DIPEA), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-6 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove excess reagents.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[5][6]
-
Caption: Workflow for loading the first amino acid.
Peptide Chain Elongation
The peptide chain is extended through a series of deprotection and coupling cycles.
Protocol:
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the growing peptide chain using a 20% piperidine in DMF solution.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent and base.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat this cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.
Caption: The iterative cycle of peptide chain elongation.
Cleavage and Deprotection
The final step involves cleaving the completed peptide from the resin and simultaneously removing the side-chain protecting groups.
Protocol:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) to remove DMF.
-
Prepare a cleavage cocktail, typically consisting of 90-95% Trifluoroacetic Acid (TFA) and scavengers.[1] Common scavengers include triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.[1]
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.[6]
-
Centrifuge or filter to collect the crude peptide.
-
Wash the peptide with cold diethyl ether to remove residual scavengers and byproducts.
Caption: Workflow for peptide cleavage and deprotection.
Conclusion
Rink Amide AM resin is an indispensable tool for the synthesis of C-terminal peptide amides via Fmoc-based solid-phase peptide synthesis.[1][7][8] Its reliability, high performance, and compatibility with standard protocols make it a preferred choice for researchers in drug discovery, biotechnology, and fundamental peptide science. By understanding the core properties and adhering to optimized experimental procedures, scientists can effectively leverage Rink Amide AM resin to produce high-purity peptide amides for a wide range of applications.
References
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Rink Amide AM Resin | C39H36N2O6 | CID 4992760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
The Core Principles and Operation of Rink Amide AM Resin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides, a common structural motif in biologically active peptides.[1] This guide provides a detailed examination of the resin's fundamental principles, operational protocols, and the critical chemical transformations that govern its utility in the synthesis of custom peptides for research, diagnostics, and therapeutic development.
Fundamental Principles of Rink Amide AM Resin
Rink Amide AM resin is a polystyrene-based solid support functionalized with a highly acid-labile linker.[1][2] The "AM" designation refers to the aminomethyl handle to which the Rink linker is attached.[2] This specialized linker is designed for the Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy, enabling the stepwise assembly of a peptide chain and its subsequent cleavage to yield a peptide with a C-terminal amide.[3][4]
The core of the Rink Amide resin's functionality lies in its linker, which is stable to the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in DMF) but is readily cleaved under acidic conditions (typically trifluoroacetic acid, TFA).[4][5] This orthogonality is fundamental to the success of Fmoc-based SPPS.
Key Characteristics:
-
Solid Support: Typically 1% divinylbenzene (B73037) cross-linked polystyrene beads.[1]
-
Linker: An acid-labile 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetic acid (Rink) linker.
-
Functionality: Produces C-terminal peptide amides upon cleavage.
-
Chemistry: Compatible with Fmoc-based solid-phase peptide synthesis.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with Rink Amide AM resin and its use in SPPS.
| Parameter | Typical Value | Reference(s) |
| Resin Loading Capacity | 0.3 - 1.2 mmol/g | [1][6] |
| Mesh Size | 100-200 or 200-400 mesh | [1][6] |
Table 1: Rink Amide AM Resin Specifications. This table outlines the typical loading capacities and bead sizes for commercially available Rink Amide AM resin.
| Reagent Name | Composition (v/v) | Target Peptides & Remarks | Reference(s) |
| Standard Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Suitable for peptides without sensitive residues (e.g., Cys, Met, Trp). TIS acts as a carbocation scavenger. | [7][8] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides containing multiple sensitive residues. The various scavengers protect against different side reactions. | [8][9] |
| TFA/DMB/TIS Cocktail | TFA/DMB/TIS (92.5:5:2.5) | DMB (1,3-dimethoxybenzene) is used to prevent C-terminal N-alkylation, a side reaction that can occur with the Rink Amide linker. | [3] |
| Dilute TFA Cleavage | 1% TFA in DCM | Used for very acid-sensitive resins to cleave the peptide while leaving most side-chain protecting groups intact. |
Table 2: Common TFA Cleavage Cocktails for Rink Amide Resin. This table details the composition and application of various cleavage cocktails used to release the synthesized peptide from the resin.
Experimental Protocols
The following are detailed methodologies for the key stages of peptide synthesis using Rink Amide AM resin.
Resin Swelling and Fmoc Deprotection
-
Swelling: Place the desired amount of Rink Amide AM resin in a reaction vessel. Add N,N-dimethylformamide (DMF) (approximately 10 mL/g of resin) and allow the resin to swell for 15-30 minutes at room temperature. Drain the DMF.[4]
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the swollen resin. Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the linker's terminal amine. Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).[1][10]
First Amino Acid Coupling
-
Activation: In a separate vessel, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove any unreacted reagents.
Iterative Peptide Elongation
Repeat the following cycle for each subsequent amino acid in the peptide sequence:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the peptidyl-resin and agitate for 20 minutes. Drain and wash with DMF.
-
Amino Acid Coupling: Couple the next activated Fmoc-amino acid as described in section 3.2.
-
Washing: Wash the resin with DMF.
Final Cleavage and Peptide Isolation
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Cleavage: Add a pre-prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dried peptidyl-resin (approximately 10 mL/g of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[4][9]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate by rotary evaporation or a stream of nitrogen. Add cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether to remove residual scavengers and organic impurities. Dry the crude peptide under vacuum.
Visualizing the Process: Diagrams
The following diagrams illustrate the key chemical transformations and workflows involved in SPPS using Rink Amide AM resin.
Figure 1: A high-level overview of the SPPS workflow using Rink Amide AM resin.
Figure 2: The iterative cycle of deprotection and coupling in Fmoc-SPPS.
Figure 3: The final cleavage and isolation workflow for obtaining the crude peptide amide.
References
- 1. chempep.com [chempep.com]
- 2. High-Purity Peptide Resins | pepresin [pepresin.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
Rink Amide AM Resin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Rink Amide AM Resin, a cornerstone of modern solid-phase peptide synthesis (SPPS). We will delve into its chemical structure, key properties, and the experimental protocols essential for its successful application in the synthesis of C-terminal peptide amides.
Core Concepts: Chemical Structure and Properties
Rink Amide AM Resin is a specialized solid support designed for Fmoc-based solid-phase peptide synthesis. Its unique structure allows for the assembly of peptide chains and subsequent cleavage to yield a C-terminal amide, a common modification in biologically active peptides that can enhance stability and activity.[1]
The resin is built upon a polystyrene matrix cross-linked with divinylbenzene (B73037) (DVB), which provides mechanical and chemical stability.[2] Attached to this matrix is the acid-labile Rink Amide linker. The "AM" designation refers to the aminomethyl polystyrene resin to which the linker is attached.[2] The linker is pre-functionalized with an Fmoc-protected primary amine, making it ready for the coupling of the first amino acid in the peptide sequence.[2][3]
The key feature of the Rink Amide linker is its high acid lability, which allows for the cleavage of the synthesized peptide from the resin under relatively mild acidic conditions, typically using trifluoroacetic acid (TFA).[4] This process simultaneously removes most common acid-labile side-chain protecting groups.[3]
Caption: Chemical Structure of Rink Amide AM Resin
Physical and Chemical Properties
The performance of Rink Amide AM Resin in SPPS is dictated by several key physical and chemical properties, which are summarized in the table below.
| Property | Typical Value(s) | Significance in SPPS |
| Matrix Composition | 1% Divinylbenzene (DVB) cross-linked polystyrene | Provides a balance of mechanical stability and swelling properties, allowing for efficient reagent diffusion.[2] |
| Appearance | Pale white to slight yellow beads | A visual indicator of resin quality.[5] |
| Loading Capacity | 0.3 - 1.0 mmol/g | Determines the amount of peptide that can be synthesized per gram of resin; a critical parameter for reaction scaling.[2][3] |
| Mesh Size | 100-200 mesh or 200-400 mesh | Influences reaction kinetics and solvent flow rates. Smaller bead sizes (higher mesh numbers) offer a larger surface area but can increase backpressure.[2] |
| Swelling Volume | See Table 2 | Crucial for reagent access to reactive sites within the resin beads. Good swelling is essential for high coupling efficiencies.[2] |
Swelling Properties
Effective swelling of the resin is paramount for successful SPPS, as it allows for the penetration of solvents and reagents to the growing peptide chain. Rink Amide AM Resin, being polystyrene-based, exhibits excellent swelling in common SPPS solvents.
| Solvent | Typical Swelling Volume (mL/g) |
| Dichloromethane (DCM) | 8.3 |
| Toluene | 8.5 |
| Tetrahydrofuran (THF) | 8.8 |
| Dioxane | 7.8 |
| Dimethylformamide (DMF) | 5.6 |
| Acetonitrile (MeCN) | 3.2 |
| Ethanol (EtOH) | 1.7 |
| Methanol (MeOH) | 1.6 |
| Water | In-significant |
Data for 1% cross-linked polystyrene resin.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Rink Amide AM Resin.
Protocol 1: Determination of Resin Loading Capacity
This protocol utilizes the spectrophotometric analysis of the Fmoc group cleaved from a known mass of resin.
References
Rink Amide AM Resin: A Deep Dive into its Mechanism of Action in Solid-Phase Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and high-purity synthesis of these crucial biomolecules for research and therapeutic development. At the heart of the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy for producing C-terminal peptide amides lies the Rink Amide AM resin.[1][2] This polystyrene-based resin is functionalized with a highly acid-labile linker, specifically designed to release the synthesized peptide as a C-terminal amide upon cleavage.[3] The amide functionality is critical for the biological activity and stability of many peptide hormones, neurotransmitters, and drug candidates.
This technical guide provides a comprehensive overview of the Rink Amide AM resin, detailing its mechanism of action, key quantitative parameters, and detailed experimental protocols.
Core Mechanism of Action
The utility of Rink Amide AM resin in Fmoc-SPPS is centered around its specialized linker, which allows for the stable anchoring of the growing peptide chain and its subsequent efficient release. The entire process can be broken down into three key stages: Initialization , Elongation , and Cleavage & Deprotection .
Initialization: Attachment of the First Amino Acid
The synthesis begins with the deprotection of the terminal Fmoc group on the Rink Amide AM resin to expose a primary amine. This is typically achieved using a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).[1][4] The now-free amine serves as the anchor point for the first Fmoc-protected amino acid. The coupling of this first residue is a critical step that initiates the peptide chain. Standard coupling reagents are employed to facilitate the formation of the amide bond between the carboxylic acid of the amino acid and the amine on the resin.[5]
Elongation: Iterative Peptide Chain Assembly
Following the successful coupling of the first amino acid, the peptide chain is elongated through a series of repetitive cycles. Each cycle consists of two main steps:
-
Fmoc Deprotection: The Fmoc protecting group on the α-amine of the newly attached amino acid is removed using a piperidine solution, exposing a new primary amine.[6]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine, extending the peptide chain by one residue.
This cycle is repeated until the desired peptide sequence is fully assembled. Throughout the process, thorough washing steps are performed to remove excess reagents and by-products, ensuring high purity of the final peptide.[4]
Cleavage and Deprotection: Release of the Peptide Amide
The final step is the cleavage of the completed peptide from the resin and the simultaneous removal of any acid-labile side-chain protecting groups. Rink Amide AM resin is engineered for cleavage under mildly acidic conditions, most commonly with a high concentration of trifluoroacetic acid (TFA).[7][8] The cleavage cocktail typically includes scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to prevent side reactions and re-attachment of protecting groups to sensitive amino acid residues.[7] This one-step process efficiently yields the desired C-terminal peptide amide.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with Rink Amide AM resin and its use in SPPS.
| Parameter | Typical Value/Range | Notes |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | This value indicates the amount of the initial amine functionalization per gram of resin and is crucial for calculating reagent stoichiometry.[1] |
| Mesh Size | 100-200 or 200-400 mesh | Smaller bead sizes (larger mesh number) offer a greater surface area and potentially faster kinetics but can lead to higher backpressure in automated synthesizers.[1] |
| Cross-linker (DVB) | 1% | The degree of cross-linking with divinylbenzene (B73037) affects the swelling properties and mechanical stability of the polystyrene matrix.[1] |
| Solvent | Swelling Properties |
| N,N-Dimethylformamide (DMF) | Excellent |
| Dichloromethane (DCM) | Excellent |
| N-Methyl-2-pyrrolidone (NMP) | Excellent |
| Water | Some swelling |
Table 1: General Properties of Rink Amide AM Resin. Data compiled from multiple sources.[1]
| Cleavage Cocktail | Typical Conditions | Efficiency & Remarks |
| TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v), 1-3 hours | The most common and generally effective cocktail for a wide range of peptides.[9][10] |
| TFA/DCM with Scavengers | e.g., 50% TFA in DCM with 3-5% 1,3-dimethoxybenzene (B93181), 15-45 min | A milder alternative that can be beneficial for sensitive peptides. The use of 1,3-dimethoxybenzene can prevent the formation of C-terminal N-alkylated by-products.[4][11][12] |
| TFA/H₂O/EDT/TIS | 94:2.5:2.5:1 (v/v/v/v), 2 hours | The addition of 1,2-ethanedithiol (B43112) (EDT) is recommended for peptides containing tryptophan, methionine, or cysteine to prevent side reactions.[13] |
Table 2: Common Cleavage Cocktails for Rink Amide AM Resin and Their General Efficiency.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in SPPS using Rink Amide AM resin.
Protocol 1: Determination of Resin Loading Capacity
This protocol describes the spectrophotometric determination of the Fmoc loading on the Rink Amide AM resin.
Materials:
-
Rink Amide AM Resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 10 mg of the dry Rink Amide AM resin into a suitable vessel.[14]
-
Add 800 µL of DMF to swell the resin for at least 15 minutes.[14]
-
Add 200 µL of piperidine to the resin suspension to initiate Fmoc cleavage.[14]
-
Agitate the mixture for 30 minutes to ensure complete Fmoc removal.
-
Allow the resin to settle and carefully transfer 100 µL of the supernatant to a 1 cm quartz cuvette.[14]
-
Dilute the sample with 900 µL of DMF.[14]
-
Measure the absorbance of the solution at 301 nm against a DMF blank.[14]
-
Calculate the resin loading (L) in mmol/g using the following formula: L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × m) Where:
-
A₃₀₁ is the absorbance at 301 nm.
-
V is the initial volume of the cleavage solution (1 mL).[14]
-
d is the dilution factor (10).[14]
-
ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M⁻¹cm⁻¹).[14]
-
w is the path length of the cuvette (1 cm).[14]
-
m is the mass of the resin in mg.
-
Protocol 2: Attachment of the First Fmoc-Amino Acid
Materials:
-
Fmoc-deprotected Rink Amide AM resin
-
Fmoc-amino acid
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
-
Reaction vessel
Procedure:
-
Swell the Fmoc-deprotected Rink Amide AM resin in DMF for at least 30 minutes.
-
In a separate vessel, dissolve the Fmoc-amino acid (2-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HBTU, 2-4.5 equivalents) in DMF.[6]
-
Add DIPEA (2-10 equivalents) to the amino acid solution to activate it.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored using the Kaiser test to check for the presence of free primary amines.[4]
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[13]
-
Dry the resin under vacuum.
Protocol 3: Peptide Elongation Cycle
Materials:
-
Peptidyl-resin
-
20% (v/v) Piperidine in DMF
-
Fmoc-amino acid
-
Coupling reagents and DIPEA
-
DMF and DCM
Procedure:
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the peptidyl-resin and agitate for 20-30 minutes.[4]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
Perform the coupling of the next Fmoc-amino acid as described in Protocol 2.
-
-
Repeat this cycle of deprotection and coupling for each amino acid in the peptide sequence.
Protocol 4: Peptide Cleavage and Precipitation
Materials:
-
Fully assembled peptidyl-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
DCM
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[15]
-
Place the dry resin in a reaction vessel and add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).[16]
-
Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.[16]
-
Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[16]
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[16]
-
In a centrifuge tube, add 8-10 volumes of cold diethyl ether.[4]
-
Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide. A white precipitate should form.[16]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and impurities.[16]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[16]
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and the overall workflow of SPPS using Rink Amide AM resin.
Caption: Overall workflow of SPPS using Rink Amide AM resin.
Caption: Chemical pathway of peptide synthesis on Rink Amide AM resin.
Conclusion
Rink Amide AM resin is an indispensable tool in modern peptide chemistry, providing a reliable and efficient solid support for the synthesis of C-terminal peptide amides via Fmoc-SPPS. Its well-defined mechanism, characterized by mild Fmoc deprotection and acid-labile cleavage, allows for the production of high-purity peptides essential for a wide range of applications in research, diagnostics, and drug development. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively harness the power of Rink Amide AM resin to advance their scientific endeavors.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. appliedpolytech.com [appliedpolytech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. digital.csic.es [digital.csic.es]
- 11. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. peptide.com [peptide.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Rink Amide AM Resin: A Technical Guide to Loading Capacity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rink Amide AM resin, a cornerstone of solid-phase peptide synthesis (SPPS). The focus of this guide is to elucidate the critical parameter of loading capacity, offering detailed experimental protocols for its determination and presenting quantitative data to aid in the selection and application of this versatile resin.
Introduction to Rink Amide AM Resin
Rink Amide AM resin is a polystyrene-based solid support widely utilized in Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of peptide amides.[1][2] Its key feature is the acid-labile Rink linker, which allows for the cleavage of the synthesized peptide from the resin under acidic conditions, typically with trifluoroacetic acid (TFA), to yield a C-terminal amide.[3][4] The "AM" designation refers to the aminomethyl handle to which the Rink linker is attached on the polystyrene matrix.[2]
The loading capacity, or substitution, of the resin is a paramount consideration in SPPS. It defines the number of reactive sites available for peptide chain elongation per gram of resin, typically expressed in millimoles per gram (mmol/g).[5] An accurate understanding and determination of the loading capacity are crucial for stoichiometric calculations of reagents, ensuring efficient coupling reactions, and maximizing the yield and purity of the final peptide product.[5][6]
Quantitative Data on Rink Amide AM Resin Loading Capacity
The loading capacity of Rink Amide AM resin can vary between manufacturers and even between different batches from the same supplier. It is also influenced by factors such as the mesh size of the resin beads.[2] The following table summarizes typical loading capacities for Rink Amide AM resin available from various commercial sources.
| Manufacturer/Supplier | Product Name/Variant | Mesh Size | Typical Loading Capacity (mmol/g) |
| ChemPep | Rink Amide-AM Resin | 100-200 | 0.3 - 1.0 |
| ChemPep | Rink Amide-AM Resin | 200-400 | 0.3 - 1.0[2] |
| Chem-Impex | Rink amide AM resin | 100-200 | 0.7 - 1.0[7] |
| PepResin | Rink Amide AM Resin | Not Specified | 0.6 - 0.8[8] |
| FFchemicals | Rink amide AM resin | 100-200 | 0.6 - 0.8 |
| Sunresin Life Sciences | Seplife® Rink Amide - AM Resin | Not Specified | 0.3 - 0.6 |
Experimental Protocols
Accurate determination of the loading capacity is essential for successful peptide synthesis. The most common method is the spectrophotometric quantification of the Fmoc group cleaved from a known weight of resin. Additionally, the Kaiser test is a valuable qualitative tool for monitoring the presence of free amines throughout the synthesis process.
Determination of Resin Loading Capacity by Fmoc Quantification
This protocol describes the quantitative cleavage of the Fmoc protecting group from the Rink Amide AM resin and its subsequent measurement using a UV-Vis spectrophotometer.
Materials:
-
Rink Amide AM Resin
-
N,N-Dimethylformamide (DMF)
-
Eppendorf tubes
-
Vortex mixer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Accurately weigh approximately 10 mg of the dry Rink Amide AM resin into an Eppendorf tube.[5]
-
Add 800 µL of DMF to the resin to allow it to swell for at least 15 minutes.[5]
-
Add 200 µL of piperidine to the tube to initiate Fmoc cleavage.[5]
-
Vortex the mixture to ensure thorough mixing and let it stand at room temperature for 15 minutes.[5]
-
Prepare a dilution by transferring 100 µL of the supernatant to a clean tube containing 900 µL of DMF. This results in a 10-fold dilution.[5]
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.[5]
Calculation:
The loading capacity (L) in mmol/g can be calculated using the following formula:[5]
L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × m)
Where:
-
A₃₀₁ = Absorbance at 301 nm
-
V = Volume of the cleavage solution (1 mL)[5]
-
d = Dilution factor (10)[5]
-
ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 M⁻¹cm⁻¹)[5]
-
w = Path length of the cuvette (1 cm)[5]
-
m = Mass of the resin in mg
A simplified formula for this specific protocol is:[5]
L (mmol/g) = (10 × A₃₀₁) / (7800 × M) Where M is the mass of the resin in grams.
Qualitative Assessment of Free Amines: The Kaiser Test
The Kaiser test is a colorimetric assay used to detect the presence of primary amines on the resin.[1][9] It is invaluable for confirming the successful removal of the Fmoc group (a positive test, indicated by a blue color) before coupling the next amino acid and for ensuring the completion of the coupling reaction (a negative test, indicated by a yellow or colorless solution).[1]
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[9]
-
Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[9]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[9]
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small test tube.[9]
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.[9]
-
Heat the test tube at 110°C for 5 minutes.[9]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue solution and beads: Positive result, indicating the presence of free primary amines. This is expected after a successful Fmoc deprotection step.
-
Yellow or colorless solution and beads: Negative result, indicating the absence of free primary amines. This confirms a successful coupling reaction.
Visualizing Key Concepts
The following diagrams illustrate the chemical structure of Rink Amide AM resin, the workflow for determining its loading capacity, and the factors that influence this critical parameter.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Accurate determination of resin substitution in solid phase peptide synthesis - Almac [almacgroup.com]
- 7. chemimpex.com [chemimpex.com]
- 8. High-Purity Peptide Resins | pepresin [pepresin.com]
- 9. peptide.com [peptide.com]
Understanding the Swelling Properties of Rink Amide AM Resin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core swelling properties of Rink Amide AM resin, a cornerstone of solid-phase peptide synthesis (SPPS). An understanding of these properties is critical for optimizing reaction conditions, ensuring efficient reagent access to the growing peptide chain, and ultimately achieving high peptide purity and yield. This guide provides a comprehensive overview of the factors influencing resin swelling, quantitative data in various solvents, detailed experimental protocols for measurement, and visualizations of key processes.
Introduction to Rink Amide AM Resin and the Importance of Swelling
Rink Amide AM resin is a widely used solid support for the Fmoc-based synthesis of peptide amides.[1][2] Its backbone is typically composed of a 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene matrix, which provides mechanical and chemical stability.[2] The "AM" designation refers to the aminomethyl handle to which the acid-labile Rink Amide linker is attached.[2] This linker is specifically designed to be cleaved under acidic conditions to yield a C-terminal peptide amide.[3]
The swelling of the resin is a critical phenomenon in SPPS. The porous, cross-linked polymer beads must swell in a suitable solvent to allow for the free diffusion of reagents (amino acids, coupling agents, and deprotection solutions) to the reactive sites within the resin matrix.[2][4] Inadequate swelling can lead to incomplete reactions, lower yields, and the formation of deletion sequences. Conversely, excessive swelling can sometimes lead to mechanical instability of the resin beads. Therefore, selecting a solvent that promotes optimal swelling is paramount for successful peptide synthesis.
Factors Influencing Rink Amide AM Resin Swelling
The extent of resin swelling is influenced by several factors:
-
Solvent: The choice of solvent is the most significant factor. Solvents with a polarity similar to the polystyrene backbone, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), are generally excellent swelling solvents.[2] The ability of a solvent to solvate the polymer chains allows the resin beads to expand.
-
Cross-linking: The degree of cross-linking with DVB determines the rigidity of the polymer matrix. Rink Amide AM resin is typically 1% cross-linked, which allows for good swelling characteristics.[2] Higher cross-linking percentages (e.g., 2%) result in a more rigid resin that swells to a lesser extent.
-
Functionalization and Peptide Chain Growth: The nature of the linker and the growing peptide chain can also influence swelling. As the peptide chain elongates, its own solvation properties can affect the overall swelling of the peptide-resin conjugate.
Quantitative Swelling Data
The swelling of Rink Amide AM resin is typically reported as the volume occupied by one gram of dry resin after equilibration in a specific solvent (mL/g). The following tables summarize the swelling properties of Rink Amide AM resin and related polystyrene-based resins in a variety of solvents.
Table 1: Swelling of Rink Amide AM Resin in Common SPPS Solvents
| Solvent | Swelling Volume (mL/g) | Reference |
| Dichloromethane (DCM) | 5.0 - 9.0 | [1][5] |
| Dimethylformamide (DMF) | 4.0 - 8.0 | [1][5] |
Table 2: Swelling of 1% DVB Cross-linked Polystyrene Resin in Various Solvents
(Note: Rink Amide AM resin is typically based on a 1% DVB cross-linked polystyrene core, making this data a relevant approximation.)
| Solvent | Swelling Volume (mL/g) |
| Dichloromethane (DCM) | 8.3 |
| Toluene | 8.5 |
| Tetrahydrofuran (THF) | 8.8 |
| Dioxane | 7.8 |
| Dimethylformamide (DMF) | 5.6 |
| Acetonitrile (MeCN) | 3.2 |
| Ethanol (EtOH) | 1.7 |
| Methanol (MeOH) | 1.6 |
| Water | -- |
| Diethyl Ether | 4.0 |
(Data sourced from Rapp Polymere GmbH technical information.)[6]
Experimental Protocols
Measurement of Resin Swelling by Volumetric Displacement
This protocol provides a straightforward method for determining the swelling volume of Rink Amide AM resin.
Materials:
-
Rink Amide AM resin (dry)
-
Solvent of interest
-
Graduated cylinder (10 mL or 15 mL) with a stopper
-
Analytical balance
-
Spatula
Methodology:
-
Accurately weigh approximately 1.0 g of dry Rink Amide AM resin.
-
Transfer the dry resin to the graduated cylinder.
-
Gently tap the cylinder on a benchtop to level the resin bed and record the initial dry volume.
-
Add 8-10 mL of the chosen solvent to the graduated cylinder.
-
Stopper the cylinder and gently agitate or vortex to ensure all resin beads are thoroughly wetted.
-
Allow the resin to swell for a minimum of 30 minutes at room temperature. For highly cross-linked resins or less efficient swelling solvents, a longer period (e.g., 1-2 hours) may be necessary.
-
After the swelling period, gently agitate the resin again to dislodge any trapped air bubbles.
-
Allow the resin to settle completely until a stable, level bed is formed.
-
Record the final swollen volume of the resin bed from the graduated cylinder markings.
-
Calculate the swelling volume in mL/g using the following formula:
Swelling Volume (mL/g) = (Final Swollen Volume (mL) - Initial Dry Volume (mL)) / Weight of Dry Resin (g)
Alternatively, and more commonly, the total swollen volume per gram is reported:
Swelling Volume (mL/g) = Final Swollen Volume (mL) / Weight of Dry Resin (g)
Visualizations
Workflow for Measuring Resin Swelling
Caption: Experimental workflow for determining resin swelling volume.
Acid-Catalyzed Cleavage of Peptide from Rink Amide Linker
Caption: Acid-catalyzed cleavage of a peptide from the Rink Amide linker.
Conclusion
The swelling behavior of Rink Amide AM resin is a fundamental parameter that significantly impacts the success of solid-phase peptide synthesis. By understanding the factors that govern swelling and selecting appropriate solvents, researchers can ensure efficient and complete reactions, leading to the synthesis of high-quality peptide amides. The experimental protocols and data provided in this guide serve as a valuable resource for optimizing SPPS workflows and troubleshooting potential synthesis challenges.
References
- 1. High-Purity Peptide Resins | pepresin [pepresin.com]
- 2. chempep.com [chempep.com]
- 3. Rink Amide ProTide Resin (LL) 5g [cem.com]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. High-Purity Peptide Resins | pepresin [pepresin.com]
- 6. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
Rink Amide AM Resin: A Technical Guide to its Compatibility with Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Rink Amide AM resin, a cornerstone solid-phase support for Fmoc-based peptide synthesis. It details the resin's chemical and physical properties, its mechanism of action in solid-phase peptide synthesis (SPPS), and its compatibility with Fmoc chemistry. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate the efficient synthesis of C-terminal peptide amides.
Introduction
Rink Amide AM resin is a widely utilized solid-phase support specifically designed for the synthesis of peptide amides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] Its primary application lies in the production of C-terminal peptide amides, a common structural motif in biologically active peptides and therapeutic drug candidates.[3] The resin's key feature is its acid-labile linker, which allows for the cleavage of the synthesized peptide from the solid support under mild acidic conditions, typically with trifluoroacetic acid (TFA), while simultaneously removing most acid-labile side-chain protecting groups.[4] This guide explores the fundamental characteristics of Rink Amide AM resin and provides practical information for its effective use in the laboratory.
Resin Characteristics
Rink Amide AM resin is typically composed of a polystyrene-divinylbenzene (PS-DVB) copolymer matrix, providing mechanical and chemical stability.[1] The "AM" designation refers to the aminomethyl group through which the Rink amide linker is attached to the polystyrene backbone.[1] The resin is pre-functionalized with an Fmoc-protected primary amine, making it ready for the coupling of the first amino acid in the peptide sequence.[1]
Chemical Structure
The core of the Rink Amide AM resin's functionality is the Rink amide linker, 4-(2′,4′-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamidoaminomethyl.[1] This linker is designed to be stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) but susceptible to cleavage by acids.[5]
Physical and Chemical Properties
The performance of Rink Amide AM resin in SPPS is dictated by several key parameters, which are summarized in the table below.
| Property | Typical Value/Range | Significance |
| Matrix | 1% Divinylbenzene cross-linked Polystyrene | Provides mechanical stability and good swelling properties.[1] |
| Appearance | Pale white or slight yellow beads | Visual indicator of the resin's state.[1][6] |
| Loading Capacity | 0.3 - 1.0 mmol/g | Determines the amount of peptide that can be synthesized per gram of resin.[1][4] |
| Mesh Size | 100-200 or 200-400 mesh | Influences reaction kinetics and backpressure in automated synthesizers.[1] |
| Swelling in DCM | 5.0 - 9.0 ml/g | Good swelling is crucial for reagent accessibility to the reactive sites.[7] |
| Swelling in DMF | 4.0 - 8.0 ml/g | Ensures efficient diffusion of reagents during synthesis.[7] |
Compatibility with Fmoc Chemistry
Rink Amide AM resin is highly compatible with the Fmoc solid-phase peptide synthesis strategy.[2][3] The Fmoc protecting group is stable to the acidic conditions used for cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1] This orthogonality of protecting groups and cleavage conditions is fundamental to the successful synthesis of peptides.
The Fmoc SPPS Workflow
The synthesis of a peptide on Rink Amide AM resin follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the peptide chain.
References
The Cornerstone of C-Terminal Amides: A Technical Guide to Rink Amide AM Resin in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that dictates the C-terminal functionality of the final peptide. For the synthesis of peptides with a C-terminal amide—a common feature of many biologically active peptides—the Rink Amide AM resin has established itself as a robust and versatile solid support. This technical guide provides an in-depth exploration of the fundamental applications of Rink Amide AM resin, detailing its chemical characteristics, experimental protocols, and performance data to empower researchers in their peptide synthesis endeavors.
Core Principles of Rink Amide AM Resin
Rink Amide AM resin is a polystyrene-based resin functionalized with an acid-labile linker, specifically designed for the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis strategy.[1] Its primary application is the straightforward synthesis of peptide amides. The "AM" designation refers to the aminomethyl polystyrene backbone to which the Rink linker is attached.
The key to the resin's utility lies in its linker, which is stable to the basic conditions required for Fmoc group removal (typically piperidine (B6355638) in DMF) but is readily cleaved by moderately acidic conditions, most commonly trifluoroacetic acid (TFA).[2] This orthogonality allows for the sequential addition of Fmoc-protected amino acids to build the desired peptide chain, followed by a single-step cleavage and deprotection of most acid-labile side-chain protecting groups.[1]
Chemical Structure and Properties
The functional unit of Rink Amide AM resin is the 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamido-aminomethyl group attached to the polystyrene matrix. The acid lability of the linker is conferred by the dimethoxy-substituted benzene (B151609) ring, which stabilizes the carbocation formed during acid-mediated cleavage.
A summary of the typical properties of Rink Amide AM resin is presented in Table 1.
| Property | Typical Value(s) | Significance in Peptide Synthesis |
| Matrix | 1% Divinylbenzene cross-linked Polystyrene | Provides mechanical and chemical stability to the resin beads. |
| Particle Size | 100-200 mesh or 200-400 mesh | Influences reaction kinetics and solvent diffusion. Finer mesh (higher number) provides a larger surface area but can lead to higher backpressure in automated synthesizers. |
| Loading Capacity | 0.3 - 1.0 mmol/g | Dictates the amount of peptide that can be synthesized per gram of resin, a key parameter for scaling up synthesis. |
| Linker | Rink Amide Linker | Enables the synthesis of C-terminal peptide amides and is cleaved under moderately acidic conditions. |
| Initial Protection | Fmoc (9-fluorenylmethoxycarbonyl) | The α-amino group of the linker is pre-protected with Fmoc, ready for the first coupling step after deprotection. |
The Fmoc-SPPS Workflow with Rink Amide AM Resin
The synthesis of a peptide on Rink Amide AM resin follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the sequence until the desired peptide is assembled.
Caption: Logical workflow of Fmoc-SPPS on Rink Amide AM Resin.
Experimental Protocols
Adherence to well-defined experimental protocols is crucial for the successful synthesis of high-purity peptides. The following sections provide detailed methodologies for the key steps involved in using Rink Amide AM resin.
Resin Preparation and Swelling
Proper swelling of the resin is essential to ensure that the reactive sites within the polystyrene matrix are accessible to reagents.
Protocol:
-
Place the desired amount of Rink Amide AM resin in a suitable reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Determination of Resin Loading Capacity
The loading capacity of the resin, expressed in mmol/g, is a critical parameter for calculating the required amounts of reagents for the synthesis. A common method for determining the loading of Fmoc-protected resins is by spectrophotometric analysis of the fulvene-piperidine adduct released upon Fmoc deprotection.
Protocol:
-
Accurately weigh a small amount of dry Fmoc-Rink Amide AM resin (e.g., 5-10 mg) into a small, sealed vessel.
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL).
-
Agitate the mixture at room temperature for 30 minutes to ensure complete Fmoc deprotection.
-
Dilute an aliquot of the supernatant with a known volume of DMF.
-
Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.
-
Calculate the loading capacity using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in L) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)
Note: The molar extinction coefficient of the fulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
The Fmoc-SPPS Cycle
The following protocol outlines a single cycle of amino acid addition. This cycle is repeated for each amino acid in the peptide sequence.
References
introduction to solid-phase peptide synthesis with Rink Amide AM Resin
An In-depth Technical Guide to Solid-Phase Peptide Synthesis with Rink Amide AM Resin
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis.[1] This methodology facilitates the rapid assembly of a peptide chain by sequentially adding amino acid derivatives to an insoluble polymeric support, known as a resin.[1] The key advantage of SPPS is that excess reagents and by-products are easily removed through simple filtration and washing steps, eliminating the need for complex purification of intermediate products.[1][2] The process is typically performed from the C-terminus to the N-terminus of the peptide.[3]
This guide focuses on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy, specifically utilizing Rink Amide AM resin for the synthesis of peptides with a C-terminal amide (a-CONH₂). This C-terminal amidation is critical for the biological activity of many peptide hormones, neuropeptides, and therapeutic drug candidates.[4]
The Role and Mechanism of Rink Amide AM Resin
Rink Amide AM resin is a specialized solid support designed for Fmoc-based SPPS to produce C-terminal peptide amides.[4][5] Its utility stems from its acid-labile linker, which connects the growing peptide chain to the solid support.
Core Features:
-
Functionality : Specifically engineered to yield a peptide amide upon cleavage.[6]
-
Chemistry : Fully compatible with the mild base-labile deprotection conditions of the Fmoc strategy.[4]
-
Cleavage : The peptide is cleaved from the resin under acidic conditions, typically with Trifluoroacetic Acid (TFA). This process simultaneously removes most acid-labile side-chain protecting groups.[6]
The synthesis process on Rink Amide AM resin begins with the removal of a pre-installed Fmoc group on the linker, exposing a primary amine. This amine serves as the anchor point for the first Fmoc-protected amino acid, initiating the step-wise elongation of the peptide chain.[7]
The Fmoc-SPPS Cycle on Rink Amide AM Resin
The synthesis of a peptide on Rink Amide AM resin follows a cyclical workflow involving deprotection, coupling, and washing steps.
Caption: General workflow for Solid-Phase Peptide Synthesis using Rink Amide AM Resin.
Chemical Mechanisms
Fmoc Deprotection: The Fmoc group is removed by a base-catalyzed β-elimination reaction, typically using piperidine. This exposes the N-terminal amine for the next coupling step.[8]
Caption: Mechanism of Fmoc group removal by piperidine.
Peptide Cleavage from Rink Amide Resin: A strong acid, like TFA, protonates the linker, making it unstable. This leads to the cleavage of the C-N bond, releasing the peptide as a C-terminal amide.
Caption: Acid-catalyzed cleavage of the peptide from Rink Amide resin.
Quantitative Data Summary
Table 1: Common Coupling Reagents for Fmoc-SPPS
Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond.[1][9]
| Reagent Name | Full Name | Class | Key Characteristics |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Widely used, high coupling efficiency, stable intermediates.[1] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | More reactive than HBTU, faster coupling, less epimerization.[10][11] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide / Additive | Cost-effective; HOBt additive suppresses racemization.[10][11] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly effective, especially for hindered couplings.[12] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | High efficiency like HATU but based on non-explosive Oxyma Pure.[11] |
Table 2: Standard Fmoc Deprotection Conditions
The Fmoc group is typically removed with a solution of a secondary amine in an organic solvent.[8]
| Parameter | Standard Condition | Notes |
| Reagent | 20% (v/v) Piperidine in DMF | The most common and effective reagent for most sequences.[13] |
| Alternative Reagents | 2% DBU / 2% Piperidine in DMF | Can be more effective for difficult sequences.[13] |
| 50% Morpholine in DMF | A milder alternative for base-sensitive peptides.[13] | |
| Reaction Time | 1 x 3 minutes, followed by 1 x 10-15 minutes | A two-step treatment is standard to ensure complete removal.[13] |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | High-quality, amine-free solvent is critical.[5][14] |
Table 3: Typical Cleavage Cocktails for Rink Amide Resin
Cleavage cocktails contain a strong acid to cleave the peptide from the resin and "scavengers" to trap reactive cations generated from side-chain protecting groups.[15]
| Cocktail Composition (v/v/v) | Target Residues | Purpose of Scavengers |
| 95% TFA / 2.5% H₂O / 2.5% TIS | General purpose; for peptides without sensitive residues. | H₂O : Proton source. TIS (Triisopropylsilane): Reduces oxidized methionine and traps t-butyl and trityl cations.[15][16] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Peptides containing Arginine (Pbf), Cysteine (Trt). | EDT (Ethanedithiol): Scavenger for trityl groups. |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | Peptides containing Arginine (Pmc/Pbf). | Thioanisole : Scavenger for protecting groups on Arg. |
| TFA / TIS / H₂O / DMB (90:5:2.5:2.5) | Peptides prone to linker decomposition. | DMB (1,3-Dimethoxybenzene): Prevents C-terminal N-alkylation from linker decomposition.[17] |
Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. TFA is highly corrosive.
Protocol 1: Resin Preparation and Swelling
Proper swelling of the resin is crucial for ensuring that all reactive sites are accessible.
-
Accurately weigh the required amount of Rink Amide AM resin into a solid-phase reaction vessel.
-
Add N,N-Dimethylformamide (DMF), using approximately 10 mL per gram of resin.[3]
-
Agitate the resin slurry gently (using a shaker or nitrogen bubbling) at room temperature for at least 30-60 minutes to allow for complete swelling.[13][14]
-
Drain the DMF from the swollen resin using vacuum or positive pressure.
Protocol 2: Fmoc Group Deprotection
This procedure removes the N-terminal Fmoc protecting group.
-
Add a solution of 20% piperidine in DMF to the swollen resin.[13]
-
Agitate the mixture for 3 minutes at room temperature, then drain the solution.[13]
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Agitate for an additional 10-15 minutes to ensure complete deprotection.[13]
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Perform washes as follows, agitating for 1 minute each:
Protocol 3: Amino Acid Coupling
This protocol describes the coupling of the next Fmoc-protected amino acid to the deprotected N-terminus on the resin. This example uses HBTU as the coupling reagent.
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution to activate the amino acid. The solution will typically change color.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Reaction times may need to be extended for sterically hindered amino acids.
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents.
Protocol 4: Reaction Monitoring (Kaiser Test)
The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin.[3] A positive result (blue beads) indicates an incomplete coupling reaction.
-
Withdraw a small sample of resin beads (a few milligrams) from the reaction vessel after the coupling and washing steps.
-
Wash the sample beads thoroughly with ethanol (B145695) and dry them.
-
Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, Phenol in Butanol) to the beads.
-
Heat the sample at 100-120°C for 3-5 minutes.
-
Observe the color:
-
Yellow/Colorless Beads : Negative result. Coupling is complete (no free primary amines). Proceed to the next deprotection step.
-
Dark Blue/Purple Beads : Positive result. Coupling is incomplete. A recoupling step (repeating Protocol 3) is required.[18]
-
Note : Proline residues will yield a reddish-brown color in this test.[3]
-
Protocol 5: Final Cleavage and Peptide Isolation
This procedure cleaves the completed peptide from the resin and removes side-chain protecting groups.
-
After the final amino acid coupling, perform a final Fmoc deprotection (Protocol 2) to remove the N-terminal Fmoc group.[3]
-
Wash the resin extensively with DMF, followed by DCM, and finally dry the peptidyl-resin under high vacuum for at least 1 hour.[14]
-
In a fume hood, prepare the appropriate cleavage cocktail fresh (e.g., 95% TFA, 2.5% water, 2.5% TIS).[15]
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[15]
-
Stopper the vessel and agitate gently at room temperature for 2-3 hours.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates to maximize yield.[15]
-
Add the TFA filtrate dropwise into a 10-fold volume of cold methyl tert-butyl ether or diethyl ether with gentle vortexing. A white precipitate of the crude peptide should form.[16][19]
-
Centrifuge the mixture to pellet the peptide. Decant and discard the ether.
-
Wash the peptide pellet two more times with cold ether to remove residual scavengers and organic impurities.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by HPLC).
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. Real-time monitoring of solid-phase peptide synthesis: Greening the process - ACS Green Chemistry [gcande.digitellinc.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. chempep.com [chempep.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. *Peptide Coupling Reagents used in Solid Phase Peptide Synthesis - Severn Biotech [severnbiotech.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. wernerlab.weebly.com [wernerlab.weebly.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
Rink Amide AM Resin: A Comprehensive Technical Guide for Peptide Chemistry
For researchers and scientists venturing into the world of peptide synthesis, particularly those in drug development, the choice of solid support is a critical first step. Among the various options available for Fmoc-based solid-phase peptide synthesis (SPPS), Rink Amide AM resin stands out as a robust and versatile choice for the production of C-terminal peptide amides. This guide provides an in-depth look at the core properties, experimental protocols, and underlying chemical principles of Rink Amide AM resin.
Core Properties of Rink Amide AM Resin
Rink Amide AM resin is a polystyrene-based resin functionalized with a highly acid-labile linker, specifically designed for the synthesis of peptide amides.[1][2] The "AM" designation refers to the aminomethyl handle to which the Rink amide linker is attached.[1][3] This solid support is compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy in SPPS.[2][4][5] The key advantage of this resin lies in its ability to yield a C-terminal amide upon cleavage, a common feature in many biologically active peptides that can enhance their stability and activity.[2][4]
The physical and chemical characteristics of Rink Amide AM resin are crucial for the success of peptide synthesis. These properties are summarized in the table below for easy comparison.
| Property | Typical Values | Significance in Peptide Synthesis |
| Matrix Composition | 1% Divinylbenzene (DVB) cross-linked Polystyrene | Provides mechanical and chemical stability to the resin beads and influences swelling characteristics.[1] |
| Loading Capacity | 0.3 - 1.0 mmol/g | Determines the amount of the initial amino acid that can be coupled to the resin, impacting the overall yield of the peptide.[1][6] |
| Mesh Size | 100-200 mesh or 200-400 mesh | Refers to the bead size; smaller beads (higher mesh number) offer a larger surface area for reaction but can lead to increased backpressure in automated synthesizers.[1] |
| Appearance | Pale white to light yellow beads | A visual characteristic of the resin.[1][6] |
| Swelling | Excellent in common SPPS solvents (DMF, DCM, NMP) | Good swelling is essential for allowing reagents to penetrate the resin beads and react efficiently with the growing peptide chain.[1][2] |
| Cleavage Conditions | Typically 95% Trifluoroacetic Acid (TFA) in water | The acid-labile linker allows for the release of the peptide from the resin under acidic conditions, which also simultaneously removes most side-chain protecting groups.[1][6][7] |
The Chemistry of Rink Amide AM Resin in Peptide Synthesis
The functionality of Rink Amide AM resin is centered around its specialized linker. The diagram below illustrates the fundamental structure of the Rink Amide linker attached to the aminomethyl polystyrene backbone.
Caption: Structure of the Rink Amide AM Resin Linker.
The synthesis of a peptide on Rink Amide AM resin follows a cyclical process of deprotection and coupling, which is fundamental to Fmoc-based SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following are detailed methodologies for the key steps in synthesizing a peptide amide using Rink Amide AM resin.
Resin Preparation and Swelling
-
Objective: To prepare the resin for the first amino acid coupling by swelling it in an appropriate solvent.
-
Protocol:
Fmoc Deprotection
-
Objective: To remove the Fmoc protecting group from the N-terminus of the resin or the growing peptide chain.
-
Protocol:
-
After swelling, drain the DMF from the resin.
-
Add a 20% solution of piperidine in DMF to the resin.[10][11]
-
Agitate the mixture for 3-5 minutes and drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 15-20 minutes.[10]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[9]
-
Amino Acid Coupling
-
Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the growing peptide chain.
-
Protocol:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU, or HOBt/DIC) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.[9]
-
To ensure complete coupling, a small sample of the resin can be taken and tested using the Kaiser test. A positive test (blue color) indicates the presence of free amines and that the coupling is incomplete.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Cleavage and Deprotection
-
Objective: To cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups.
-
Protocol:
-
After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM) to remove the DMF.
-
Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to prevent side reactions.[1]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Remove the TFA from the filtrate, typically by rotary evaporation or by purging with nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
The cleavage of the peptide from the Rink Amide linker is an acid-catalyzed hydrolysis reaction. The mechanism is depicted in the following diagram.
Caption: Simplified mechanism of peptide cleavage from Rink Amide resin.
Conclusion
Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis, offering a reliable and efficient method for producing C-terminal peptide amides.[1][4] Its compatibility with standard Fmoc chemistry, coupled with its favorable physical properties, makes it an ideal choice for both novice and experienced peptide chemists.[4][5] By understanding the fundamental principles and following the detailed protocols outlined in this guide, researchers can confidently utilize Rink Amide AM resin to synthesize a wide array of peptides for applications in drug discovery, biotechnology, and fundamental research.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. High-Purity Peptide Resins | pepresin [pepresin.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 7. glycopep.com [glycopep.com]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
Product Identification and Chemical Properties
An In-depth Technical Guide to the Material Safety Data Sheet for Rink Amide AM Resin
For researchers, scientists, and drug development professionals utilizing Rink Amide AM Resin in peptide synthesis, a thorough understanding of its safety profile and handling requirements is paramount. This guide provides a comprehensive overview of the critical safety information typically found in a Material Safety Data Sheet (MSDS), presented in a clear and accessible format to ensure safe laboratory practices.
Rink Amide AM Resin is a widely used solid support for Fmoc-based solid-phase peptide synthesis (SPPS), specifically designed for the production of C-terminal peptide amides.[1] It is a polystyrene-based resin, typically cross-linked with divinylbenzene (B73037) (DVB), and functionalized with the acid-labile Rink Amide linker.[1][2]
Table 1: Chemical and Physical Properties
| Property | Description | Source(s) |
| Chemical Name | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)-phenoxyacetamidomethyl Resin | [3] |
| Synonyms | Rink Amide-AM Resin, Fmoc-Rink Amide AM resin | [1][2] |
| CAS Number | 183599-10-2 | [3][4] |
| Appearance | Pale white or slight yellow beads | [1][5] |
| Matrix | 1% Divinylbenzene/polystyrene copolymer | [1][6] |
| Loading Capacity | Typically ranges from 0.3 to 1.0 mmol/g | [1][6] |
| Mesh Size | Commonly available in 100-200 or 200-400 mesh | [7][8] |
| Molecular Formula | C39H36N2O6 (Linker) | [9] |
| Molecular Weight | 628.7 g/mol (Linker) | [9] |
Hazard Identification and Safety Precautions
The hazard classification of Rink Amide AM Resin can vary between suppliers. Some safety data sheets classify it as an irritant, while others state it does not meet the criteria for classification as a hazardous substance.[3][10] However, it is prudent to handle the resin with care, adhering to standard laboratory safety protocols.
GHS Hazard Statements (as listed on some SDS): [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3]
-
P261: Avoid breathing dust.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Potential health effects include irritation to the respiratory tract, skin, and eyes upon contact.[3] Ingestion may also be harmful.[3]
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the resin and ensure a safe laboratory environment.
Table 2: Handling and Storage Recommendations
| Aspect | Recommendation | Source(s) |
| Handling | Keep away from heat and sources of ignition. Avoid breathing dust. Avoid contact with skin and eyes. Wear suitable protective clothing. | [3][11] |
| Storage | Keep container tightly closed in a dry, well-ventilated area. Some sources recommend refrigeration (2-8 °C). The material can be air-sensitive. | [3][6][11] |
| Incompatible Materials | Strong oxidizing agents, Acylating agents. | [3] |
| Hygiene Measures | Wash hands thoroughly after handling and before eating, smoking, or using the lavatory. | [3] |
Below is a logical workflow for the safe handling and storage of Rink Amide AM Resin.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Rink Amide AM resin (100-200 mesh) Novabiochem 183599-10-2 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
- 9. Rink Amide AM Resin | C39H36N2O6 | CID 4992760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. peptide.com [peptide.com]
A Technical Guide to Selecting Mesh Size for Rink Amide AM Resin in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical factors involved in selecting the appropriate mesh size for Rink Amide AM (Aminomethyl) resin, a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS) for producing C-terminal peptide amides.[1][2][3] The choice between different resin bead sizes, commonly denoted by mesh number, directly influences reaction kinetics, solvent diffusion, and overall synthesis efficiency.[4][5]
Understanding Resin Mesh Size
Mesh size is an inverse measure of resin bead diameter; a higher mesh number corresponds to a smaller particle size.[4] For SPPS, Rink Amide AM resin is typically available in two main ranges: 100-200 mesh and 200-400 mesh.[1][3] These polystyrene-based beads, cross-linked with 1% divinylbenzene (B73037) (DVB), provide the insoluble support upon which the peptide chain is assembled.[1][3]
| Mesh Size | Approximate Bead Diameter (μm) | Key Characteristics |
| 100-200 | 75 - 150 µm[4][6] | Standard choice, easier handling, lower backpressure in automated systems.[1] |
| 200-400 | 35 - 75 µm[4] | Higher surface area, potentially faster kinetics, but can lead to higher backpressure.[1] |
Impact of Mesh Size on Synthesis Parameters
The selection of mesh size is a trade-off between reaction kinetics and physical handling properties. Smaller beads (200-400 mesh) offer a greater surface area-to-volume ratio, which can lead to faster and more complete chemical reactions.[4] However, this can also result in practical challenges, such as increased backpressure in automated synthesizers and potentially slower filtration times.[1][4]
Table 1: Comparative Properties of Rink Amide AM Resin by Mesh Size
| Property | 100-200 Mesh | 200-400 Mesh | Significance in SPPS |
| Typical Loading Capacity | 0.3 - 1.2 mmol/g[1][7] | 0.3 - 1.0 mmol/g[3] | Determines the synthesis scale and the maximum theoretical yield of the peptide. |
| Reaction Kinetics | Good | Excellent[1][4] | Smaller beads allow for faster diffusion of reagents, potentially improving coupling efficiency.[4] |
| Swelling Volume | Good | Generally Higher | Adequate swelling in solvents like DMF and DCM is critical for reagent access to reactive sites within the bead.[1][4] |
| Backpressure (Automated) | Lower | Higher[1] | A critical consideration for automated synthesizers to prevent system clogging.[8] |
| Handling/Filtration | Easier | Can be slower | Finer particles may require more time for complete solvent drainage during wash steps.[4] |
Swelling Characteristics: Effective swelling of the polystyrene matrix is paramount for successful SPPS, as it allows reagents to diffuse and access the growing peptide chain within the resin beads.[4][9] Both 100-200 and 200-400 mesh resins exhibit excellent swelling in common SPPS solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[1] A 1% DVB cross-linked resin can swell 4 to 6 times its original volume in DCM.[4] While specific quantitative comparisons of swelling volume between mesh sizes are not readily available in literature, the fundamental principle holds that good swelling is essential for reaction completeness.[1]
Decision Workflow for Mesh Size Selection
Choosing the right mesh size depends on several factors, including the synthesis method (manual vs. automated), the length of the peptide, and the scale of the synthesis.
Caption: Decision tree for selecting Rink Amide AM resin mesh size.
Standard Experimental Protocol for Fmoc-SPPS
The following is a generalized protocol for manual solid-phase peptide synthesis using Rink Amide AM resin. This process involves the sequential addition of Fmoc-protected amino acids to the resin-bound peptide chain.[10][11]
1. Resin Swelling:
-
Accurately weigh the Rink Amide AM resin and place it in a suitable reaction vessel.
-
Add approximately 10 mL of DMF per gram of resin.[10]
-
Allow the resin to swell for at least 15-30 minutes at room temperature to ensure solvent permeates the polymer matrix.[10][12]
-
Drain the DMF.[10]
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.[13]
-
Agitate the mixture for 20-30 minutes to remove the N-terminal Fmoc protecting group.[13]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10][12]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (typically 1.5-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, HATU) in DMF.[14][15]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA), to activate the amino acid.[12][14]
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Completeness can be monitored using a qualitative test like the Kaiser (ninhydrin) test.[10][13]
-
After complete coupling, drain the solution and wash the resin with DMF and DCM.[14]
4. Cycle Repetition:
-
Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the desired peptide sequence.[10]
5. Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin.[10]
-
Prepare a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to remove side-chain protecting groups and cleave the peptide from the resin. A common mixture is 95% TFA.[16]
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether, then centrifuge to collect the product.[13]
-
The crude peptide can then be purified, typically by reverse-phase HPLC.[12]
Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.
Conclusion
The choice between 100-200 and 200-400 mesh Rink Amide AM resin is a critical decision that impacts the efficiency and practicality of solid-phase peptide synthesis. While 200-400 mesh resins offer the potential for faster reaction kinetics due to their higher surface area, 100-200 mesh resins provide a robust and reliable option with better handling characteristics, especially in automated systems where backpressure is a concern.[1][4] Researchers should select the mesh size based on their specific application, equipment, and the complexity of the peptide being synthesized to achieve optimal purity and yield. For most standard applications, particularly in automated synthesis, the 100-200 mesh resin offers an excellent balance of performance and reliability.[6][8]
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. rsc.org [rsc.org]
- 15. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 16. Rink Amide AM resin (100-200 mesh) Novabiochem 183599-10-2 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Storage and Handling of Rink Amide AM Resin
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the essential technical aspects of storing and handling Rink Amide AM resin, a cornerstone of modern solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for ensuring the integrity of the resin, maximizing synthetic yields, and achieving high-purity peptide amides for research and drug development applications.
Introduction to Rink Amide AM Resin
Rink Amide AM resin is a widely utilized solid support for the Fmoc-based synthesis of C-terminal peptide amides.[1][2] Its core consists of a polystyrene-divinylbenzene (PS-DVB) copolymer matrix, providing mechanical and chemical stability.[2][3] The resin is functionalized with a highly acid-labile Rink Amide linker, which allows for the cleavage of the synthesized peptide amide from the solid support under mild acidic conditions, typically with trifluoroacetic acid (TFA).[2]
Quantitative Resin Properties
The physical and chemical properties of Rink Amide AM resin are critical parameters that influence its performance in peptide synthesis. The following tables summarize the key quantitative data for this resin.
Table 1: Loading Capacity and Particle Size
| Property | Typical Range | Description |
| Loading Capacity (Substitution) | 0.3 - 1.0 mmol/g | Indicates the amount of the initial Fmoc-protected amino group available per gram of resin. This value is crucial for calculating reagent stoichiometry.[2][3] |
| Mesh Size (Particle Size) | 100 - 200 mesh or 200 - 400 mesh | Refers to the bead size. Smaller mesh numbers correspond to larger beads, while larger mesh numbers indicate smaller beads with a higher surface area, which can lead to faster reaction kinetics but may increase backpressure in automated synthesizers.[2][3] |
Table 2: Storage and Stability
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2°C to 8°C or Room Temperature (2-30°C) | Cool and dry conditions are recommended to minimize degradation of the acid-labile linker and maintain the resin's integrity over time.[2][4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | While not always mandatory, storage under an inert atmosphere is a best practice to prevent potential oxidation and hydrolysis of the linker.[2] |
| Container | Tightly sealed container | Protects the resin from moisture and atmospheric contaminants.[4] |
| Shelf Life | Typically stable for at least one year with proper storage | While some manufacturers do not provide a specific expiration date, a standard warranty of one year is often applicable. Routine inspection is recommended to ensure performance. |
Experimental Protocols
The following sections provide detailed methodologies for the key steps involved in solid-phase peptide synthesis using Rink Amide AM resin.
Resin Swelling
Proper swelling of the resin is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents.
Protocol:
-
Place the desired amount of Rink Amide AM resin in a suitable reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin (approximately 10 mL per gram of resin).[5]
-
Allow the resin to swell at room temperature for at least 30 minutes.[6] For polystyrene-based resins, dichloromethane (B109758) (DCM) can also be used for swelling.
-
After swelling, drain the solvent from the reaction vessel.
Fmoc Deprotection
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step in each cycle of peptide synthesis.
Protocol:
-
To the swollen resin, add a solution of 20% piperidine (B6355638) in DMF.[2]
-
Agitate the mixture for 5-20 minutes at room temperature. A two-step deprotection (e.g., 2 x 10 minutes) can also be employed.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (typically 3-5 times) to remove all traces of piperidine.[6]
Amino Acid Coupling
The coupling of the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide chain is the core reaction of peptide synthesis.
Protocol:
-
In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.[2]
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid), to the activation mixture and pre-activate for a few minutes.[6]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[6]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF and then with DCM.
A Kaiser test can be performed on a small sample of the resin to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[1]
Cleavage and Deprotection
The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.
Protocol:
-
Wash the peptide-resin thoroughly with DCM to remove any residual DMF.[5]
-
Prepare a cleavage cocktail. A common cocktail for Rink Amide AM resin is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[7] The choice of scavengers depends on the amino acid composition of the peptide.[7]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]
-
Filter the cleavage mixture to separate the resin beads.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Visualizations
The following diagrams illustrate the key chemical structures and workflows associated with Rink Amide AM resin.
Caption: Chemical structure of the Rink Amide linker attached to the polystyrene resin.
Caption: General workflow for solid-phase peptide synthesis using Rink Amide AM resin.
Caption: Simplified mechanism of acid-catalyzed cleavage of the peptide from the Rink Amide resin.
Safety and Handling Precautions
Rink Amide AM resin is generally considered non-hazardous. However, the reagents used in conjunction with it during peptide synthesis, such as DMF, piperidine, TFA, and various coupling reagents, can be harmful. Always consult the Safety Data Sheet (SDS) for each chemical before use.
General Handling Guidelines:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust from the dry resin.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
By following these guidelines for storage, handling, and synthesis, researchers can ensure the optimal performance of Rink Amide AM resin and contribute to the successful and efficient production of high-quality peptide amides.
References
An In-depth Technical Guide to Rink Amide AM Resin: Supplier and Purchasing Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of peptide amides, a common C-terminal modification in biologically active peptides. Its acid-labile linker, compatible with the widely used Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, allows for the efficient and clean release of the synthesized peptide. This guide provides a comprehensive overview of Rink Amide AM resin, including a comparative analysis of key suppliers, detailed experimental protocols, and insights into quality considerations to inform purchasing decisions for research, discovery, and development applications.
Core Concepts of Rink Amide AM Resin in Peptide Synthesis
Rink Amide AM resin is a polystyrene-based solid support functionalized with a specialized linker. The "AM" designation refers to the aminomethyl group that connects the Rink Amide linker to the polystyrene backbone. This resin is specifically designed for Fmoc-based SPPS, a method favored for its mild deprotection conditions, which minimizes side reactions and preserves the integrity of the growing peptide chain.[1] The key advantage of Rink Amide AM resin lies in its ability to generate C-terminal peptide amides upon cleavage with trifluoroacetic acid (TFA).[2][3]
The synthesis process on Rink Amide AM resin involves a cyclical series of steps:
-
Fmoc Deprotection: The terminal Fmoc protecting group on the resin or the growing peptide chain is removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine.
-
Washing: Excess reagents and byproducts are washed away, ensuring a clean reaction environment for the subsequent cycle.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, yielding a peptide amide.
Supplier and Product Comparison
Selecting a reliable supplier is critical to ensure the quality and reproducibility of peptide synthesis. Key parameters to consider include loading capacity, particle size (mesh), and the supplier's commitment to quality control. The following table summarizes the specifications of Rink Amide AM resin from several prominent suppliers.
| Supplier | Product Name | Loading Capacity (mmol/g) | Particle Size (mesh) | Cross-linker (% DVB) | Notes |
| Sigma-Aldrich (Novabiochem®) | Rink Amide AM resin | Varies by product (e.g., 0.4-0.8) | 100-200, 200-400 | 1% | Offers a well-established product line with detailed documentation. |
| Chem-Impex | Rink amide AM resin | 0.7-1.0 | 100-200 | 1% | Provides a high-loading capacity option.[4] |
| ChemPep | Rink Amide-AM Resin | 0.3-1.0 | 200-400 | 1% | Offers a broad loading range.[2] |
| Advanced ChemTech | Rink Amide Resin, Rink Resin SS | Not specified | 100-200 | 1% | |
| Sunresin Life Sciences | Seplife® Rink Amide - AM Resin | Not specified | Not specified | Not specified | Emphasizes high yields and purity.[3] |
| Fluorochem | Rink Amide AM Resin | 0.3-0.8 | 100-200 | 1% |
Note: Loading capacity and particle size can vary between batches. It is crucial to consult the Certificate of Analysis (CoA) for lot-specific data.
Quality Control and Lot-to-Lot Consistency
For reproducible peptide synthesis, particularly in a drug development context, consistent resin quality is paramount. Reputable suppliers implement rigorous quality control (QC) measures to ensure batch-to-batch consistency.[5][6] Key QC parameters for Rink Amide AM resin include:
-
Loading Capacity Determination: The substitution level of the Fmoc-amino group is a critical parameter that dictates the scale of the synthesis. This is typically determined spectrophotometrically by measuring the amount of dibenzofulvene-piperidine adduct released upon Fmoc deprotection.
-
Particle Size Distribution: A narrow particle size distribution is important for consistent reaction kinetics and solvent flow, especially in automated peptide synthesizers.[7]
-
Swelling Characteristics: The resin's ability to swell in various solvents is crucial for reagent accessibility to the reaction sites within the polymer matrix.[8]
-
Physical Appearance: Visual inspection for uniformity in color and bead form is a basic but important quality check.
When purchasing Rink Amide AM resin, researchers should inquire about the supplier's QC procedures and request a Certificate of Analysis for each lot. For GMP applications, a supplier's adherence to ISO 9001 standards is a strong indicator of a robust quality management system.[5]
Experimental Protocols
The following are detailed methodologies for the key steps in solid-phase peptide synthesis using Rink Amide AM resin.
Resin Swelling
Objective: To allow the resin beads to swell in a suitable solvent, making the reactive sites accessible.
Methodology:
-
Place the desired amount of Rink Amide AM resin in a reaction vessel.
-
Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) (approximately 10-15 mL per gram of resin).
-
Gently agitate the resin slurry for at least 30 minutes to 1 hour at room temperature to ensure complete swelling.
Fmoc Deprotection
Objective: To remove the N-terminal Fmoc protecting group.
Methodology:
-
After swelling, drain the solvent from the resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. A second treatment may be necessary for complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus.
Methodology (using HBTU/DIPEA activation):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and an activating agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a colorimetric test such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus, a complete coupling.
-
After a successful coupling, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (3-5 times).
Peptide Cleavage from the Resin
Objective: To cleave the synthesized peptide from the Rink Amide AM resin and simultaneously remove acid-labile side-chain protecting groups.
Methodology:
-
After the final Fmoc deprotection and washing, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The choice of scavengers (water and TIS) is crucial to prevent side reactions with sensitive amino acid residues.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Key Processes
To further elucidate the core concepts, the following diagrams illustrate the chemical structure of the Rink Amide linker, the experimental workflow of SPPS, and the cleavage mechanism.
Conclusion
Rink Amide AM resin is an indispensable tool for the synthesis of peptide amides. A thorough understanding of its properties, the nuances of the SPPS workflow, and the importance of supplier quality are essential for achieving high-quality, reproducible results. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions when purchasing and utilizing Rink Amide AM resin, ultimately contributing to the successful advancement of their research and development endeavors.
References
- 1. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 2. chempep.com [chempep.com]
- 3. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 4. chemimpex.com [chemimpex.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for Peptide Synthesis Using Rink Amide AM Resin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to solid-phase peptide synthesis (SPPS) utilizing Rink Amide AM resin, a versatile solid support for the production of C-terminal peptide amides. The protocols outlined below follow the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Introduction
Rink Amide AM resin is an acid-labile support specifically designed for Fmoc-based solid-phase peptide synthesis.[1][2] Its key feature is the linker, which allows for the cleavage of the synthesized peptide from the resin under moderately acidic conditions, yielding a peptide with a C-terminal amide functionality.[1][3] This makes it a popular choice for the synthesis of a wide range of peptide amides. The entire synthesis process is carried out while the peptide is anchored to the solid support, simplifying purification at each step, as excess reagents and byproducts are removed by simple filtration and washing.[1]
The synthesis cycle consists of four main stages:
-
Resin Preparation (Swelling): The resin beads are swollen in a suitable solvent to allow for efficient diffusion of reagents.
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed to expose a free amine for the next coupling reaction.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the N-terminal amine of the peptide chain.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.
Data Presentation: Reagents and Conditions
The following tables summarize the common reagents, concentrations, and reaction times for each major step in the peptide synthesis process using Rink Amide AM resin.
Table 1: Resin Swelling
| Parameter | Condition |
| Solvent | N,N-Dimethylformamide (DMF) |
| Volume | ~10 mL per gram of resin |
| Duration | 10 - 30 minutes |
| Temperature | Room Temperature |
Table 2: Fmoc Deprotection
| Parameter | Condition |
| Reagent | 20% (v/v) Piperidine (B6355638) in DMF |
| Treatment | 1-2 treatments per cycle |
| Duration | 5 - 20 minutes per treatment |
| Temperature | Room Temperature |
Table 3: Amino Acid Coupling Reagents
| Coupling Method | Reagents | Molar Excess (vs. Resin Capacity) | Solvent |
| HBTU/HOBt | Fmoc-Amino Acid, HBTU, HOBt, DIPEA | 4-5 eq. | DMF |
| DIPCDI/HOBt | Fmoc-Amino Acid, DIPCDI, HOBt | 5 eq. | DMF |
| HATU | Fmoc-Amino Acid, HATU, DIPEA | 5 eq. | DMF |
Table 4: Cleavage and Deprotection Cocktails
| Cocktail | Composition (v/v) | Typical Use Case | Duration |
| Standard TFA | 95% TFA, 2.5% Water, 2.5% TIS | Peptides without sensitive residues | 1 - 2 hours |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Peptides containing Trp, Met, Cys, or Tyr | 1 - 2 hours |
| TFA/DCM | 20-50% TFA in Dichloromethane (DCM) | Mild cleavage, may require a second deprotection step | 15 - 45 minutes |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate); HOBt: Hydroxybenzotriazole; DIPEA: N,N-Diisopropylethylamine; DIPCDI: N,N'-Diisopropylcarbodiimide; HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate); EDT: 1,2-Ethanedithiol.
Experimental Protocols
Resin Preparation and Swelling
This initial step is crucial for ensuring that the reactive sites on the resin are accessible to reagents.
Protocol:
-
Weigh the desired amount of Rink Amide AM resin into a reaction vessel.
-
Add approximately 10 mL of DMF per gram of resin.
-
Allow the resin to swell at room temperature for 15-30 minutes with gentle agitation.[4]
-
Drain the DMF from the reaction vessel.
First Amino Acid Loading
If starting with an unloaded Rink Amide AM resin, the first Fmoc-protected amino acid needs to be coupled to the linker.
Protocol:
-
Swell the resin as described in the previous protocol.
-
Deprotect the Fmoc group from the Rink Amide linker by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Activate the first Fmoc-amino acid (4-5 equivalents relative to the resin's substitution level) using a standard coupling method (e.g., with HBTU/HOBt/DIPEA or DIPCDI/HOBt in DMF).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-6 hours at room temperature.
-
Monitor the reaction for completion using a Kaiser test (ninhydrin test). If the test is positive (indicating free amines), the coupling step should be repeated.[5]
-
Wash the resin thoroughly with DMF and then DCM to remove excess reagents.
Peptide Chain Elongation Cycle
This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
a. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin-bound peptide.
-
Agitate for 7 minutes at room temperature.[6]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 7 minutes (optional, but recommended for difficult sequences).
-
Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[6]
b. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (4-5 equivalents) and an equivalent amount of coupling reagent (e.g., HBTU) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
Perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3-5 times).
Cleavage and Final Deprotection
This is the final step where the completed peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Protocol:
-
After the final coupling step, perform an Fmoc deprotection of the N-terminal amino acid as described above.[7]
-
Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum for at least 4 hours.[8]
-
Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide (see Table 4). A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[9]
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional agitation.[7] For peptides containing arginine, the time may need to be extended.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine all filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[5][7]
-
Pellet the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by HPLC.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations in the solid-phase synthesis of peptides on Rink Amide AM resin.
Caption: Overall workflow of solid-phase peptide synthesis.
Caption: Fmoc deprotection mechanism.
Caption: Peptide bond formation (coupling).
Caption: Final cleavage and deprotection from the resin.
References
- 1. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 2. appliedpolytech.com [appliedpolytech.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Automated Peptide Synthesis Utilizing Rink Amide AM Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise construction of peptide chains on a solid support. The choice of resin is critical to the success of SPPS. Rink Amide AM resin is a widely utilized solid support for the synthesis of peptide amides via Fmoc chemistry. Its key advantage lies in the acid-labile linker which allows for the cleavage of the final peptide amide from the resin under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This document provides a detailed protocol for the automated synthesis of peptides on Rink Amide AM resin, outlining the essential steps from resin preparation to final cleavage and peptide precipitation.
Materials and Reagents
-
Resin: Rink Amide AM Resin
-
Amino Acids: Fmoc-protected amino acids
-
Solvents:
-
Deprotection Reagent: 20% (v/v) Piperidine (B6355638) in DMF[1][5][6][7][8][9][10]
-
Coupling Reagents:
-
Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[4][5][11] or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5]
-
Additive (optional but recommended): HOBt (1-Hydroxybenzotriazole) to suppress racemization.[11][12]
-
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[8] For peptides containing arginine residues, a cleavage time of 1-2 hours is recommended.[13] The use of 1,3-dimethoxybenzene (B93181) in the cleavage cocktail can prevent the formation of C-terminal N-alkylated peptide amides.[14][15]
Experimental Workflow
The following diagram illustrates the cyclical process of automated solid-phase peptide synthesis on Rink Amide AM resin.
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Experimental Protocol
This protocol outlines the automated synthesis of a peptide amide on Rink Amide AM resin using Fmoc/tBu chemistry.
1. Resin Preparation (Swelling)
-
Accurately weigh the Rink Amide AM resin and place it into the reaction vessel of the automated peptide synthesizer.
-
Add DMF (approximately 10 mL per gram of resin) to the reaction vessel.[4]
-
Allow the resin to swell at room temperature for 15-30 minutes to ensure optimal reaction kinetics.[4][9]
-
Drain the DMF from the reaction vessel.[3]
2. Synthesis Cycle (Deprotection, Coupling, and Washing)
This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for an initial 1-3 minutes, drain, and then add a fresh 20% piperidine solution for a second deprotection step of 5-10 minutes.[7][16] This two-stage deprotection ensures complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (at least 3 times) to remove residual piperidine and byproducts.[3]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (typically 5-fold excess) with an equivalent amount of HBTU/HOBt and a 2-fold excess of DIPEA in DMF.[7]
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.[7] Reaction completion can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[1][3]
-
-
Washing:
-
Wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.[6]
-
3. Final Deprotection and Washing
-
After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.
-
Wash the resin thoroughly with DMF (at least 3 times) followed by DCM (at least 3 times) to prepare the resin for cleavage.[6]
4. Cleavage and Peptide Precipitation
-
Cleavage:
-
Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[8]
-
Add the cleavage cocktail to the resin (approximately 1 mL per 100 mg of resin) and allow the reaction to proceed for 1-2 hours at room temperature with occasional agitation.[8]
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or DCM and combine the filtrates.[13]
-
-
Precipitation:
-
Add the collected filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][13]
-
If necessary, store the mixture at 4°C overnight to enhance precipitation.[1][13]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for an automated peptide synthesis cycle on Rink Amide AM resin.
| Parameter | Value | Unit | Notes |
| Resin Swelling | |||
| Swelling Time | 15 - 30 | minutes | In DMF[4][9] |
| DMF Volume | 10 | mL/g of resin | [4] |
| Fmoc Deprotection | |||
| Reagent | 20% Piperidine in DMF | v/v | [1][5][6][7][8][9][10] |
| Deprotection Time | 1-3 (initial) + 5-10 (second) | minutes | Two-stage deprotection is common[7][16] |
| Amino Acid Coupling | |||
| Fmoc-Amino Acid Excess | 5 - 10 | fold | Relative to resin loading capacity[7] |
| HBTU/HOBt Excess | 5 - 10 | fold | Equivalent to amino acid |
| DIPEA Excess | 10 - 20 | fold | 2x the amount of amino acid |
| Coupling Time | 30 - 60 | minutes | [7] |
| Washing | |||
| Number of Washes | 3 - 5 | cycles | Per wash step |
| Cleavage | |||
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | v/v/v | [8] |
| Cleavage Time | 1 - 2 | hours | [13] |
| Peptide Precipitation | |||
| Ether Volume | 8 - 10 | fold excess | Relative to cleavage solution volume[1][13] |
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the key chemical transformations during a single cycle of peptide elongation.
Caption: Key Chemical Steps in a Peptide Elongation Cycle.
References
- 1. peptide.com [peptide.com]
- 2. glycopep.com [glycopep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rsc.org [rsc.org]
- 8. digital.csic.es [digital.csic.es]
- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 11. peptide.com [peptide.com]
- 12. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4.3. Protocol of peptide synthesis [bio-protocol.org]
Application Notes and Protocols: A Step-by-Step Guide to Coupling Amino Acids on Rink Amide AM Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides for research, therapeutic, and diagnostic applications. The choice of solid support is critical for the successful assembly of the desired peptide sequence. Rink Amide AM resin is a widely utilized solid support in Fmoc-based SPPS, specifically designed for the synthesis of C-terminal peptide amides.[1][2][3] This resin features an acid-labile linker that allows for the cleavage of the final peptide amide under mild acidic conditions, typically using a trifluoroacetic acid (TFA) cocktail.[1][3][4] This document provides a detailed, step-by-step protocol for the coupling of amino acids onto Rink Amide AM resin, intended for researchers, scientists, and professionals in drug development.
Principle of Fmoc Solid-Phase Peptide Synthesis on Rink Amide AM Resin
The synthesis process on Rink Amide AM resin involves a cyclical series of steps, primarily revolving around the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine of the amino acids.[4][5] The general workflow is as follows:
-
Resin Preparation: The resin is swelled in a suitable solvent to allow for efficient diffusion of reagents.
-
Fmoc Deprotection: The Fmoc group on the Rink Amide AM resin is removed using a mild base, typically piperidine (B6355638), to expose the free amine.[1][2]
-
Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group and then coupled to the free amine on the resin, forming a peptide bond.[2][5][6]
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products.
-
Monitoring and Capping (Optional but Recommended): A qualitative test, such as the Kaiser test, is performed to check for the presence of unreacted primary amines.[7] If the coupling is incomplete, a capping step is performed to block these unreacted sites and prevent the formation of deletion peptide impurities.[8][9]
This cycle is repeated for each amino acid in the desired peptide sequence.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Rink Amide AM Resin (100-200 mesh) | Synthesis Grade | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Dichloromethane (DCM) | ACS Grade | Various |
| Piperidine | ACS Grade | Various |
| Fmoc-protected Amino Acids | Synthesis Grade | Various |
| HBTU (or HATU, HCTU) | Synthesis Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various |
| Acetic Anhydride (B1165640) | ACS Grade | Various |
| Pyridine (B92270) | ACS Grade | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIS) | Reagent Grade | Various |
| Deionized Water |
Protocol 1: Resin Preparation and Swelling
-
Weigh the desired amount of Rink Amide AM resin into a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[8]
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[1][7]
-
Agitate the mixture for 20-30 minutes at room temperature.[7]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Activation and Coupling
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (relative to the resin loading) in DMF.
-
Add 3-5 equivalents of an activating agent such as HBTU.[5][10]
-
Add 6-10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid/activating agent mixture.[10]
-
Briefly agitate the activation mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Longer coupling times may be necessary for sterically hindered amino acids or as the peptide chain elongates.[8]
Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)
The Kaiser test is a colorimetric method used to detect the presence of primary amines.
-
Take a small sample of resin beads (a few beads are sufficient) from the reaction vessel.
-
Wash the beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each Kaiser test reagent (potassium cyanide in pyridine, ninhydrin (B49086) in n-butanol, and phenol (B47542) in n-butanol) to the beads.[11]
-
Heat the sample at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution:
-
Blue/Purple beads and solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads and solution: Indicates the absence of free primary amines (complete coupling).
-
Protocol 5: Capping of Unreacted Amines
If the Kaiser test is positive, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Drain the amino acid coupling solution from the reaction vessel.
-
Wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine in DMF).[8]
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[8]
-
Drain the capping solution and wash the resin thoroughly with DMF.
Protocol 6: Cleavage of the Peptide from the Resin
Once the peptide synthesis is complete, the peptide is cleaved from the resin.
-
Wash the resin with DCM to remove any residual DMF.[7]
-
Prepare a cleavage cocktail. A common cocktail for Rink Amide AM resin is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[12]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Data Presentation
Table 1: Reagent Equivalents for a Standard Coupling Reaction
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Activating Agent (HBTU/HATU) | 3 - 5 |
| Base (DIPEA) | 6 - 10 |
Table 2: Common Coupling Reagents and Conditions
| Coupling Reagent | Base | Typical Reaction Time | Notes |
| HBTU/HOBt | DIPEA | 1-2 hours | Standard and efficient coupling. |
| HATU/HOAt | DIPEA | 1-2 hours | Recommended for sterically hindered amino acids.[8] |
| DIC/HOBt | N/A | 1-2 hours | Economical choice, requires pre-activation.[13] |
Visualizations
Experimental Workflow
Caption: Workflow for amino acid coupling on Rink Amide AM resin.
Signaling Pathway (Chemical Transformations)
Caption: Key chemical transformations in Fmoc SPPS on Rink Amide AM resin.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
Rink Amide AM Resin cleavage cocktail composition and preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of synthetic peptides from Rink Amide AM resin. Rink Amide AM resin is a widely used solid-phase support in Fmoc-based peptide synthesis, specifically for the production of C-terminal peptide amides, which are common in many biologically active peptides.[1][2] The cleavage process, which involves the use of a strong acid cocktail, simultaneously detaches the peptide from the resin and removes most acid-labile side-chain protecting groups.[3]
Rink Amide AM Resin Overview
Rink Amide AM resin is a polystyrene-based resin functionalized with a highly acid-labile linker.[1] The "AM" designation refers to the aminomethyl polystyrene matrix to which the Rink amide linker is attached.[1] This resin is specifically designed for Fmoc solid-phase peptide synthesis (SPPS) and yields a C-terminal amide upon cleavage.[2]
Cleavage Cocktail Composition
The selection of the appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that are susceptible to modification by reactive cations generated during cleavage.[4][5] Trifluoroacetic acid (TFA) is the primary reagent used for cleavage.[3][6] Scavengers are added to the TFA to "trap" these reactive carbocations and prevent side reactions.[7]
Below is a summary of common cleavage cocktails used for Rink Amide AM resin:
| Cocktail Name | Composition (v/v) | Key Applications & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (B1312306) (TIS) | Suitable for most peptides without sensitive residues. TIS is an effective carbocation scavenger.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and universal cocktail for peptides containing multiple sensitive residues such as Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[6][7] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An "odorless" alternative where TIS replaces thiol-based scavengers. Useful for peptides with trityl protecting groups, but does not prevent Met oxidation.[6][8] |
| TFA/DCM/Anisole | 49% TFA, 49% Dichloromethane (DCM), 2% Anisole | A milder cleavage condition that can improve crude purity for sensitive peptides.[9] |
| TFA/TIPS/DMB | 92.5% TFA, 2.5% TIS, 5% 1,3-dimethoxybenzene (B93181) (DMB) | The use of DMB can prevent the formation of C-terminal N-alkylated peptide amides, a potential side reaction with Rink Amide resin.[10][11] |
Experimental Protocols
1. Preparation of the Peptide-Resin for Cleavage
Prior to cleavage, the peptide-resin must be thoroughly washed and dried to remove residual reagents from the synthesis that could interfere with the cleavage reaction.[12]
-
Place the peptide-resin in a sintered glass funnel.
-
Wash the resin sequentially with:
-
Dry the resin under high vacuum for at least 4 hours, or preferably overnight, over KOH pellets.[14]
2. Preparation of the Cleavage Cocktail
Cleavage cocktails should always be prepared fresh immediately before use in a well-ventilated fume hood.[4][6]
-
Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]
-
In a suitable container, carefully combine the required volumes of TFA and scavengers according to the chosen cocktail from the table above. For example, to prepare 10 mL of the standard cocktail, mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of triisopropylsilane (TIS).
3. Cleavage of the Peptide from the Resin
-
Place the dried peptide-resin in a round-bottom flask or a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin. A general guideline is to use 10-25 mL of cocktail per gram of resin.[5][15]
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1-3 hours.[7] The optimal time may vary depending on the peptide sequence and protecting groups. For peptides containing arginine (Arg) residues, the cleavage time may need to be extended.[16]
-
After the reaction is complete, filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates to ensure complete recovery of the peptide.[7][17]
4. Peptide Precipitation and Isolation
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the collected TFA filtrate).[7]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[7] For some peptides, incubation at -20°C may be necessary to facilitate precipitation.[6]
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[7]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Visualized Workflows and Structures
Figure 1. Experimental workflow for peptide cleavage from Rink Amide AM resin.
Figure 2. Rink Amide AM resin structure and cleavage.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. peptide.com [peptide.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
Application Notes and Protocols for Cleaving Peptides from Rink Amide AM Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rink Amide AM resin is a widely utilized solid-phase support for the synthesis of C-terminal peptide amides using Fmoc chemistry.[1] A critical final step in solid-phase peptide synthesis (SPPS) is the efficient cleavage of the synthesized peptide from the resin, with simultaneous removal of side-chain protecting groups.[2] This application note provides a detailed protocol for the acidic cleavage of peptides from Rink Amide AM resin, a process typically achieved with a high concentration of trifluoroacetic acid (TFA).[1]
The choice of cleavage cocktail is paramount and depends on the amino acid composition of the peptide.[3] During cleavage, reactive carbocations are generated from the linker and protecting groups, which can lead to unwanted side reactions with sensitive residues such as tryptophan, methionine, and cysteine.[2][3] To prevent these side reactions, scavengers are added to the cleavage cocktail to "trap" these reactive species.[2] This document outlines standard cleavage cocktails and provides a step-by-step guide to ensure high yield and purity of the final peptide amide.
Data Presentation: Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is crucial for successful peptide cleavage and to minimize side reactions. The following table summarizes common cleavage cocktails for peptides synthesized on Rink Amide AM resin.
| Cocktail ID | Composition (v/v/v) | Key Scavengers | Recommended Applications |
| Cocktail A | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Water, TIS | General purpose for peptides without highly sensitive residues.[2][4] |
| Cocktail B (Reagent K) | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Water, Thioanisole, EDT | Recommended for peptides containing sensitive residues like Trp, Met, or Cys.[2] |
| Cocktail C | 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% Triisopropylsilane (TIS) | Water, EDT, TIS | A common alternative for peptides with sensitive residues.[5] |
| Cocktail D | 92.5% TFA / 5% 1,3-Dimethoxybenzene (DMB) / 2.5% Triisopropylsilane (TIS) | DMB, TIS | Specifically recommended to prevent the formation of C-terminal N-alkylated peptide amide byproducts.[6][7] |
Experimental Protocol: Cleavage of Peptides from Rink Amide AM Resin
This protocol details the steps for the cleavage of a peptide from Rink Amide AM resin, including resin preparation, the cleavage reaction, and subsequent peptide precipitation and washing.
Materials:
-
Peptide-bound Rink Amide AM resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT), Phenol, Thioanisole, 1,3-Dimethoxybenzene)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Cold diethyl ether
-
Reaction vessel (e.g., round bottom flask or specialized cleavage vessel)
-
Sintered glass funnel
-
Collection tube
-
Centrifuge
-
Nitrogen gas line or vacuum desiccator
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group is removed from the peptide-resin. This is typically done as the final step of the synthesis.[8][9]
-
Transfer the peptide-resin to a sintered glass funnel.[3]
-
Wash the resin thoroughly with DMF (3 times) to remove any residual piperidine.[9]
-
Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, over KOH.[3]
-
-
Cleavage Reaction:
-
Accurately weigh the dried peptide-resin and place it in a suitable reaction vessel.[9]
-
Freshly prepare the chosen cleavage cocktail from the table above (approximately 10 mL per gram of resin).[2]
-
Add the cleavage cocktail to the resin.[2]
-
Gently agitate the mixture at room temperature. The typical reaction time is 2-3 hours.[2][5] For peptides containing arginine residues, the time may be extended.[8]
-
-
Peptide Collection:
-
Peptide Precipitation:
-
In a separate tube, add cold diethyl ether (approximately 8-10 times the volume of the TFA filtrate).[2][10]
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[2]
-
If necessary, keep the mixture at 4°C overnight to maximize precipitation.[8][10]
-
-
Pelleting and Washing:
-
Drying:
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[2]
-
Mandatory Visualization
Caption: Workflow for peptide cleavage from Rink Amide AM resin.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. digital.csic.es [digital.csic.es]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Synthesis of Cyclic Peptides Using Rink Amide AM Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing Rink Amide AM resin. This methodology is a cornerstone in drug discovery and development, enabling the creation of conformationally constrained peptides with enhanced metabolic stability, receptor affinity, and membrane permeability.[1][2][3]
Introduction
Rink Amide AM resin is a widely used solid support for Fmoc-based solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides.[4][5] Its acid-labile linker allows for the efficient cleavage of the synthesized peptide under mild acidic conditions, preserving the integrity of the final product.[4][6] This resin is highly compatible with Fmoc chemistry, which employs mild base deprotection, thereby minimizing side reactions.[4] On-resin cyclization strategies are frequently employed to generate cyclic peptides, offering advantages over solution-phase cyclization by minimizing intermolecular side reactions and simplifying purification.
Principle of On-Resin Head-to-Tail Cyclization
A common strategy for synthesizing head-to-tail cyclic peptides on Rink Amide AM resin involves anchoring the peptide chain to the resin through the side chain of a trifunctional amino acid, such as Aspartic acid (Asp) or Glutamic acid (Glu).[2] This approach leaves the C-terminus of the peptide free to react with the N-terminus after linear sequence assembly and deprotection, leading to on-resin cyclization. Subsequent cleavage from the resin yields the desired cyclic peptide amide.
Experimental Protocols
The following protocols outline the key steps for the synthesis of a head-to-tail cyclic peptide on Rink Amide AM resin.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell the Rink Amide AM resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).[1]
-
First Amino Acid Coupling (Side-Chain Anchoring):
-
For head-to-tail cyclization, the first amino acid will be one whose side chain is used for anchoring (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH, where OAll is an allyl ester protecting group).
-
Dissolve the Fmoc-amino acid (3 eq.), a coupling reagent like HATU (2.9 eq.), and a base such as DIPEA (6 eq.) in DMF.[1]
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test or chloranil (B122849) test.[1]
-
Wash the resin with DMF (5 times) and DCM (3 times).[1]
-
Peptide Chain Elongation
This phase involves the sequential addition of Fmoc-protected amino acids to the growing peptide chain.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF as described in step 1.2.
-
Amino Acid Coupling:
-
Washing: Wash the resin with DMF and DCM as previously described.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
On-Resin Cyclization
-
N-Terminal Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.[1]
-
C-Terminal Protecting Group Removal: Selectively deprotect the C-terminal carboxylic acid. For an allyl (All) protecting group, this can be achieved using a palladium catalyst. For example, treat the resin with Pd(PPh3)4 and a scavenger like phenylsilane (B129415) in DCM.[7]
-
Cyclization (Lactam Bridge Formation):
-
Wash the resin thoroughly with DMF.
-
Add a coupling reagent (e.g., DIC/Oxyma, HATU/DIPEA) in DMF to the resin.[1][7]
-
Allow the cyclization reaction to proceed for 12-24 hours at room temperature.[1]
-
Monitor the progress of the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing it by LC-MS.[1]
-
Cleavage and Purification
-
Resin Washing and Drying: After cyclization, wash the resin with DMF, DCM, and methanol, then dry it under vacuum.[8]
-
Cleavage from Resin:
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[1]
-
-
Peptide Precipitation and Isolation:
-
Purification: Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.[1]
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis of cyclic peptides on Rink Amide AM resin.
Table 1: Resin Specifications and Loading Capacity
| Parameter | Typical Value | Reference |
| Resin Type | Rink Amide Polystyrene Resin | |
| Loading Capacity | 0.49 mmol/g | |
| Mesh Size | 100-200 mesh | [9] |
Table 2: Example Purity of a 15-mer Cyclic Peptide
| Peptide Form | Linker Amino Acid | Reaction Conditions for Cyclization | Crude Purity (%) | Reference |
| Linear | Glu | N/A | 64% | |
| Cyclic | Glu | 50°C, Double Coupling | 22-28% | |
| Linear | Asp | N/A | 78% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of a head-to-tail cyclic peptide using Rink Amide AM resin.
Caption: Workflow for head-to-tail cyclic peptide synthesis on Rink Amide AM resin.
Example Signaling Pathway Inhibition
Cyclic peptides are often designed to inhibit specific biological pathways. For instance, cyclic peptides can act as antagonists for Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), a key player in angiogenesis.
Caption: Inhibition of the VEGFR1 signaling pathway by a cyclic peptide antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 4. nbinno.com [nbinno.com]
- 5. glycopep.com [glycopep.com]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. biotage.com [biotage.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for the Synthesis of Long or Difficult Peptides Using Rink Amide AM Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, particularly those with considerable length or challenging sequences, is a cornerstone of contemporary drug discovery and biotechnological advancement. The choice of solid-phase support is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). Rink Amide AM resin has emerged as a robust and versatile solid support, especially for the synthesis of C-terminal peptide amides using Fmoc chemistry.[1][2] Its acid-labile linker allows for efficient cleavage under mild conditions, yielding the desired peptide amide with high purity.[2][3] This document provides detailed application notes and protocols for leveraging Rink Amide AM resin in the synthesis of long and difficult peptide sequences.
Key Advantages of Rink Amide AM Resin
Rink Amide AM resin is a popular choice for Fmoc-based solid-phase peptide synthesis due to several key advantages:
-
Direct Synthesis of Peptide Amides: The resin is specifically designed to produce peptides with a C-terminal amide, a common functional group in biologically active peptides.[1][2]
-
Compatibility with Fmoc Chemistry: It is fully compatible with the widely used Fmoc/tBu strategy, which employs milder reaction conditions compared to Boc chemistry, minimizing side reactions.[1][2]
-
Efficient Cleavage: The acid-labile linker allows for the cleavage of the peptide from the resin and simultaneous removal of most side-chain protecting groups in a single step with trifluoroacetic acid (TFA).[3]
-
Good Swelling Properties: The resin exhibits excellent swelling in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which is crucial for efficient reagent diffusion and reaction kinetics.[2]
Data Presentation: Performance in Difficult Peptide Synthesis
The choice of resin significantly impacts the purity and yield of synthesized peptides, especially for difficult sequences. The following tables summarize comparative data for Rink Amide AM resin and other common resins.
| Resin Type | Peptide Sequence | Peptide Length | Crude Purity (%) | Isolated Yield (%) | Reference |
| Rink Amide-PS | Acyl Carrier Protein (65-74) | 10 | 52 | Not Reported | [4] |
| Rink Amide-PEG | Acyl Carrier Protein (65-74) | 10 | 75-90 | 45 | [4] |
| Rink Amide-PS | 15-residue antibiotic | 15 | ~50 | Not Reported | |
| Rink Amide-ChemMatrix | 15-residue antibiotic | 15 | >93 | Not Reported | |
| Rink Amide AM | Exendin-4 Fragment | 39 | Not Reported | 19 | [5] |
| Rink Amide AM | Calcitonin Fragment | 32 | Not Reported | 25 | [5] |
Table 1: Comparative Performance of Rink Amide Resins. PS: Polystyrene, PEG: Polyethylene glycol.
Experimental Protocols
The following are detailed protocols for the synthesis of long or difficult peptides using Rink Amide AM resin.
Resin Preparation and Swelling
Proper swelling of the resin is critical to ensure that the reactive sites are accessible for the subsequent coupling reactions.
Protocol:
-
Place the desired amount of Rink Amide AM resin in a reaction vessel.
-
Add sufficient DMF to cover the resin (approximately 10-15 mL per gram of resin).[6]
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]
-
Drain the solvent.
Fmoc Deprotection
This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
Protocol:
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.[7][8]
-
Agitate the mixture for 5 minutes and drain the solution.[7]
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[7][8]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[7]
Amino Acid Coupling
This protocol describes a standard coupling procedure using HCTU as the activating agent. For difficult couplings, see the "Strategies for Difficult Sequences" section.
Protocol:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading) and HCTU (3-4 equivalents) in DMF.[9]
-
Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test.[8] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).[7]
Peptide Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Protocol:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 2.
-
Wash the resin thoroughly with DMF and then with DCM, and dry the resin under vacuum.[6]
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3] For peptides containing sensitive residues, refer to the "Cleavage Cocktail Optimization" section.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Strategies for Synthesizing Difficult Peptides
Difficult peptide sequences, such as those that are long, hydrophobic, or prone to aggregation, often require optimized protocols to achieve high purity and yield.
Enhancing Coupling Efficiency
For sterically hindered or aggregation-prone sequences, standard coupling protocols may be insufficient.
-
Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[7]
-
Alternative Coupling Reagents: For difficult couplings, stronger activating agents like HATU or COMU can be used in place of HCTU.[10]
-
Elevated Temperature: Performing the coupling reaction at a slightly elevated temperature (e.g., 40-50°C) can improve efficiency, but care must be taken to avoid racemization.
Overcoming Aggregation
Aggregation of the growing peptide chain on the resin can hinder reagent access and lead to incomplete reactions.
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures and improve solvation.
-
Solvent Choice: For hydrophobic peptides, replacing DMF with N-methyl-2-pyrrolidone (NMP) or using a "magic mixture" of DCM/DMF/NMP (1:1:1) can enhance solvation and reduce aggregation.[7]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions (Ser or Thr) can disrupt the formation of secondary structures that lead to aggregation.
Cleavage Cocktail Optimization
The composition of the cleavage cocktail is critical for preventing side reactions, especially for peptides containing sensitive amino acid residues.
| Sensitive Residue(s) | Recommended Scavenger(s) | Cleavage Cocktail Composition |
| Cysteine (Cys), Methionine (Met) | 1,2-ethanedithiol (B43112) (EDT) | 94% TFA, 2.5% Water, 2.5% TIS, 1% EDT |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT) | 94% TFA, 2.5% Water, 2.5% TIS, 1% EDT |
| Arginine (Arg) | Triisopropylsilane (TIS) | 95% TFA, 2.5% Water, 2.5% TIS |
| Tyrosine (Tyr) | Triisopropylsilane (TIS) | 95% TFA, 2.5% Water, 2.5% TIS |
Table 2: Recommended Cleavage Cocktails for Peptides with Sensitive Residues.
Visualizing the Workflow
The following diagrams illustrate the key workflows in solid-phase peptide synthesis using Rink Amide AM resin.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Figure 2: Strategies for synthesizing difficult peptides.
Conclusion
Rink Amide AM resin is a highly effective solid support for the synthesis of long and difficult peptide amides via Fmoc-SPPS. By employing optimized protocols for coupling and cleavage, and by implementing strategies to overcome challenges such as peptide aggregation, researchers can successfully synthesize complex peptides with high purity and yield. The protocols and data presented in this document provide a comprehensive guide for scientists and drug development professionals to effectively utilize Rink Amide AM resin in their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. jpt.com [jpt.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Peptides using Rink Amide AM Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rink Amide AM resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the production of C-terminally amidated peptides.[1][2] This functional group is a common feature of many biologically active peptides, including a large number of antimicrobial peptides (AMPs), where it can contribute to increased stability and biological potency. These application notes provide a comprehensive overview and detailed protocols for the synthesis of AMPs using Rink Amide AM resin, leveraging the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
The use of Rink Amide AM resin offers several advantages for AMP synthesis, including high yields and purity of the final product.[3][4] The acid-labile linker of the resin allows for efficient cleavage of the synthesized peptide under mild acidic conditions, typically with a trifluoroacetic acid (TFA)-based cocktail, which simultaneously removes most side-chain protecting groups.[2][4]
This document will detail the synthesis of representative AMPs, present quantitative data in a structured format, provide step-by-step experimental protocols, and visualize key workflows and mechanisms of action.
Data Presentation: Synthesis and Antimicrobial Activity of Representative AMPs
The following tables summarize the synthesis and antimicrobial activity of several well-known AMPs that can be effectively synthesized using Rink Amide AM resin.
| Peptide | Sequence | Resin Type | Purity | Yield | Reference |
| Temporin L Analogue | FVQWFSKFLGRIL-NH₂ (and analogues) | Rink Amide Resin | >97% | Not explicitly stated | [5][6] |
| MSI-78 (Pexiganan) | GIGKFLKKAKKFGKAFVKILKK-NH₂ | Rink Amide Resin | High Purity Assumed | High Yield Assumed | [7] |
| LL-37 Derivative | Sequence derived from LL-37(5-24) | Rink Amide MBHA Resin | High Purity Assumed | Not explicitly stated |
| Peptide | Target Organism | MIC (μg/mL) | Reference |
| MSI-78 (Pexiganan) | Escherichia coli | 1.25-40 | [8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.25-40 | [8] | |
| Pseudomonas aeruginosa | 1.25-40 | [8] | |
| Carbapenem-resistant Klebsiella pneumoniae | 1.25-40 | [8] | |
| Acinetobacter baumannii | 1.25-40 | [8] | |
| Anaerobic bacteria | ≤64 | [5] | |
| Candida albicans | Inhibition at high concentrations | [5] | |
| Temporin L Analogue (Peptide 12) | Bacillus megaterium Bm11 | 1.56 | [6] |
| Staphylococcus aureus ATCC 25923 | 3.12 | [6] | |
| Staphylococcus epidermidis ATCC 12228 | 3.12 | [6] | |
| Acinetobacter baumannii | 3.12 | [6] | |
| LL-37 | Various bacteria | 40-160 | [8] |
Experimental Protocols
I. General Solid-Phase Peptide Synthesis (SPPS) Protocol for AMPs on Rink Amide AM Resin
This protocol outlines the general steps for the manual synthesis of a target antimicrobial peptide using Fmoc chemistry on Rink Amide AM resin.
1. Resin Swelling:
-
Place the Rink Amide AM resin (typically 100-200 mesh or 200-400 mesh) in a suitable reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), a coupling agent such as HBTU (3-5 equivalents), and an activator base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Pre-activate the amino acid mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to allow for complete coupling.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test. A negative test (beads remain colorless or yellowish) indicates the absence of free primary amines and thus, a complete reaction.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3 times).
4. Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence until the desired full-length peptide is assembled on the resin.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v). TIS acts as a scavenger to prevent side reactions.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin to collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
6. Peptide Precipitation and Purification:
-
Concentrate the TFA filtrate, for example, by rotary evaporation or under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.
II. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the antimicrobial activity of the synthesized peptides.
1. Preparation of Bacterial Inoculum:
-
Culture the target bacterial strain overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the wells of a 96-well microtiter plate.
2. Peptide Dilution:
-
Prepare a stock solution of the purified antimicrobial peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform two-fold serial dilutions of the peptide stock solution in MHB directly in the 96-well plate.
3. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without any peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Visualizations
Experimental Workflow for AMP Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 3. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 4. seplite.com [seplite.com]
- 5. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
Application of Rink Amide AM Resin in Peptide Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rink Amide AM (aminomethyl) resin is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly for the discovery and development of peptide-based therapeutics.[1][2] Its primary application lies in the synthesis of C-terminal peptide amides, a common structural feature in many biologically active peptides, including hormones, neurotransmitters, and antimicrobial peptides.[1][3] The amide group often enhances biological activity and stability compared to the corresponding C-terminal carboxylic acid.[3] This document provides detailed application notes and experimental protocols for the effective use of Rink Amide AM resin in peptide drug discovery.
Key Advantages of Rink Amide AM Resin
-
Direct Synthesis of Peptide Amides: The resin is specifically designed to yield a C-terminal amide upon cleavage, which is crucial for the biological activity of many peptide drugs.[1][2][3][4]
-
Fmoc Chemistry Compatibility: It is perfectly suited for Fmoc-based SPPS, which employs mild basic conditions for deprotection, thereby minimizing side reactions like racemization.[1][3]
-
Acid-Labile Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also simultaneously removes most common side-chain protecting groups.[1][2][4]
-
High Yield and Purity: When used with optimized protocols, Rink Amide AM resin facilitates the synthesis of peptides in high yields and purity.[1][5]
-
Good Swelling Properties: The polystyrene-based matrix exhibits excellent swelling in common SPPS solvents, ensuring efficient diffusion of reagents.[1]
Comparison with Other Resins
The choice of resin is critical in SPPS and depends on the desired C-terminal functionality of the peptide.
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Key Features |
| Rink Amide AM Resin | Amide (-CONH2) | Strong acid (e.g., 95% TFA) | Ideal for C-terminal amides; compatible with Fmoc chemistry.[1][4] |
| Wang Resin | Carboxylic Acid (-COOH) | Strong acid (e.g., HF or high % TFA) | Standard for peptides with C-terminal acids using Fmoc chemistry.[4] |
| Merrifield Resin | Carboxylic Acid (-COOH) | Strong acid (e.g., HF) | Primarily used with Boc chemistry.[4] |
| Sieber Amide Resin | Amide (-CONH2) | Mild acid (e.g., 1% TFA in DCM) | Allows for the synthesis of fully protected peptide amides.[1] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (-COOH) or Protected Fragments | Very mild acid (e.g., 1% TFA in DCM) | Suitable for synthesizing protected peptide fragments and peptides with acid-sensitive residues.[1][4] |
Experimental Protocols
Resin Swelling
Proper swelling of the resin is crucial for efficient synthesis.
Protocol:
-
Place the desired amount of Rink Amide AM resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).[6]
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[6]
-
Drain the solvent.
Fmoc Deprotection (First Amino Acid Loading)
This step removes the Fmoc protecting group from the resin's linker to allow for the coupling of the first amino acid.
Protocol:
-
To the swollen resin, add a 20% solution of piperidine (B6355638) in DMF.
-
Agitate the mixture for 20-30 minutes at room temperature.[7]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Amino Acid Coupling
This protocol describes a standard coupling procedure using HBTU as the activating agent.
Protocol:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[6]
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times).
Iterative Peptide Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Protocol:
-
After the final amino acid coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF and then with dichloromethane (B109758) (DCM).
-
Dry the peptidyl-resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[8]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
Data Presentation: Quantitative Analysis
The following tables provide representative data for key parameters in peptide synthesis using Rink Amide AM resin. Actual results may vary depending on the peptide sequence, scale, and specific laboratory conditions.
Table 1: Resin Loading Capacity
Loading capacity is a critical parameter that determines the amount of peptide that can be synthesized per gram of resin. It is typically determined by spectrophotometric quantification of the Fmoc group released upon treatment with piperidine.[3]
| Resin Type | Supplier Stated Loading (mmol/g) | Experimentally Determined Loading (mmol/g) |
| Rink Amide AM | 0.6-0.8 | 0.65 |
| Rink Amide MBHA | 0.3-0.6 | 0.54 |
| Rink Amide AM | 0.3 | 0.3 |
Data is illustrative and based on typical values found in product datasheets and literature.[9][10][11]
Table 2: Cleavage Efficiency with Different Cocktails
The choice of cleavage cocktail can impact the yield and purity of the final peptide. The addition of scavengers is crucial to prevent side reactions.
| Peptide Sequence | Cleavage Cocktail | Cleavage Time (hours) | Crude Purity (%) |
| Acyl Carrier Protein (65-74) | 95% TFA / 2.5% TIS / 2.5% H₂O | 2 | 75-90 |
| Leu-enkephalin derivative | 95% TFA / 5% H₂O | 2 | >90 |
| Model Peptide | 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 2 | Not specified |
Data compiled from literature sources.[6][11][12]
Table 3: Purity of Peptides Synthesized on Rink Amide AM Resin
The purity of the crude peptide after cleavage is a key indicator of the success of the synthesis. HPLC is the standard method for purity analysis.
| Peptide | Resin Matrix | Crude Purity by HPLC (%) |
| Acyl Carrier Protein (65-74) | Polystyrene-DVB | 52 |
| Acyl Carrier Protein (65-74) | PEG-containing | 75-90 |
| Aib-enkephalin pentapeptide | Polystyrene | 96.5 |
| Aib-ACP decapeptide | Polystyrene | 91.1 |
This table illustrates that the resin matrix can also influence the purity of the synthesized peptide.[12][13]
Visualization of Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Rink Amide AM resin.
Logical Relationship of Resin Choice to Peptide Product
Caption: Decision tree for selecting a suitable resin based on the desired peptide product.
Signaling Pathway of GLP-1 Receptor Agonists
Many GLP-1 receptor agonists are peptide amides and are synthesized using resins like Rink Amide AM. Their mechanism of action involves the activation of the GLP-1 receptor, a G-protein coupled receptor.[1][2][5][8]
Caption: Simplified signaling pathway of GLP-1 receptor activation in pancreatic β-cells.
Conclusion
Rink Amide AM resin is an indispensable tool in peptide drug discovery, enabling the efficient and high-purity synthesis of C-terminal peptide amides.[1][2][5] A thorough understanding of its properties and the optimization of synthesis protocols are key to successfully producing peptide drug candidates for further biological evaluation. The provided protocols and data serve as a comprehensive guide for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Purity Peptide Resins | pepresin [pepresin.com]
- 10. Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Rink Amide AM Resin: A Versatile Solid Support for Peptidomimetic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rink Amide AM resin is a cornerstone of solid-phase synthesis, particularly for the production of C-terminal amide peptides and their mimetics.[1][2][3][4][5] Its acid-labile linker allows for the efficient release of the synthesized compound under mild acidic conditions, making it compatible with a wide range of functional groups and protecting strategies commonly employed in the synthesis of complex organic molecules.[4][5] These characteristics make Rink Amide AM resin an invaluable tool for the generation of peptidomimetic libraries in drug discovery and development, where the C-terminal amide motif is often crucial for biological activity.[2][4] This document provides detailed application notes and experimental protocols for the synthesis of various peptidomimetics using Rink Amide AM resin.
Key Features and Advantages of Rink Amide AM Resin
Rink Amide AM resin offers several advantages for the synthesis of peptidomimetics:
-
Fmoc Chemistry Compatibility: The resin is fully compatible with Fmoc-based solid-phase synthesis strategies, which utilize mild basic conditions for deprotection, thereby preserving acid-sensitive functionalities within the peptidomimetic structure.[4]
-
Acid-Labile Cleavage: The synthesized peptidomimetic can be cleaved from the resin using a standard solution of trifluoroacetic acid (TFA), often in a single step that concurrently removes most side-chain protecting groups.[4]
-
High Yield and Purity: When used with optimized protocols, Rink Amide AM resin consistently provides high yields and purity of the final peptidomimetic product.[1][2][3][4]
-
Versatility: The resin supports the synthesis of a diverse range of peptidomimetics, including linear and cyclic structures, peptoids, and aza-peptides.
Data Presentation: Quantitative Analysis of Peptidomimetic Synthesis
The following tables summarize typical quantitative data associated with the synthesis of various peptidomimetics on Rink Amide AM resin.
| Parameter | Typical Value | Reference |
| Resin Loading Capacity | 0.3 - 1.0 mmol/g | [3] |
| Matrix | Polystyrene-1% DVB | [3] |
| Mesh Size | 100-200 or 200-400 | [3] |
Table 1: General Properties of Rink Amide AM Resin. This table outlines the key physical and chemical characteristics of the resin.
| Peptidomimetic Type | Resin Loading (mmol/g) | Crude Purity (%) | Overall Yield (%) | Reference |
| Linear Acyl Carrier Protein (65-74) | 0.47 | 75-90 | 45 | [6] |
| Peptoid with Tryptamine-like Residues | 0.65 (MBHA) | Variable | Not Specified | [7] |
| Cyclic Peptidomimetic (Head-to-Tail) | 0.45 (MBHA) | Not Specified | Not Specified | [1] |
| Aza-peptide (GLP-1 analogue) | 0.2-0.3 | >85 | Not Specified | [2] |
Table 2: Synthesis Efficiency for Different Peptidomimetic Classes. This table provides a comparative overview of synthesis outcomes for various peptidomimetic structures on Rink Amide AM and similar resins. Note that purity and yield are highly dependent on the specific sequence and synthesis conditions.
Experimental Protocols
This section provides detailed protocols for the synthesis of linear peptidomimetics, peptoids, and on-resin cyclization of peptidomimetics using Rink Amide AM resin.
Protocol 1: General Solid-Phase Synthesis of a Linear Peptidomimetic
This protocol outlines the standard steps for assembling a linear peptidomimetic chain on Rink Amide AM resin using Fmoc chemistry.
1. Resin Swelling:
- Place the desired amount of Rink Amide AM resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to cover the resin.
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
3. Amino Acid/Monomer Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid or peptidomimetic building block (3-5 equivalents relative to the resin loading) in DMF.
- Add a coupling agent, such as HBTU (3-5 equivalents) and an activator base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
- Pre-activate the mixture for 1-2 minutes.
- Add the activated monomer solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
- Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
- Wash the resin with DMF.
5. Chain Elongation:
- Repeat steps 2-4 for each subsequent monomer in the sequence.
6. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The composition may be adjusted based on the amino acid composition of the peptidomimetic.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptidomimetic.
- Precipitate the crude product by adding cold diethyl ether.
- Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.
8. Purification:
- Purify the crude peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Solid-Phase Synthesis of a Peptoid (Submonomer Method)
This protocol describes the two-step submonomer method for synthesizing N-substituted glycine (B1666218) oligomers (peptoids).
1. Resin Preparation and Fmoc Deprotection:
- Swell the Rink Amide AM resin and perform the initial Fmoc deprotection as described in Protocol 1, steps 1 and 2.
2. Acylation Step:
- To the deprotected resin, add a solution of bromoacetic acid (20 equivalents) and diisopropylcarbodiimide (DIC) (10 equivalents) in DMF.
- Agitate the mixture for 30 minutes at room temperature.
- Wash the resin thoroughly with DMF.
3. Amination (Displacement) Step:
- Add a solution of the desired primary amine (40 equivalents) in DMF or N-methyl-2-pyrrolidone (NMP) to the bromoacetylated resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Wash the resin with DMF.
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent peptoid monomer.
5. Cleavage and Purification:
- Cleave the peptoid from the resin and purify it as described in Protocol 1, steps 7 and 8.
Protocol 3: On-Resin Head-to-Tail Cyclization of a Peptidomimetic
This protocol outlines a general procedure for the on-resin cyclization of a linear peptidomimetic precursor.
1. Linear Peptidomimetic Synthesis:
- Synthesize the linear peptidomimetic precursor on Rink Amide AM resin using Protocol 1. The precursor should be designed with appropriate orthogonal protecting groups on the N- and C-terminal residues (or side chains for side-chain cyclization) to allow for selective deprotection and subsequent cyclization.
2. Selective Deprotection:
- Selectively remove the protecting group from the side chain that will form the cyclic bond (e.g., Alloc or Mtt group) using specific deprotection reagents (e.g., Pd(PPh₃)₄ for Alloc).
- Wash the resin thoroughly to remove the deprotection reagents.
- Perform the final N-terminal Fmoc deprotection.
3. On-Resin Cyclization:
- Swell the deprotected peptidyl-resin in DMF or NMP.
- Add a coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA or PyBOP/DIPEA) to the resin.
- Allow the cyclization reaction to proceed for 12-24 hours at room temperature with gentle agitation.
- Monitor the reaction by taking small aliquots of the resin for cleavage and LC-MS analysis.
4. Cleavage and Purification:
- Once cyclization is complete, cleave the cyclic peptidomimetic from the resin and purify it as described in Protocol 1, steps 7 and 8.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for peptidomimetic synthesis and two relevant signaling pathways that can be targeted by such molecules.
Figure 1: General workflow for solid-phase synthesis of a linear peptidomimetic on Rink Amide AM resin.
Figure 2: Inhibition of the p53-MDM2 protein-protein interaction by a peptidomimetic.[8][9][10][11][12][13][14][15][16][17]
Figure 3: Disruption of the β-catenin/BCL9 interaction in the Wnt signaling pathway by a peptidomimetic.[18][19][20][21][22][23][24][25][26][27]
Conclusion
Rink Amide AM resin is a robust and versatile solid support that is well-suited for the synthesis of a wide array of peptidomimetics. Its compatibility with Fmoc chemistry and the straightforward cleavage of C-terminal amides make it an essential tool for academic research and industrial drug development. The protocols and data presented herein provide a comprehensive guide for scientists to effectively utilize Rink Amide AM resin in their peptidomimetic synthesis endeavors, paving the way for the discovery of novel therapeutics targeting challenging protein-protein interactions.
References
- 1. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the p53-MDM2 interaction: targeting a protein-protein interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peptide, Peptidomimetic, and Small-molecule Antagonists of the p53–HDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Structural details on mdm2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. pnas.org [pnas.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Disruption of β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction Using Heterogeneous Peptidomimetic Foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "B-catenin/B-cell Lymphoma 9 protein-protein interaction inhibiting pep" by Jianfeng Cai, Peng Sang et al. [digitalcommons.usf.edu]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Modulating β-catenin/BCL9 interaction with cell-membrane-camouflaged carnosic acid to inhibit Wnt pathway and enhance tumor immune response [frontiersin.org]
- 25. What are BCL9 inhibitors and how do they work? [synapse.patsnap.com]
- 26. The Wnt-dependent and Wnt-independent functions of BCL9 in development, tumorigenesis, and immunity: Implications in therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Targeted Disruption of the BCL9/β-Catenin Complex Inhibits Oncogenic Wnt Signaling | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Bioconjugation of Peptides Synthesized on Rink Amide AM Resin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rink Amide AM resin is a widely utilized solid-phase support for the synthesis of C-terminal peptide amides using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2] Its acid-labile linker allows for the cleavage of the peptide from the resin, yielding a C-terminal amide, a common feature in many biologically active peptides.[2][3] This document provides detailed application notes and protocols for the bioconjugation of peptides synthesized on Rink Amide AM resin, a critical process for developing targeted therapeutics, diagnostic tools, and research probes.[1]
Bioconjugation can be performed either while the peptide is still attached to the resin (on-resin conjugation) or after it has been cleaved and purified (solution-phase conjugation). The choice of strategy depends on the nature of the peptide, the desired modification, and the compatibility of the conjugation chemistry with the protecting groups on the peptide. This guide will cover key bioconjugation techniques including click chemistry, maleimide-thiol coupling, and native chemical ligation.
Key Concepts
-
Solid-Phase Peptide Synthesis (SPPS): A method where a peptide is assembled step-by-step on an insoluble resin support. The use of Fmoc protecting group for the N-terminus, which is removed by a base like piperidine (B6355638), is a common strategy.[4][5]
-
Orthogonal Protecting Groups: These are protecting groups for amino acid side chains that can be removed under specific conditions without affecting other protecting groups or the resin linkage.[6][7] This is crucial for selective on-resin modifications.
-
Bioconjugation: The chemical linking of two molecules, where at least one is a biomolecule (e.g., a peptide). This process is essential for attaching peptides to other entities like fluorophores, PEG chains, or cytotoxic drugs.[8]
Data Presentation: Comparison of Common Bioconjugation Strategies
| Bioconjugation Strategy | Reactive Groups | Key Reagents | Typical Phase | Advantages |
| Click Chemistry (CuAAC) | Alkyne and Azide | Copper(I) catalyst (e.g., CuBr, CuSO₄/Sodium Ascorbate) | On-resin or Solution | High efficiency, bio-orthogonal, forms a stable triazole linkage.[8][9] |
| Maleimide-Thiol Coupling | Maleimide (B117702) and Thiol (from Cysteine) | Thiol-containing peptide, maleimide-functionalized molecule | Solution | Highly selective for thiols at neutral pH, forms a stable thioether bond.[10][11] |
| Native Chemical Ligation (NCL) | N-terminal Cysteine and C-terminal Thioester | Thiol catalysts (e.g., thiophenol), denaturing buffer | Solution | Forms a native peptide bond, allows for the synthesis of large proteins.[12][13][14] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) on Rink Amide AM Resin
This protocol outlines the general steps for synthesizing a peptide on Rink Amide AM resin using Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the Rink Amide AM resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[15]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.[15]
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 12 minutes to ensure complete removal of the Fmoc group.[15]
-
Wash the resin thoroughly with DMF (at least 6 times).[15]
3. Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (5 equivalents relative to resin loading) with a coupling agent like HBTU (5 equivalents) and an amine base such as DIPEA (10 equivalents) in DMF.[15]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for at least 40 minutes.[15]
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.[16]
-
Wash the resin thoroughly with DMF.
4. Repeat for Peptide Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Bioconjugation via Click Chemistry (CuAAC)
This protocol describes the conjugation of an azide-containing molecule to a peptide with an alkyne-containing amino acid on the resin.
1. Peptide Synthesis:
-
Synthesize the peptide on Rink Amide AM resin as described in Protocol 1, incorporating an alkyne-containing amino acid at the desired position.
2. Resin Preparation:
-
After synthesis, swell the peptide-resin in dichloromethane (B109758) (DCM).[17]
3. Click Reaction:
-
Prepare a solution of CuBr (1 equivalent based on resin loading) in degassed DMSO.[17]
-
Add the CuBr solution to the resin.
-
Add an aqueous solution of ascorbic acid (1 equivalent).[17]
-
Add 2,6-lutidine (10 equivalents) and DIPEA (10 equivalents).[17]
-
Add the azide-containing molecule to be conjugated.
-
Purge the reaction vessel with nitrogen and shake at room temperature for 16-18 hours.[17]
4. Washing:
-
Wash the resin sequentially with isopropanol/DMSO, DMF, and DCM.[17]
-
Dry the resin before proceeding to cleavage.
Protocol 3: Solution-Phase Bioconjugation via Maleimide-Thiol Coupling
This protocol outlines the conjugation of a purified cysteine-containing peptide to a maleimide-functionalized molecule.
1. Peptide Synthesis and Cleavage:
-
Synthesize the cysteine-containing peptide on Rink Amide AM resin (Protocol 1).
-
Cleave the peptide from the resin and deprotect the side chains using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[3][18]
-
Precipitate the peptide in cold diethyl ether, and purify by HPLC.[19]
2. Reduction of Disulfide Bonds (if necessary):
-
Dissolve the purified peptide in a degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7-7.5.[20]
-
Add a 100-fold molar excess of TCEP to reduce any disulfide bonds.[20]
3. Conjugation Reaction:
-
Dissolve the maleimide-functionalized molecule in DMSO or DMF.[20]
-
Add the maleimide solution to the peptide solution (typically a 10-20 fold molar excess of the maleimide).[11]
-
Flush the reaction with an inert gas and allow it to proceed at room temperature or 4°C overnight.[20]
4. Purification:
-
Purify the conjugated peptide using size-exclusion chromatography, HPLC, or FPLC to remove excess maleimide reagent.[11]
Protocol 4: Peptide Cleavage from Rink Amide AM Resin
1. Preparation:
-
Ensure the final N-terminal Fmoc group has been removed from the peptide-resin.[19]
2. Cleavage Cocktail:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). For peptides containing sensitive residues like tryptophan or methionine, scavengers such as 1,2-ethanedithiol (B43112) (EDT) may be added.[10] The use of 1,3-dimethoxybenzene (B93181) can prevent C-terminal N-alkylation.[21]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin and allow the mixture to stand at room temperature for 1.5 to 2 hours.[15]
4. Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-20 fold excess of cold diethyl ether.[15]
-
Centrifuge the mixture and decant the ether.
5. Lyophilization:
-
Dissolve the precipitated peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain the crude peptide powder.[15]
Visualizations
Experimental Workflow Diagrams
Caption: On-Resin Bioconjugation Workflow via Click Chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 4. appliedpolytech.com [appliedpolytech.com]
- 5. biosynth.com [biosynth.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. qyaobio.com [qyaobio.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. lifetein.com [lifetein.com]
- 21. apexbt.com [apexbt.com]
On-Resin Cyclization Strategies with Rink Amide AM Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the on-resin cyclization of peptides utilizing Rink Amide AM resin. Cyclization is a key strategy in medicinal chemistry to enhance the metabolic stability, receptor selectivity, and bioavailability of peptide-based therapeutics. On-resin cyclization offers significant advantages over solution-phase methods, including reduced intermolecular side reactions and simplified purification.
Introduction to On-Resin Cyclization
Rink Amide AM resin is a widely used solid support for Fmoc-based solid-phase peptide synthesis (SPPS) of peptide amides. Its acid-labile linker allows for the cleavage of the final product as a C-terminal amide, a common feature in many biologically active peptides. This resin is also well-suited for various on-resin cyclization strategies, primarily categorized as head-to-tail and side-chain to side-chain cyclization. The choice of strategy depends on the desired final cyclic peptide structure and the amino acid sequence.
Key On-Resin Cyclization Strategies
There are two primary approaches for on-resin cyclization of peptides on Rink Amide AM resin:
-
Head-to-Tail Cyclization: This strategy involves the formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide. To achieve this on-resin, the peptide is anchored to the support via an amino acid side chain, leaving the C-terminus free to react.[1] A common approach is to use the side-chain carboxyl groups of Aspartic Acid (Asp) or Glutamic Acid (Glu).[2][3]
-
Side-Chain to Side-Chain Cyclization: This method creates a covalent bond between the side chains of two amino acids within the peptide sequence. A frequent implementation is the formation of a lactam bridge (an amide bond) between the side chain of an acidic amino acid (e.g., Asp or Glu) and a basic amino acid (e.g., Lysine (Lys) or Ornithine (Orn)).[4][5] This requires an orthogonal protection strategy to selectively deprotect the reactive side chains on the resin.
Quantitative Data Summary
The success of on-resin cyclization can be influenced by factors such as the peptide sequence, resin loading, and the choice of coupling reagents. The following table summarizes representative quantitative data for different on-resin cyclization strategies with Rink Amide AM resin.
| Cyclization Strategy | Anchoring Residue | Coupling Reagents | Crude Purity (%) | Notes |
| Head-to-Tail | Glu Side-Chain | DIC/Oxyma | 22-28%[6] | The longer side chain of Glu may provide better cyclization potential compared to Asp.[3] |
| Head-to-Tail | Asp Side-Chain | DIC/Oxyma | Lower than Glu-linked[6] | The shorter side chain of Asp may lead to poorer cyclization efficiency.[6] |
| Side-Chain to Side-Chain (Lactam Bridge) | N/A | HBTU/DIEA | Not Specified | Microwave-assisted cyclization can significantly reduce reaction times. |
Experimental Protocols
Detailed methodologies for the key on-resin cyclization strategies are provided below.
Protocol 1: On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring
This protocol describes the synthesis of a head-to-tail cyclic peptide by anchoring the linear precursor to the Rink Amide AM resin via the side chain of an Aspartic Acid or Glutamic Acid residue.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Rink Amide AM resin (0.3-1.0 mmol/g loading capacity) in N,N-dimethylformamide (DMF) for 30-60 minutes.[7][8]
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 5-15 minutes.[8]
-
Wash the resin thoroughly with DMF.
-
Couple the Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH (5 equivalents) to the deprotected resin using a standard coupling agent such as DIC/Oxyma or HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[7][9]
2. Linear Peptide Assembly:
-
Perform standard Fmoc-SPPS cycles of deprotection (20% piperidine in DMF) and coupling for the remaining amino acids in the sequence.
3. Selective Deprotection of the Side-Chain Protecting Group:
-
Wash the peptidyl-resin with dichloromethane (B109758) (DCM).
-
To remove the allyl (All) protecting group, treat the resin with a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (B129415) (15 equivalents) in DCM.[7][10] This reaction is typically performed under an inert atmosphere.
4. On-Resin Cyclization:
-
Wash the resin thoroughly with DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Add a solution of a coupling agent (e.g., 5 equivalents of PyBOP or DIC/Oxyma) and a base (e.g., 10 equivalents of DIPEA) in DMF to the resin.[7]
-
Allow the cyclization reaction to proceed for 2-24 hours. The progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.
5. Cleavage and Purification:
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.[4]
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding cold diethyl ether.[4]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[4]
-
Lyophilize the crude peptide to obtain a fluffy powder.
-
Purify the cyclic peptide by reverse-phase HPLC.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)
This protocol details the formation of a lactam bridge between the side chains of an acidic and a basic amino acid.
1. Resin Preparation and Linear Peptide Assembly:
-
Swell Rink Amide AM resin in DMF.
-
Synthesize the linear peptide using standard Fmoc-SPPS. Incorporate the amino acids that will form the lactam bridge with orthogonal side-chain protecting groups. A common pairing is an acidic amino acid with a base-labile protecting group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) and a basic amino acid with an acid-labile protecting group that can be selectively removed (e.g., Fmoc-Lys(Mtt)-OH or Fmoc-Orn(Mtt)-OH).[4][9]
2. Selective Side-Chain Deprotection:
-
Wash the fully assembled peptidyl-resin with DCM.
-
To remove the Mtt group, treat the resin with a solution of 1-5% TFA in DCM until the yellow color of the trityl cation is no longer observed in the washings.[4]
3. On-Resin Lactamization:
-
Wash the resin thoroughly with DCM and then DMF.
-
Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Add a solution of a coupling agent (e.g., 5 equivalents of HATU or PyBOP) and a base (e.g., 10 equivalents of DIPEA) in DMF to the resin.[4]
-
Allow the cyclization to proceed for 2-24 hours. Monitor the reaction by LC-MS analysis of a small cleaved sample.
4. Cleavage and Purification:
-
Follow the same cleavage and purification procedure as described in Protocol 1, Step 5.
Visualizations
The following diagrams illustrate the experimental workflows for the described on-resin cyclization strategies.
Caption: Workflow for On-Resin Head-to-Tail Cyclization.
Caption: Workflow for On-Resin Side-Chain to Side-Chain Cyclization.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2006045483A2 - On-resin peptide cyclization - Google Patents [patents.google.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Fmoc Deprotection on Rink Amide AM Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a widely adopted strategy. The Rink Amide AM resin is a popular solid support for the synthesis of peptide amides due to its acid lability, allowing for mild cleavage conditions. A critical and repetitive step in Fmoc-based SPPS is the removal of the Fmoc group from the N-terminus of the growing peptide chain. Incomplete Fmoc deprotection can lead to the formation of deletion sequences, which are often difficult to separate from the desired peptide, thereby reducing the overall yield and purity of the final product. Therefore, accurate and reliable monitoring of the Fmoc deprotection step is essential for successful peptide synthesis.
This document provides detailed application notes and protocols for the most common methods used to monitor Fmoc deprotection on Rink Amide AM resin: quantitative UV-Vis spectroscopy and the qualitative Kaiser and Trinitrobenzenesulfonic acid (TNBS) tests.
Quantitative Monitoring: UV-Vis Spectroscopy
The most common quantitative method for monitoring Fmoc deprotection relies on the spectrophotometric detection of the dibenzofulvene (DBF)-piperidine adduct formed during the deprotection reaction. The Fmoc group is cleaved by a base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), through a β-elimination mechanism. The released dibenzofulvene is then trapped by piperidine to form a stable adduct that has a characteristic strong absorbance around 301 nm.[1] The concentration of this adduct is directly proportional to the amount of Fmoc group removed from the resin.
Data Presentation
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) of DBF-piperidine adduct at ~301 nm in DMF | 7,100 - 8,100 M⁻¹cm⁻¹ | [2] |
| Recommended Wavelength for Measurement | ~301 nm or 289.8 nm | [2] |
| Typical Deprotection Reagent | 20% (v/v) piperidine in DMF | [1] |
Experimental Protocol: UV-Vis Spectroscopy
Materials:
-
Peptidyl-Rink Amide AM resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
Procedure:
-
Resin Preparation: Swell the Fmoc-protected peptidyl-resin in DMF in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 3-5 minutes.
-
Drain the solution and collect the filtrate in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Add a fresh portion of the deprotection solution to the resin and agitate for another 15-20 minutes to ensure complete deprotection.
-
Drain and collect this second filtrate into the same volumetric flask.
-
-
Sample Preparation:
-
Wash the resin several times with DMF and collect all washes in the same volumetric flask.
-
Dilute the collected filtrate and washes to the final volume of the flask with DMF and mix thoroughly.
-
A further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the spectrophotometer using the 20% piperidine in DMF solution.
-
Measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance for the DBF-piperidine adduct (typically around 301 nm).
-
Calculation of Resin Loading:
The loading of the first amino acid on the resin can be calculated using the Beer-Lambert law:
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of filtrate (L)) / (ε × mass of resin (g) × path length (cm))
Where:
-
Absorbance is the measured absorbance value.
-
Dilution Factor is the factor by which the collected filtrate was diluted.
-
Volume of filtrate is the total volume of the collected deprotection solution and washes.
-
ε is the molar extinction coefficient of the DBF-piperidine adduct (a commonly used value is 7800 M⁻¹cm⁻¹ at 301 nm).[3]
-
Mass of resin is the initial weight of the resin used.
-
Path length is typically 1 cm.
Qualitative Monitoring: Colorimetric Tests
Qualitative tests provide a rapid, visual confirmation of the presence or absence of free primary amines on the resin. A positive result after deprotection indicates successful Fmoc removal, while a negative result after a coupling step suggests the reaction has gone to completion.
Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive method for detecting primary amines.[1] It is based on the reaction of ninhydrin (B49086) with primary amines to produce a characteristic dark blue color known as Ruhemann's purple.[4]
Experimental Protocol: Kaiser Test
Materials:
-
Kaiser Test Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol (B145695).
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Peptide-resin beads
-
Small test tubes
-
Heating block or water bath
Procedure:
-
Sample Collection: Collect a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Washing: Place the beads in a small test tube and wash them thoroughly with DMF and then ethanol to remove any residual reagents. Decant the solvent.
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the washed resin beads.
-
Incubation: Heat the test tube in a heating block or boiling water bath at 100-110°C for 3-5 minutes.[4]
-
Observation: Remove the test tube from the heat and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Intense blue solution and blue beads | Positive: Free primary amines are present. | Successful deprotection. Proceed to the next coupling step. |
| Yellow or colorless solution and beads | Negative: No free primary amines are present. | Incomplete deprotection. Repeat the deprotection step. |
| Brown or reddish-brown color | Ambiguous: May indicate the presence of a secondary amine (e.g., N-terminal proline). | Use an alternative test for secondary amines (e.g., Chloranil test). |
Trinitrobenzenesulfonic Acid (TNBS) Test
The TNBS test is another sensitive colorimetric assay for the detection of primary amines. TNBS reacts with primary amines to form a yellow-orange colored product. This test is considered by some to be easier to perform than the Kaiser test.[5]
Experimental Protocol: TNBS Test
Materials:
-
Reagent A: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBS) in DMF.
-
Reagent B: 10% (v/v) diisopropylethylamine (DIPEA) in DMF.
-
Peptide-resin beads
-
Small test tubes
Procedure:
-
Sample Collection and Washing: Collect and wash a small sample of resin beads as described for the Kaiser test.
-
Reagent Addition:
-
Add 1-2 drops of Reagent A to the resin beads.
-
Add 1-2 drops of Reagent B to the resin beads.
-
-
Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Washing and Observation: Wash the beads with DMF and observe their color.
Interpretation of Results:
| Observation | Interpretation | Action |
| Orange or red beads | Positive: Free primary amines are present. | Successful deprotection. Proceed to the next coupling step. |
| Colorless or pale yellow beads | Negative: No free primary amines are present. | Incomplete deprotection. Repeat the deprotection step. |
Visualizations
Caption: Chemical reaction pathway of Fmoc deprotection.
Caption: Experimental workflow for UV-Vis monitoring.
Caption: Experimental workflow for the Kaiser test.
Conclusion
Consistent and accurate monitoring of Fmoc deprotection is paramount for the successful synthesis of high-purity peptides. The quantitative UV-Vis spectroscopy method provides a reliable means to determine the efficiency of each deprotection step and to calculate the initial loading of the resin. The qualitative Kaiser and TNBS tests offer rapid, on-the-fly checks to ensure the reaction has proceeded as expected before continuing to the next coupling step. The choice of method may depend on the specific requirements of the synthesis, available equipment, and the nature of the peptide sequence. By implementing these protocols, researchers can significantly improve the quality and yield of their synthesized peptides.
References
troubleshooting low yield in Rink Amide AM Resin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during solid-phase peptide synthesis (SPPS) using Rink Amide AM resin, with a focus on addressing low peptide yield.
Frequently Asked Questions (FAQs)
Q1: My final peptide yield is significantly lower than expected. What are the most common causes when using Rink Amide AM resin?
Low peptide yield can arise from several factors throughout the synthesis process. The most common culprits include:
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from coupling, leading to truncated sequences.
-
Inefficient Amino Acid Coupling: Steric hindrance, peptide aggregation, or suboptimal activation of the incoming amino acid can result in incomplete coupling reactions. The first amino acid coupling to the Rink Amide linker can be particularly challenging.[1]
-
Poor Resin Swelling: Inadequate swelling of the resin beads in the synthesis solvent limits the accessibility of reagents to the reactive sites, thereby reducing reaction efficiency.[2][3][4]
-
Incomplete Cleavage from the Resin: The final cleavage of the peptide from the resin may be incomplete due to insufficient cleavage time or an inappropriate cleavage cocktail.
-
Side Reactions During Cleavage: Reactive carbocations generated during TFA-mediated cleavage can modify sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr), leading to undesired byproducts and a lower yield of the target peptide.[5][6][7] Decomposition of the Rink Amide linker itself can also cause side reactions, such as C-terminal N-alkylation.[7][8]
Q2: How can I determine if my Fmoc deprotection is complete?
Monitoring Fmoc deprotection is crucial for a successful synthesis. Two common methods are:
-
UV Monitoring: The dibenzofulvene-piperidine adduct, a byproduct of Fmoc removal, has a strong UV absorbance around 301 nm.[9][10] By monitoring the UV absorbance of the piperidine (B6355638) solution after deprotection, you can qualitatively and quantitatively assess the completion of the reaction. Automated peptide synthesizers often use this method to extend deprotection times if necessary.[11]
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive colorimetric test for the presence of primary amines.[12][13][14][15] A positive result (intense blue color) after the deprotection step indicates the presence of a free N-terminal amine, signifying a successful Fmoc removal. A negative result (yellow or colorless) suggests an incomplete reaction.
Q3: My coupling reaction seems to be inefficient, especially with the first amino acid. What can I do to improve it?
Inefficient coupling is a frequent cause of low yield. Consider the following strategies:
-
Optimize Coupling Reagents: Utilize highly efficient coupling reagents such as HATU, HBTU, or DIC/HOBt to ensure complete activation of the carboxylic acid.[16]
-
Increase Reagent Equivalents: For difficult couplings, including the first amino acid attachment, increasing the equivalents of the Fmoc-amino acid and coupling reagents (e.g., 4-6 equivalents relative to the resin loading) can drive the reaction to completion.[17][18][19]
-
Double Coupling: If a coupling reaction is known to be difficult or if a Kaiser test indicates an incomplete reaction, repeating the coupling step with a fresh solution of activated amino acid can significantly improve the yield.[18]
-
Pre-activation: Allowing the amino acid and coupling reagent to react for a few minutes before adding them to the resin can enhance coupling efficiency.[18]
Q4: How do I choose the right cleavage cocktail and scavengers for my peptide?
The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide.[5] During cleavage with Trifluoroacetic Acid (TFA), side-chain protecting groups are removed, generating reactive carbocations that can modify sensitive residues.[5][6] Scavengers are added to the cleavage cocktail to "trap" these reactive species.
A general-purpose cleavage cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) .[6][20] For peptides containing sensitive amino acids, a more complex cocktail is required.
Data and Protocols
Quantitative Data for Rink Amide AM Resin Synthesis
| Parameter | Recommended Value/Range | Notes |
| Resin Loading Capacity | 0.3 - 1.2 mmol/g | Lower loading can be beneficial for the synthesis of long peptides.[3][21][22][23][24] |
| Amino Acid Equivalents | 4 - 6 eq. (relative to resin loading) | Can be increased for sterically hindered amino acids or difficult couplings.[17][18][19] |
| Coupling Reagent Equivalents | 3.9 - 5.9 eq. (relative to resin loading) | Ensure sufficient activation of the amino acid. |
| Base (e.g., DIPEA) Equivalents | 8 - 12 eq. (relative to resin loading) | A non-nucleophilic base is used to maintain basic conditions for coupling. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | A two-step deprotection (e.g., 3 min + 10 min) is often recommended.[9] |
| Standard Cleavage Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Suitable for peptides without sensitive residues.[6][20] |
Recommended Scavenger Cocktails for TFA Cleavage
| Sensitive Residue(s) | Recommended Scavenger(s) | Example Cocktail Composition (v/v) |
| Trp | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Thioanisole | Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT[5][6] |
| Met | Thioanisole, Ethyl methyl sulfide (B99878) (EMS) | Reagent K or similar cocktails containing thio-compounds.[6] |
| Cys | Dithiothreitol (DTT), 1,4-Benzenedimethanethiol (1,4-BDMT), TIS | Add DTT to a standard cocktail or use specialized cocktails to prevent oxidation and alkylation.[6][25][26] |
| Arg(Pbf/Pmc) | Thioanisole | Helps in the complete removal of these protecting groups.[6] |
| General (Multiple Sensitive Residues) | Reagent K | A robust, albeit malodorous, cocktail for complex peptides.[5][6] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the Rink Amide AM resin.
-
Resin Swelling:
-
Place the Rink Amide AM resin in a reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin (approx. 10 mL/g).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.[27]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4-6 eq.) and a coupling reagent (e.g., HATU, 3.9-5.9 eq.) in DMF.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8-12 eq.) to the amino acid solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result is desired). If the test is positive, a second coupling may be necessary.
-
-
Repeat:
-
Return to Step 2 for the next amino acid in the sequence.
-
Protocol 2: Peptide Cleavage and Precipitation
This protocol is for the final cleavage of the peptide from the Rink Amide AM resin.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by Dichloromethane (DCM) (3-5 times each).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage:
-
In a well-ventilated fume hood, add the appropriate pre-chilled TFA cleavage cocktail (with scavengers) to the dry resin (approx. 10 mL/g).
-
Stopper the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin through a sintered glass funnel and collect the filtrate into a clean centrifuge tube.
-
Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
-
Precipitation:
-
In a separate, larger centrifuge tube, place 8-10 volumes of cold methyl tert-butyl ether or diethyl ether.
-
Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[28]
-
Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Collection and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: A simplified workflow of Solid-Phase Peptide Synthesis (SPPS) using Rink Amide AM resin.
Caption: The acid-labile cleavage mechanism of the Rink Amide linker and the role of scavengers.
Caption: A troubleshooting decision tree for diagnosing and resolving low yield in Rink Amide AM resin synthesis.
References
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Peptide Synthesis [bio-protocol.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. nbinno.com [nbinno.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. chempep.com [chempep.com]
- 22. Rink Amide Resin – ProTide [cem.com]
- 23. Rink amide AM resin, 100-200mesh, loading 0.6-0.8mmol/g | 183599-10-2 | FF49933 [biosynth.com]
- 24. chemimpex.com [chemimpex.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. polypeptide.com [polypeptide.com]
- 27. peptide.com [peptide.com]
- 28. peptide.com [peptide.com]
common side reactions with Rink Amide AM Resin and how to avoid them
Welcome to the technical support center for Rink Amide AM Resin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is Rink Amide AM resin and what are its primary applications?
Rink Amide AM resin is a widely used solid support for Fmoc-based solid-phase peptide synthesis (SPPS). Its key feature is the acid-labile linker that, upon cleavage, yields a peptide with a C-terminal amide. This is particularly valuable as many biologically active peptides, such as hormones and neuropeptides, possess a C-terminal amide functionality. The resin is compatible with standard Fmoc chemistry protocols, making it a versatile tool in drug discovery and peptide research.[1]
Troubleshooting Guides
This section provides detailed information on common side reactions, their causes, and proven methods for their prevention and mitigation.
Diketopiperazine (DKP) Formation
Issue: You are observing significant yield loss and the presence of a truncated dipeptide byproduct in your crude peptide analysis.
Explanation: Diketopiperazine formation is a common side reaction, especially when proline or glycine (B1666218) are among the first two amino acids coupled to the resin.[2] It involves the intramolecular cyclization of the N-terminal amino group of the dipeptide with the ester linkage to the resin, leading to the cleavage of the dipeptide from the solid support. This results in a lower yield of the full-length peptide.[2][3]
-
Use of 2-Chlorotrityl Chloride Resin for Susceptible Sequences: For sequences containing proline or other secondary amino acids in the first two positions, utilizing a more sterically hindered resin like 2-chlorotrityl chloride can inhibit DKP formation.[2]
-
Dipeptide Coupling: Coupling the first two amino acids as a pre-formed dipeptide unit can bypass the susceptible dipeptide-resin intermediate.[2]
-
Alternative Deprotection Reagents: Standard 20% piperidine (B6355638) in DMF can promote DKP formation. Using a milder deprotection cocktail can significantly reduce this side reaction.[3]
| Deprotection Reagent Cocktail | Solvent | DKP Formation (%) |
| 20% Piperidine | DMF | 13.8% |
| 5% Piperidine | DMF | 12.2% |
| 20% Piperidine | Toluene | 11.7% |
| 5% Piperazine (B1678402) | DMF | < 4.0% |
| 5% Piperazine | NMP | < 4.0% |
| 2% DBU / 5% Piperazine | NMP | 3.6% |
Data is for a DKP-susceptible Fmoc-Cys(tBu)-Pro-2-Cl-Trityl resin treated twice (5 min and 30 min).[3]
This protocol provides an alternative Fmoc-removal strategy to minimize DKP formation.[3]
-
Reagent Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).
-
Resin Swelling: Swell the peptide-resin in NMP.
-
First Deprotection: Drain the solvent and add the 2% DBU / 5% piperazine / NMP solution to the resin. Agitate for 5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 30 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with NMP (at least five times) to remove all traces of DBU and piperazine.
Caption: Decision tree for preventing Diketopiperazine (DKP) formation.
Racemization
Issue: Your purified peptide shows diastereomeric impurities upon chiral chromatography analysis.
Explanation: Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can occur during the activation and coupling steps of SPPS.[4] Histidine and cysteine are particularly susceptible to racemization.[2] The choice of coupling reagent and base significantly influences the extent of this side reaction.
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Using reagents known for low racemization potential is crucial, especially for sensitive amino acids.[4]
-
Use of Additives: Additives like HOBt, HOAt, or Oxyma can suppress racemization when used with carbodiimide (B86325) coupling reagents.[2]
-
Protecting Groups for Sensitive Residues: For histidine, protecting the imidazole (B134444) nitrogen can greatly reduce racemization.[2] For cysteine, using alternative S-protecting groups to the standard Trityl (Trt) group can be beneficial.[5]
| Amino Acid | Coupling Reagent | Base | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | HATU | DIPEA | 7.8% (with 5 min pre-activation) |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt | DIPEA | 0.3% (with 5 min pre-activation) |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt | DIPEA | High |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | - | 6.8% |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | - | 0.74% |
Data collated from multiple sources.[4][6]
This protocol is recommended when incorporating cysteine to minimize racemization.
-
Amino Acid Derivative: Use Fmoc-Cys(Thp)-OH as the building block.
-
Activation/Coupling:
-
Dissolve Fmoc-Cys(Thp)-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.
-
Add Diisopropylcarbodiimide (DIPCDI) (3 eq.) to the solution.
-
Immediately add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
Caption: Key factors influencing racemization and corresponding prevention strategies.
Aspartimide Formation
Issue: You observe byproducts with the same mass as your target peptide but with different retention times in HPLC, particularly in peptides containing Asp-Gly or Asp-Asn sequences.
Explanation: Aspartimide formation is a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartic acid residue, forming a five-membered succinimide (B58015) ring. This intermediate can then be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[7][8]
-
Modified Deprotection Conditions: Adding an acidic modifier to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.[9][10]
-
Bulky Side-Chain Protecting Groups: Using sterically hindered protecting groups on the aspartic acid side chain can physically block the formation of the succinimide ring.[9]
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue C-terminal to the aspartic acid with a group like 2,4-dimethoxybenzyl (Dmb) can completely prevent aspartimide formation.[2]
| Peptide Sequence | Asp Protecting Group | Aspartimide-Related Impurities (%) |
| VKDGYI | Asp(OtBu) | High |
| VKDGYI | Asp(OMpe) | Moderate |
| VKDGYI | Asp(OBno) | Almost Undetectable |
| (Gly²)-GLP-2 | Asp(OtBu) | High |
| (Gly²)-GLP-2 | Asp(OBno) | Negligible |
Data from comparative studies.
This protocol describes a simple modification to the standard deprotection procedure to reduce aspartimide formation.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF containing 0.1 M HOBt.
-
Deprotection: Use this solution for all Fmoc deprotection steps following the incorporation of the aspartic acid residue.
-
Standard Procedure: Follow your standard deprotection time and washing protocols.
Caption: The chemical pathway of aspartimide formation and subsequent hydrolysis.
Alkylation of Sensitive Residues During Cleavage
Issue: After TFA cleavage, you detect modifications on sensitive amino acid residues such as tryptophan, methionine, or cysteine, often appearing as additions of +57 (t-butyl) or other masses corresponding to protecting groups.
Explanation: During the acidic conditions of TFA cleavage, protecting groups are removed, generating highly reactive carbocations. These cations can then alkylate nucleophilic side chains of certain amino acids, leading to undesired byproducts.[11] The linker of the Rink Amide resin itself can also decompose under TFA treatment and cause C-terminal N-alkylation.[12]
-
Use of Scavenger Cocktails: Adding nucleophilic scavengers to the TFA cleavage cocktail is essential to "trap" the reactive carbocations before they can modify the peptide.[11][13]
-
Optimized Scavenger Selection: The choice of scavengers depends on the amino acid composition of the peptide.[11][13]
-
Protecting Group on Tryptophan: Using Fmoc-Trp(Boc)-OH can prevent modification of the indole (B1671886) side chain.
| Cleavage Cocktail (TFA/Scavengers) | % S-Alkylation |
| 95% TFA / 5% H₂O | High |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Moderate |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | Low |
| 90% TFA / 2.5% H₂O / 2.5% TIS / 5% EDT | Very Low |
Data adapted from a study on Cys-containing peptides.[11]
This protocol is a general procedure for cleaving peptides from Rink Amide AM resin while minimizing alkylation.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (B109758) (DCM).
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for your peptide sequence. A common "universal" cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT). For peptides without highly sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) may be sufficient.[11]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Incubate at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum.
Caption: The role of scavengers in preventing side-chain alkylation during TFA cleavage.
Guanidinylation
Issue: You observe a byproduct with a mass increase of +42 Da at the N-terminus of your peptide, leading to chain termination.
Explanation: Guanidinylation is an irreversible side reaction where uronium/aminium-based coupling reagents (e.g., HBTU, HATU) react with the free N-terminal amine of the growing peptide chain. This forms a stable guanidinium (B1211019) group, effectively capping the peptide and preventing further elongation.[14]
-
Pre-activation of the Amino Acid: Activating the carboxylic acid of the incoming amino acid with the coupling reagent in a separate vessel before adding it to the resin can minimize the availability of free coupling reagent to react with the N-terminal amine.[14]
-
In Situ Activation: For particularly difficult couplings, adding the amino acid, coupling reagent, and base to the resin simultaneously ("in situ" activation) can favor the desired amide bond formation over guanidinylation.[14]
-
Stoichiometry Control: Using a slight excess of the amino acid relative to the coupling reagent can help consume the coupling reagent before it has a chance to react with the peptide's N-terminus.
This protocol is recommended for standard couplings to minimize the risk of guanidinylation.[14]
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (1.5-2.0 eq. relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, 1.45-1.95 eq.) to the amino acid solution.
-
Add the base (e.g., DIPEA, 2 eq.).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency on Rink Amide AM Resin
Welcome to the technical support center for optimizing peptide synthesis on Rink Amide AM Resin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the coupling efficiency of challenging amino acids.
Frequently Asked Questions (FAQs)
Q1: What makes certain amino acids "difficult" to couple during solid-phase peptide synthesis (SPPS)?
A1: Difficult couplings are often attributed to steric hindrance, where the bulky side chains of amino acids physically obstruct the formation of the peptide bond.[1][2] Key examples include β-branched amino acids (Val, Ile, Thr) and α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).[2][3] N-methylated amino acids also present a challenge due to steric bulk at the amide nitrogen, which reduces its nucleophilicity.[3] Additionally, peptide aggregation, where growing peptide chains clump together on the resin, can block reactive sites and impede reagent diffusion.[1][4]
Q2: When should I consider using a "double coupling" protocol?
A2: A double coupling protocol, which involves repeating the amino acid coupling step, is recommended when an initial coupling reaction is incomplete.[4][5] This is often necessary for sterically hindered amino acids, N-methylated residues, or sequences known to cause aggregation.[3][5] It is also a common strategy for coupling arginine residues due to their bulky side chain and protecting group.[6] The necessity for a double coupling is typically determined by a positive Kaiser test, which indicates the presence of unreacted primary amines.[4][5]
Q3: How do I monitor the completion of a coupling reaction?
A3: The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin (B49086) test).[5] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result, indicated by blue or purple beads, signifies an incomplete reaction, suggesting the need for a second coupling or a capping step.[5][7] For secondary amines like proline, the Kaiser test is unreliable, and alternative methods like the chloranil (B122849) or isatin (B1672199) test are recommended.[4][7] For more rigorous quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.[5]
Q4: Can the choice of coupling reagent significantly impact the synthesis of a difficult peptide sequence?
A4: Absolutely. While standard carbodiimide (B86325) reagents like DCC and DIC are effective for many couplings, they are often inefficient for sterically hindered residues.[2] For challenging sequences, more potent coupling reagents are highly recommended.[1] These include aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts such as PyBOP and PyAOP.[2][8] Reagents like HATU and PyAOP are particularly effective as they generate highly reactive OAt esters, which can better overcome steric barriers and often lead to higher yields and purity.[3][8]
Q5: What is racemization, and how can it be minimized, especially for sensitive residues like Cysteine?
A5: Racemization is the undesirable conversion of an L-amino acid to its D-enantiomer during the coupling step, which can significantly impact the final peptide's structure and biological activity.[9] Cysteine is particularly susceptible to this side reaction.[10][11] To minimize racemization, several strategies can be employed:
-
Choice of Reagents: Use carbodiimide-based reagents like DIC in combination with racemization-suppressing additives such as HOBt or Oxyma.[11]
-
Avoid Pre-activation: Prolonged pre-activation of the protected cysteine with coupling reagents before adding it to the resin can increase racemization.[9][11]
-
Solvent Choice: Using a less polar solvent, such as a mixture of DCM and DMF, has been shown to reduce racemization compared to pure DMF.[11]
-
Base Selection: The choice of base can also be critical. For instance, substituting N-methylmorpholine with the bulkier 2,4,6-collidine has been shown to suppress cysteine racemization.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered when coupling difficult amino acids on Rink Amide AM Resin.
| Problem | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test After Initial Coupling | Incomplete reaction due to steric hindrance of the incoming amino acid.[4] | 1. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[4] 2. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or PyAOP for higher reactivity.[4][8] 3. Increase Reaction Time/Temperature: Extend the coupling time or moderately increase the temperature, though be mindful of potential side reactions like racemization.[4] |
| Peptide aggregation on the resin is blocking reactive sites.[4] | 1. Solvent Disruption: Wash the resin with a solvent mixture known to disrupt secondary structures (e.g., a "magic mixture" of DCM/DMF/NMP).[4] 2. Incorporate Disrupting Elements: Consider using pseudoproline dipeptides or Dmb/Hmb protected amino acids in the sequence to prevent aggregation.[4][13] | |
| Low Final Yield or Presence of Deletion Sequences | Consistently poor coupling efficiency at one or more steps. | 1. Optimize Reagent Equivalents: Increase the excess of amino acid and coupling reagents (e.g., from 3 to 5 equivalents).[14] 2. Re-evaluate Coupling Strategy: For extremely difficult couplings, consider in situ neutralization protocols or the use of acyl fluoride (B91410) formation.[1][10] |
| High Levels of D-Isomer Detected (Racemization) | The activated amino acid (especially Cys or His) is susceptible to epimerization.[10][11] | 1. Use Racemization-Suppressing Additives: Always include HOBt, HOAt, or Oxyma in your coupling cocktail.[11] 2. Choose an Appropriate Coupling Reagent: Carbodiimides (DIC) with additives are generally preferred over highly reactive uronium/phosphonium salts for sensitive residues.[11] 3. Avoid Strong Bases and Pre-activation: Use a weaker base if possible and add reagents sequentially to the resin rather than pre-activating the amino acid.[9][12] |
| Poor Resin Swelling | Inappropriate solvent choice or degraded resin. | 1. Use High-Quality Solvents: Ensure the use of peptide-grade DMF or NMP for optimal swelling. Rink Amide AM resin swells well in these solvents.[15][16] 2. Allow Sufficient Swelling Time: Let the resin swell for at least 30 minutes in the chosen solvent before the first deprotection step.[17][18] |
Quantitative Data Summary
The following tables provide a summary of commonly used reagents and conditions for optimizing coupling reactions.
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Reagent Class | Example Reagent | Relative Reactivity | Key Advantages & Considerations |
| Carbodiimides | DIC (+ HOBt/Oxyma) | Moderate | Low cost, effective at suppressing racemization with additives.[11][19] Less efficient for highly hindered couplings.[2] |
| Aminium/Uronium | HBTU | High | Efficient for most standard and many difficult couplings.[2][20] |
| HCTU | High | More reactive than HBTU.[1][3] | |
| HATU | Very High | One of the most efficient reagents, especially for hindered couplings and suppressing racemization.[3][21] | |
| Phosphonium | PyBOP | High | Generally gives cleaner reactions than uronium reagents with less risk of side reactions like guanidinylation.[8] |
| PyAOP | Very High | Highly effective for coupling N-methylated amino acids.[21][22] |
Table 2: Typical Reagent Equivalents for a Standard Coupling Protocol
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| Coupling Reagent (e.g., HATU, HBTU) | 2.9 - 5 |
| Additive (e.g., HOBt, if applicable) | 3 - 5.5 |
| Base (e.g., DIPEA, NMM) | 6 - 10 |
Note: These are starting recommendations and may require optimization based on the specific amino acid and sequence.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered amino acids where standard methods may fail.
-
Resin Preparation: Swell the Rink Amide AM resin in peptide-grade DMF (approx. 10 mL per gram of resin) for at least 30 minutes.[17]
-
Fmoc Deprotection: Perform Fmoc deprotection by treating the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[11]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents). Allow this pre-activation to proceed for 1-5 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 45-60 minutes.[1]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test (see Protocol 3) to check for completion. If the test is positive, proceed with a second coupling.
Protocol 2: Double Coupling Procedure
This protocol should be followed if the Kaiser test after the initial coupling is positive.
-
Initial Wash: After the first coupling and subsequent DMF washes, ensure all previous reagents are removed.
-
Repeat Coupling: Prepare a fresh solution of activated amino acid as described in Protocol 1 (steps 3 and 4).
-
Second Coupling Reaction: Add the fresh activation mixture to the resin and allow the reaction to proceed for the same duration as the first coupling (e.g., 45-60 minutes).
-
Final Wash: Drain the coupling solution and wash the resin extensively with DMF (5-7 times) followed by DCM (2-3 times).
-
Final Check: Perform another Kaiser test. If the test is negative, proceed to the next Fmoc deprotection step. If it remains positive, consider capping the unreacted amines.[4]
Protocol 3: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion
This qualitative test is crucial for assessing the presence of free primary amines.
-
Sample Collection: After the coupling reaction and washing steps, collect a small sample of resin beads (10-15 beads) and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions:
-
Solution A: 5g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80g of phenol (B47542) in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted with 98 mL of pyridine.[5]
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[5]
-
Observation and Interpretation:
Visual Workflows
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Logic for selecting an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 21. peptide.com [peptide.com]
- 22. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Technical Support Center: Troubleshooting the Kaiser Test with Rink Amide AM Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Kaiser test when used with Rink Amide AM Resin in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Kaiser test in solid-phase peptide synthesis (SPPS) with Rink Amide AM Resin?
A1: The Kaiser test is a rapid and sensitive colorimetric assay used to detect the presence of free primary amines on the solid support.[1] In the context of SPPS using Rink Amide AM Resin and Fmoc chemistry, it is crucial for monitoring two key steps:
-
Fmoc-Deprotection: A positive Kaiser test (intense blue color) after the Fmoc deprotection step indicates the successful removal of the Fmoc protecting group, exposing the free primary amine of the N-terminal amino acid for the next coupling reaction.[2]
-
Amino Acid Coupling: A negative Kaiser test (yellow or colorless) after the coupling step confirms the successful acylation of the N-terminal amine, signifying that the amino acid has been successfully coupled to the growing peptide chain.[2]
Q2: How does the Kaiser test work?
A2: The test is based on the reaction of ninhydrin (B49086) with primary amines. In this reaction, the amino group is oxidatively deaminated, and the released ammonia (B1221849) condenses with two molecules of ninhydrin to form a deep blue or purple chromophore known as Ruhemann's purple.[2] The intensity of the color is proportional to the concentration of free primary amines.
Q3: Is the Kaiser test reliable for all amino acids?
A3: No, the standard Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline. Proline typically yields a weak reddish-brown or yellow color, which can be ambiguous.[1][3] For peptides with N-terminal proline, alternative tests like the Chloranil or Isatin test are recommended.[1][3] Additionally, some amino acids like serine, asparagine, and aspartic acid may not produce the typical dark blue color.[4]
Q4: What is Rink Amide AM Resin and why is it used?
A4: Rink Amide AM Resin is a solid support used in Fmoc-based SPPS to synthesize C-terminal peptide amides.[5][6] The "AM" denotes that the Rink amide linker is attached to an aminomethyl polystyrene resin.[5] This resin is favored for its ability to produce peptide amides upon cleavage and its compatibility with standard Fmoc chemistry protocols.[6] The cleavage from the resin is typically achieved under acidic conditions, often using a high concentration of trifluoroacetic acid (TFA).[7][8]
Troubleshooting Guide
| Problem | Observation | Possible Cause(s) | Recommended Solution(s) |
| False Positive | Blue or purple color is observed even after a thorough coupling reaction. | 1. Fmoc-Group Lability: The Fmoc protecting group can be unstable under the heating conditions of the Kaiser test, especially in the presence of pyridine (B92270) in the reagents, leading to its premature removal and exposure of a primary amine.[9][10] 2. Reagent Contamination: Old or improperly stored Kaiser test reagents can lead to ambiguous or false-positive results.[9] 3. Inadequate Washing: Residual unreacted amino acids or coupling reagents from the previous step can react with ninhydrin.[9][11] 4. Resin Degradation: Overheating the resin during the test can cause thermal degradation of protecting groups, exposing primary amines.[2] | 1. Avoid excessive heating during the test. Perform the test at the recommended temperature and time. 2. Prepare fresh Kaiser test reagents regularly. 3. Ensure thorough washing of the resin beads with an appropriate solvent (e.g., DMF, DCM) before performing the test to remove all residual reagents.[2][12] 4. If the problem persists, consider performing a capping step with acetic anhydride (B1165640) to block any unreacted amines before proceeding.[13] |
| False Negative | Yellow or colorless result is observed after the deprotection step. | 1. Incomplete Deprotection: The Fmoc protecting group has not been completely removed.[2] 2. Steric Hindrance: Severe peptide aggregation on the resin may prevent the ninhydrin reagent from accessing the free N-terminal amine.[1][2] | 1. Increase the deprotection time or use fresh deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).[2] 2. Use a different solvent system or add chaotropic salts to disrupt secondary structures and improve reagent accessibility.[2] |
| Ambiguous Color | A weak or off-color result (e.g., faint blue, reddish-brown) is observed. | 1. Presence of a Secondary Amine: The N-terminal amino acid is a secondary amine like proline.[1][13] 2. Incomplete Coupling: A small amount of unreacted primary amine remains.[1] | 1. Use an alternative test specific for secondary amines, such as the Chloranil or Isatin test.[1][13] 2. Extend the coupling reaction time or perform a second coupling.[1] |
| Inconsistent Results | Kaiser test results are not reproducible. | 1. Improper Sampling: Taking a non-representative sample of resin beads. 2. Inconsistent Reagent Addition: Variation in the amount of Kaiser test reagents added. 3. Variable Heating: Inconsistent temperature or heating time. | 1. Ensure a representative sample of resin beads is taken for each test. 2. Use a calibrated dropper or pipette to add a consistent volume of each reagent. 3. Use a heating block or water bath with a calibrated thermometer to ensure consistent temperature and timing.[5][14] |
Experimental Protocols
Qualitative Kaiser Test Protocol
This protocol is used to qualitatively assess the presence of free primary amines on the resin.
Reagents:
-
Reagent A: 1.0 mL of a 0.01M KCN solution in water diluted with 49 mL of pyridine.[1][14]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1][14]
-
Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[1][14]
Procedure:
-
Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[2][14]
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) to remove any residual reagents. Decant the solvent.[2][12]
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the resin beads.[14]
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.[1][14]
-
Observation: Remove the test tube from the heat and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Intense blue solution and blue beads | Positive Result: Free primary amines are present. | Indicates a successful deprotection step or a failed coupling reaction. Proceed with the coupling step if deprotection was performed. Repeat the coupling step if it has failed.[2] |
| Yellow or colorless solution and beads | Negative Result: No free primary amines are present. | Indicates a successful coupling reaction. Proceed with the next deprotection step.[2] |
| Slightly blue solution with colorless beads | Incomplete Coupling: A small amount of unreacted primary amines remains. | Extend the coupling reaction time or perform a second coupling.[1] |
| Brown or reddish-brown color | Ambiguous Result: May indicate the presence of a secondary amine (e.g., N-terminal proline). | Use an alternative test for secondary amines, such as the Chloranil or Isatin test.[1][2] |
Quantitative Kaiser Test Protocol
For a more quantitative assessment, the amount of free amine on the resin can be determined spectrophotometrically.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.[2]
-
Reagent Addition: Add 1 mL of each of the Kaiser test reagents (A, B, and C) to the test tube.[2]
-
Incubation: Heat the mixture at 100°C for 5-10 minutes.[2]
-
Elution: After cooling to room temperature, add a known volume of 60% ethanol (B145695) in water to the test tube and vortex thoroughly to elute the color.[2]
-
Spectrophotometry: Transfer the supernatant to a cuvette and measure the absorbance at 570 nm.
-
Calculation: The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple, b is the path length of the cuvette, and c is the concentration of the amine.[2]
Visualizations
Caption: A simplified workflow of Fmoc-based solid-phase peptide synthesis (SPPS) on Rink Amide AM Resin.
Caption: The overall chemical reaction of the Kaiser test.
Caption: A troubleshooting decision tree for interpreting Kaiser test results.
References
- 1. fiveable.me [fiveable.me]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chempep.com [chempep.com]
- 6. appliedpolytech.com [appliedpolytech.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Kaiser Test (Ninhydrin Test) [langene.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
Technical Support Center: Managing Swelling Variations in Rink Amide AM Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing swelling variations in Rink Amide AM resin. Consistent and optimal resin swelling is critical for the success of solid-phase peptide synthesis (SPPS), directly impacting reaction kinetics, reagent accessibility, and final peptide purity. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is resin swelling crucial for successful Solid-Phase Peptide Synthesis (SPPS)?
Resin swelling is a critical determinant of success in SPPS. Adequate swelling of the Rink Amide AM resin beads is essential for:
-
Enhanced Reagent Accessibility: The cross-linked polystyrene matrix of the resin expands, creating channels that permit the free diffusion of reagents, such as activated amino acids and deprotection solutions, to the reactive sites where the peptide chain is being assembled.
-
Improved Reaction Kinetics: Proper solvation of the polymer support and the growing peptide chain facilitates more efficient and complete reactions. Poorly swollen resins can lead to steric hindrance, resulting in incomplete couplings and deletions in the peptide sequence.
-
Increased Peptide Purity: By ensuring complete reactions at each step, optimal swelling minimizes the formation of deletion sequences and other impurities, simplifying the final purification of the target peptide.
Q2: What are the primary factors that influence the swelling of Rink Amide AM resin?
Several factors can affect the degree of resin swelling:
-
Choice of Solvent: The most significant factor is the solvent used. Solvents that are good at solvating the polystyrene backbone of the resin will cause greater swelling.
-
Resin Loading: Higher loading (a higher concentration of functional sites) can sometimes lead to reduced swelling in certain solvents.
-
Growing Peptide Chain: As the peptide chain elongates, its own physicochemical properties (e.g., hydrophobicity, secondary structure formation) will influence the overall swelling of the peptide-resin conjugate. This can cause the resin to swell more or even shrink during the synthesis.[1]
-
Batch-to-Batch Variability: There can be slight variations in the degree of cross-linking and other physical parameters between different batches of resin, which may lead to minor differences in swelling behavior.[2]
Q3: Which solvents are recommended for swelling Rink Amide AM resin?
Rink Amide AM resin, being a polystyrene-based resin, swells well in aprotic solvents commonly used in SPPS.[3][4] Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are excellent choices for the initial swelling step.[5][6] Tetrahydrofuran (THF) and toluene (B28343) also provide good swelling.[4] Polar protic solvents like methanol (B129727) and water are poor swelling solvents for polystyrene resins.[4]
Q4: How does the growing peptide sequence affect resin swelling?
The peptide chain itself becomes a significant component of the resin bead as the synthesis progresses. A long, hydrophobic peptide sequence may cause the resin to behave differently than a short, polar one. In some cases, the peptide can induce a dramatic increase in swelling, while in others, it can cause the resin to shrink.[1] This dynamic change in swelling underscores the importance of using solvents that maintain good solvation of both the resin and the elongating peptide throughout the synthesis.
Troubleshooting Guide
Problem: The Rink Amide AM resin is not swelling adequately after adding the solvent.
| Possible Cause | Recommended Solution |
| Incorrect Solvent Choice | The solvent may be a "poor" solvent for the polystyrene matrix. For initial swelling, ensure you are using a suitable solvent such as DMF, DCM, or THF.[4] Refer to the solvent swelling data table below. |
| Insufficient Swelling Time | The resin may not have had enough time to reach its maximum swelling volume. Allow the resin to swell for at least 30-60 minutes with gentle agitation before proceeding with the synthesis.[7] For some applications, swelling for a longer period (up to 24 hours) may be beneficial.[8] |
| Low Quality or Old Solvent | The presence of water or other contaminants in the solvent can negatively impact its ability to swell the resin. Use high-purity, anhydrous solvents appropriate for peptide synthesis. |
| Resin Clumping | If the resin is not properly suspended in the solvent, it can lead to clumping and incomplete swelling. Ensure the resin is fully wetted and agitated to form a uniform slurry. |
Problem: Resin swelling decreases significantly during the synthesis.
| Possible Cause | Recommended Solution |
| Peptide Aggregation | The growing peptide chain may be aggregating on the resin, leading to a collapse of the resin matrix and reduced swelling. This is more common with "difficult" or hydrophobic sequences. |
| - Switch to a solvent that is better at disrupting secondary structures, such as N-methyl-2-pyrrolidone (NMP). | |
| - Perform couplings at an elevated temperature to disrupt aggregation. | |
| Incompatible Solvent for the Peptide-Resin Conjugate | The initial solvent may be excellent for the resin alone but not for the growing peptide-resin complex. The polarity of the peptide-resin changes as the chain elongates. |
| - Consider using a solvent mixture (e.g., DMF/DCM) to maintain good solvation throughout the synthesis. |
Quantitative Data Summary
The degree of swelling for a given resin is typically reported as the volume (in mL) occupied by 1 gram of dry resin after equilibration in a specific solvent. The following table provides representative swelling volumes for 1% cross-linked polystyrene resin, the core matrix of Rink Amide AM resin.
| Solvent | Swelling Volume (mL/g) | Classification |
| Dichloromethane (DCM) | ~5.2 | Good |
| Tetrahydrofuran (THF) | ~5.5 | Good |
| Toluene | ~5.3 | Good |
| N,N-Dimethylformamide (DMF) | ~4.7 | Good |
| N-Methyl-2-pyrrolidone (NMP) | - | Good |
| Acetonitrile | ~3.5 | Moderate |
| Ethanol | ~2.0 | Poor |
| Methanol | ~1.8 | Poor |
| Water | ~1.0 (no significant swelling) | Poor |
Data is representative for 1% cross-linked polystyrene resin and may vary slightly for Rink Amide AM resin specifically.[4] A solvent is generally considered "good" if it provides a swelling volume of >4.0 mL/g, "moderate" for 2.0-4.0 mL/g, and "poor" for <2.0 mL/g.[2][9]
Experimental Protocols
Protocol 1: Measurement of Resin Swelling Volume
This protocol describes a standardized method to quantify the swelling of Rink Amide AM resin in a chosen solvent.
Materials:
-
Dry Rink Amide AM resin
-
Solvent of interest (e.g., DMF, DCM)
-
10 mL graduated glass cylinder with a stopper
-
Spatula
Methodology:
-
Accurately weigh 1.0 g of dry resin and carefully transfer it into the graduated cylinder.
-
Gently tap the cylinder on a benchtop to level the resin bed and record the initial dry volume.
-
Add 8-10 mL of the selected solvent to the cylinder.
-
Seal the cylinder and agitate thoroughly to ensure all resin beads are fully suspended and wetted by the solvent.
-
Allow the resin to swell for a minimum of 1 hour at room temperature. For highly accurate and reproducible measurements, a swelling time of up to 24 hours is recommended.[8]
-
After the swelling period, gently agitate the suspension again to dislodge any trapped air bubbles and allow the resin to settle completely.
-
Once the resin bed has formed a stable, level surface, record the final swollen volume in mL.
-
The swelling volume is reported as mL per gram of dry resin.
Protocol 2: Standard Resin Swelling Step in an SPPS Workflow
This protocol outlines the essential initial swelling step before commencing peptide synthesis.
Materials:
-
Rink Amide AM resin
-
SPPS reaction vessel (manual or automated)
-
Primary synthesis solvent (e.g., DMF or DCM)
Methodology:
-
Weigh the desired amount of resin and place it into the SPPS reaction vessel.[10]
-
Add the primary synthesis solvent (e.g., DMF) in a sufficient amount to cover the resin, typically 10-15 mL per gram of resin.[10]
-
Agitate the resin slurry gently (using a shaker, nitrogen bubbling, or mechanical stirrer) for at least 30-60 minutes at room temperature to ensure complete and uniform swelling.[7]
-
After the swelling period, drain the solvent and proceed with the first step of the synthesis (e.g., Fmoc deprotection).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to Rink Amide AM resin swelling.
Caption: Troubleshooting workflow for Rink Amide AM resin swelling issues.
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]
- 9. Investigation of Parameters that Affect Resin Swelling in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
impact of solvent quality on Rink Amide AM Resin synthesis
Welcome to the technical support center for Rink Amide AM Resin solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the impact of solvent quality on synthesis outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, with a focus on solvent-related causes and solutions.
Issue 1: Low Peptide Yield or Incomplete Coupling
Q: My final peptide yield is very low, and mass spectrometry analysis shows significant truncated sequences. What could be the cause?
A: Low peptide yield and truncated sequences are often linked to incomplete deprotection or coupling steps. The primary culprit is often poor solvation of the resin and the growing peptide chain.[1]
Potential Causes & Solutions:
-
Inadequate Resin Swelling: The synthesis support must be fully swollen to ensure reagents can access all reactive sites.[2] If the resin is not properly swollen, coupling efficiency will decrease dramatically.
-
Poor Solvent Choice for Coupling: While DMF is the most common solvent for SPPS, some "difficult" or hydrophobic sequences may aggregate, hindering subsequent reactions.
-
Degraded Solvent Quality: DMF can degrade over time to form dimethylamine.[5] This secondary amine can prematurely cleave the Fmoc protecting group, leading to the insertion of deletion sequences.
-
Solution: Use fresh, high-purity (peptide synthesis grade) DMF for all steps. If you suspect degradation, you can degas the DMF prior to use or purchase a fresh bottle.[5] Always store solvents under an inert atmosphere and away from light.
-
Troubleshooting Workflow for Low Peptide Yield
Below is a logical workflow to diagnose the cause of low peptide yield.
Caption: Troubleshooting workflow for diagnosing low peptide yield.
Issue 2: Poor Resin Swelling
Q: My Rink Amide AM resin does not appear to swell significantly. How does this affect my synthesis, and what can I do?
A: Resin swelling is critical for successful SPPS. It involves the solvent penetrating the polymer matrix, making the reactive sites accessible for coupling and deprotection reactions.[1] Poor swelling directly leads to lower reaction completeness, resulting in low yields and purity.[2]
Factors Affecting Resin Swelling:
-
Solvent Type: Polystyrene-based resins like Rink Amide AM swell best in apolar, aprotic solvents.
-
Resin Cross-linking: The degree of divinylbenzene (B73037) cross-linking affects the swelling capacity.
-
Peptide Chain Length: As the peptide chain grows, its physicochemical properties can alter the swelling characteristics of the peptide-resin complex.[1]
Table 1: Swelling Volumes of Polystyrene Resins in Common SPPS Solvents
| Solvent | Swelling Volume (mL/g) | Classification | Reference |
| Dichloromethane (DCM) | > 4.0 | Good | [6] |
| N,N-Dimethylformamide (DMF) | > 4.0 | Good | [1][6] |
| N-Methyl-2-pyrrolidone (NMP) | > 4.0 | Good | [1][7] |
| Tetrahydrofuran (THF) | 2.0 - 4.0 | Moderate | [8] |
| Acetonitrile (ACN) | 2.0 - 4.0 | Moderate | [8] |
| Isopropanol (IPA) | < 2.0 | Poor | [7] |
| Water | < 2.0 | Poor | [9] |
Note: A swelling volume > 4.0 mL/g is generally considered good for SPPS.[7]
Solution: Always use a solvent that provides good swelling for your resin. DMF and NMP are the recommended choices for Rink Amide AM resin during the coupling and deprotection cycles.[4] While DCM is a good swelling solvent, it is less commonly used in modern Fmoc-SPPS protocols due to potential side reactions with piperidine (B6355638).[5]
Issue 3: Problems During Cleavage
Q: After cleavage, my crude product is discolored, and I see unexpected side products in my HPLC analysis. Could this be solvent-related?
A: Yes, issues during cleavage can be related to both the cleavage cocktail and residual solvents from the synthesis. The Rink Amide linker itself can be susceptible to side reactions under acidic conditions if not handled correctly.[10]
Potential Causes & Solutions:
-
Residual DMF: DMF is non-volatile and basic. If not thoroughly washed from the peptide-resin before adding the acidic cleavage cocktail, it can neutralize the TFA and inhibit the cleavage reaction.
-
Solution: Before cleavage, perform thorough washes with a solvent like DCM to remove all residual DMF.[11] Ensure the resin is completely dry before adding the TFA cocktail.
-
-
Linker Decomposition: The standard Rink Amide linker can be sensitive to strong acid, potentially leading to the formation of colored by-products or C-terminal N-alkylation of the peptide amide.[10][12] The more stable Rink Amide AM variant helps to minimize these issues.[10]
-
Solution: Use a well-formulated cleavage cocktail containing scavengers to trap reactive cations generated during the process. Using 1,3-dimethoxybenzene (B93181) as a scavenger can help prevent linker-related side product formation.[12] A standard, effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10]
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for Rink Amide AM resin: DMF or NMP?
A1: Both DMF and NMP are excellent solvents for SPPS with Rink Amide AM resin.[4]
-
DMF is the most commonly used solvent due to its good resin-swelling properties and ability to dissolve most reagents.[4] However, it can degrade to form dimethylamine, which can cause premature Fmoc deprotection.[5]
-
NMP is more stable than DMF, more polar, and often provides superior solvation, which can be beneficial for reducing aggregation in difficult sequences.[1][4] Its main drawbacks are higher cost and viscosity.[4] For most standard syntheses, high-purity DMF is sufficient. For long or aggregation-prone peptides, switching to NMP may improve the outcome.[4][5]
Solvent Selection Logic
Caption: Decision tree for selecting the primary SPPS solvent.
Q2: What grade of solvent should I use?
A2: Always use the highest purity solvent available, preferably "Peptide Synthesis Grade" or equivalent. These grades are typically low in water and free of amine contaminants, which can interfere with the synthesis.[5]
Q3: Are there "green" solvent alternatives to DMF and NMP?
A3: Yes, research into greener alternatives is ongoing due to the reproductive toxicity of DMF and NMP.[13] Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and binary mixtures (e.g., DMSO/ethyl acetate) have shown promise.[8][13] However, their performance can be highly dependent on the specific resin and peptide sequence, so careful validation is required before adoption.[8]
Q4: How should I store my solvents for SPPS?
A4: Solvents should be stored in tightly sealed, amber glass bottles under an inert atmosphere (argon or nitrogen) to prevent degradation from air, moisture, and light. DMF, in particular, should be stored away from basic conditions to minimize decomposition.[5]
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a typical manual cycle for adding one amino acid to the Rink Amide AM resin.
-
Resin Swelling:
-
Place the Rink Amide AM resin in the reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[3]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[3]
-
-
Confirmation (Optional):
-
Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[11] If the test is positive, the coupling step should be repeated.
-
-
Repeat:
-
Return to Step 2 for the next amino acid in the sequence.
-
Fmoc-SPPS Workflow Diagram
Caption: The four main steps of a standard Fmoc-SPPS cycle.
Protocol 2: Peptide Cleavage from Rink Amide AM Resin
-
Resin Preparation:
-
After the final deprotection and washing steps, wash the peptide-resin thoroughly with DCM (3-5 times) to remove any residual DMF.[11]
-
Dry the resin completely under a vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare the cleavage cocktail in a fume hood. For most peptides, a standard cocktail is TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5, v/v/v) .[10]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of starting resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin once more with a small amount of fresh TFA.
-
Combine the filtrates and add them dropwise to a large volume (10-20 times the filtrate volume) of cold diethyl ether to precipitate the crude peptide.[11]
-
-
Isolation:
-
Allow the peptide to precipitate fully at -20°C for at least 30 minutes.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Analysis:
References
- 1. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Greener solvents for solid-phase synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC03147A [pubs.rsc.org]
- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 9. chempep.com [chempep.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
avoiding racemization during amino acid coupling on Rink Amide AM Resin
<Step_2>
Step 2: Formulate Q&A, Identify Data for Tables, and Plan Diagrams
Q&A Formulation: Based on the initial search, I will structure the technical support center into three main sections:
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Frequently Asked Questions (FAQs): This section will cover the fundamental concepts of racemization.
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What is racemization and why is it a concern in peptide synthesis?
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What is the primary chemical mechanism of racemization during amino acid coupling?
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Which amino acids are most susceptible to racemization?
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How does the choice of coupling reagent influence racemization?
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What is the role of additives like HOBt, HOAt, and Oxyma?
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How does the base used in the coupling reaction affect racemization?
-
-
Troubleshooting Guide: Prevention & Optimization: This section will provide actionable advice for researchers encountering or aiming to prevent racemization.
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My peptide is showing significant racemization. What are the first things I should check?
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Which coupling reagent and additive combination is best for coupling a racemization-prone amino acid like Histidine (His) or Cysteine (Cys)?
-
What are the optimal reaction conditions (temperature, solvent, time) to minimize racemization?
-
Can pre-activation of the amino acid help reduce racemization?
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Are there specific considerations for Rink Amide AM resin to prevent linker-related side reactions that can be confused with racemization?
-
-
Troubleshooting Guide: Detection & Analysis: This section will focus on methods to identify and quantify racemization.
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How can I detect if racemization has occurred in my synthesized peptide?
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What is a standard protocol for analyzing amino acid enantiomers by Chiral HPLC?
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Are there other analytical methods besides HPLC to assess the chiral purity of a peptide?
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Data for Tables: From the search results, I can extract quantitative or semi-quantitative data to create the following tables:
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Table 1: Comparison of Common Coupling Reagents and Additives. This table will compare different coupling cocktails (e.g., DIC/HOBt, HBTU/DIEA, HATU/HOAt, DIC/Oxyma) and their relative potential for causing racemization. I will look for specific percentages of D-isomer formation for sensitive amino acids if available in the literature.
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Table 2: Influence of Tertiary Base on Racemization. This table will compare common bases (e.g., DIEA, NMM, TMP/Collidine) based on their basicity (pKa) and steric hindrance, and their resulting effect on racemization.
Experimental Protocols: I will detail the following protocol:
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Protocol 1: Chiral HPLC Analysis of Peptide Hydrolysate. This will be a step-by-step guide covering acid hydrolysis of the peptide, derivatization (if necessary), and the HPLC conditions (column, mobile phase, detection) for separating and quantifying D- and L-amino acid enantiomers.
Diagram Planning (Graphviz): I will create three diagrams:
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Diagram 1: Chemical Mechanism of Racemization. This diagram will illustrate the two primary pathways: oxazolone (B7731731) formation and direct enolization, showing how the stereocenter is lost.
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Diagram 2: Troubleshooting Workflow for Racemization. This will be a flowchart that guides a researcher through a logical sequence of steps to diagnose and solve a racemization problem, starting from "Racemization Detected" and branching into checks for coupling reagents, base, temperature, and sensitive residues.
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Diagram 3: Recommended Coupling Protocol. This will be a workflow diagram illustrating the steps for a coupling cycle designed to minimize racemization (e.g., choice of reagents, pre-activation vs. in-situ, temperature control).
I will ensure all diagrams adhere strictly to the user's specified color palette and contrast rules. For example:
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Nodes: fillcolor="#4285F4" (blue) with fontcolor="#FFFFFF" (white).
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Arrows: color="#34A853" (green).
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Background: bgcolor="#F1F3F4" (light gray).
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Text outside nodes: fontcolor="#202124" (black).
This structured plan will allow me to systematically build the technical support center, ensuring all user requirements are met with accurate, well-organized, and clearly presented information.I have completed a comprehensive search and have a solid plan for structuring the response. I have gathered information on the causes, prevention, and detection of racemization, identified data for tables, and planned the required diagrams and protocols. I am now ready to synthesize this information and generate the final response according to the user's detailed specifications. Therefore, no further search queries are needed.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during amino acid coupling on Rink Amide AM Resin.
Frequently Asked Questions (FAQs)
Q1: What is racemization in peptide synthesis and why is it a critical issue?
A1: Racemization is the process where a chiral amino acid (typically the L-enantiomer) converts into a mixture of both its L- and D-forms during the coupling reaction. This loss of stereochemical integrity is a significant problem because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of D-amino acid impurities can lead to peptides with reduced or altered biological function, making them unsuitable for therapeutic or research applications.[1]
Q2: What is the primary chemical mechanism of racemization during amino acid coupling?
A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[2][3] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of the original stereochemistry at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a strong base directly abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate that can be protonated from either side.[2][4]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization during peptide coupling.[2][5] Other amino acids that can be susceptible, especially under non-optimized conditions, include Phenylalanine (Phe) and Serine (Ser).[2] Special protocols are often required for these sensitive residues.[5]
Q4: How does the choice of coupling reagent influence racemization?
A4: The coupling reagent's primary role is to activate the C-terminal carboxylic acid of the incoming amino acid. Highly reactive reagents can accelerate coupling but may also promote the formation of the racemization-prone oxazolone intermediate.[6]
-
Carbodiimides (e.g., DIC, DCC): These are effective but can cause significant racemization if used alone. They are almost always used with an additive to suppress this side reaction.[2][7]
-
Onium Salts (e.g., HBTU, HATU, HCTU): Aminium/uronium and phosphonium (B103445) salts are known for rapid coupling and are generally considered to cause less racemization than carbodiimides alone, especially when based on HOAt or Oxyma.[3] However, they can react with the unprotected N-terminal of a peptide to form a guanidine (B92328) moiety, which terminates the chain. This can be avoided by pre-activating the amino acid before adding it to the resin.[5]
Q5: What is the role of additives like HOBt, HOAt, and Oxyma?
A5: Additives are crucial for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents.[8] They work by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to oxazolone formation than the initial activated species.
-
HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization.[5]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at suppressing racemization and accelerating coupling due to the influence of the nitrogen atom in its pyridine (B92270) ring.[7][8]
-
OxymaPure (Ethyl 2-cyano-2-(hydroximino)acetate): A modern, non-explosive alternative to HOBt and HOAt that provides high coupling rates with low racemization.[7][9]
Q6: How does the base used in the coupling reaction affect racemization?
A6: The presence of an organic base is often necessary for the coupling reaction, but it can also promote racemization via the direct enolization pathway.[4][8] The choice of base is critical.
-
Basicity: Stronger bases increase the rate of racemization.
-
Steric Hindrance: More sterically hindered bases are less likely to abstract the alpha-proton, thus reducing racemization. For these reasons, a bulky, weaker base like N,N-diisopropylethylamine (DIEA) is often used, but even less basic and more hindered bases like 2,4,6-collidine (TMP) can produce even less racemization.[8]
Troubleshooting Guide: Prevention & Optimization
Problem: My final peptide product shows significant diastereomeric impurities upon analysis.
This troubleshooting workflow provides a step-by-step process to identify and resolve the source of racemization.
Data Tables for Optimization
Summarized below is a comparison of common coupling reagents and bases to guide your selection process for minimizing racemization.
Table 1: Comparison of Common Coupling Reagents and Additives
| Coupling Cocktail | Reagent Type | Racemization Risk | Speed | Notes |
|---|---|---|---|---|
| DIC or DCC alone | Carbodiimide | Very High | Moderate | Not recommended without an additive.[2] |
| DIC/HOBt | Carbodiimide + Additive | Low | Moderate | A classic, cost-effective combination.[5] |
| DIC/HOAt | Carbodiimide + Additive | Very Low | Fast | More effective than HOBt at suppression.[8] |
| DIC/OxymaPure | Carbodiimide + Additive | Very Low | Fast | Excellent, non-explosive alternative to HOAt.[7] |
| HBTU/DIEA | Aminium Salt | Low-Moderate | Fast | Risk increases with sensitive residues like Cys. |
| HATU/DIEA or Collidine | Aminium Salt | Very Low | Very Fast | Generally considered one of the best for difficult couplings and minimizing racemization.[7] |
Table 2: Influence of Tertiary Base on Racemization
| Base | Common Abbreviation | pKa (approx.) | Steric Hindrance | Racemization Potential |
|---|---|---|---|---|
| Triethylamine | TEA | 10.7 | Low | High |
| N,N-Diisopropylethylamine | DIEA, DIPEA | 10.1 | High | Moderate |
| N-Methylmorpholine | NMM | 7.4 | Moderate | Low |
| 2,4,6-Collidine | TMP | 7.4 | Very High | Very Low |
Data compiled from multiple sources.[8]
Recommended Coupling Protocol to Minimize Racemization
The following workflow illustrates a generalized coupling cycle designed to reduce the risk of epimerization.
Troubleshooting Guide: Detection & Analysis
Q7: How can I detect if racemization has occurred in my synthesized peptide?
A7: The most reliable method is to analyze the enantiomeric composition of the constituent amino acids after total acid hydrolysis of the peptide. This is typically done using Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10] In some cases, the diastereomeric peptides (the desired all-L peptide and a peptide containing one or more D-amino acids) can be separated directly by reverse-phase HPLC, but this is not always possible.[11]
Protocol 1: Chiral HPLC Analysis of Peptide Hydrolysate
This protocol provides a general method for the detection and quantification of racemization by analyzing the amino acid enantiomers.
1. Peptide Hydrolysis a. Place approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6N HCl. c. Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum. d. Heat the sample at 110 °C for 24 hours. e. After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a lyophilizer. f. Re-dissolve the amino acid hydrolysate in 0.1 N HCl or a suitable buffer for analysis.
2. Chiral HPLC Analysis (Example Conditions)
-
Rationale: Direct analysis of underivatized amino acids is possible on specific chiral stationary phases (CSPs), such as those based on teicoplanin or crown ethers.[10][12] This avoids potential side reactions from derivatization steps.
-
Column: Astec® CHIROBIOTIC® T or a similar teicoplanin-based column.
-
Mobile Phase: A common mobile phase is a mixture of water, methanol, and a small amount of acid (e.g., formic acid). The exact ratio will depend on the specific amino acids being analyzed and should be optimized.[10] For example: Water:Methanol:Formic Acid (e.g., 50:50:0.02 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
Procedure: i. Inject a standard mixture of D- and L-amino acids to determine their retention times. ii. Inject the hydrolyzed peptide sample. iii. Integrate the peak areas for the D- and L-enantiomer of each amino acid in the sample.
3. Quantification of Racemization a. Calculate the percentage of the D-isomer for each amino acid using the following formula: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100 b. A result greater than the baseline D-isomer content of the starting Fmoc-amino acid raw material indicates that racemization occurred during the synthesis.
Mechanism of Racemization
Understanding the chemical pathways that lead to loss of stereointegrity is key to preventing it. The primary mechanism involves the formation of a planar oxazolone intermediate.
// Invisible nodes for layout subgraph { rank=same; L_AA; } subgraph { rank=same; Oxazolone; } subgraph { rank=same; L_Peptide; D_Peptide; } } Diagram 3: Racemization via oxazolone formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Resin Coloration Changes During Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to resin coloration changes during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my resin changing color during synthesis?
A1: Resin coloration can be attributed to several factors, including the oxidation of the resin or reagents, the presence of impurities in solvents or starting materials, side reactions occurring during synthesis, residual catalysts, and exposure to light or elevated temperatures. For instance, in solid-phase peptide synthesis (SPPS), the fluorene (B118485) group of the Fmoc protecting group can form colored compounds.[1]
Q2: Can the color of the resin affect the final product?
A2: While a slight color change is not always indicative of a problem, significant or unexpected discoloration can signal underlying issues such as impurity formation or degradation of the resin, which may impact the purity and quality of your final product.[1]
Q3: How can I prevent my resin from turning yellow?
A3: To prevent yellowing, it is crucial to store the resin in a cool, dark, and dry place, away from direct sunlight and significant temperature fluctuations. Using high-purity solvents and reagents, and performing reactions under an inert atmosphere can also minimize oxidation and side reactions that lead to yellowing.
Q4: What is the significance of a colored solution during the coupling step in peptide synthesis?
A4: A colored solution during the coupling step is often normal. For example, when using coupling agents like HATU or HBTU with a base like DIPEA, the solution can turn greenish-yellow.[1] The intensity of the color can sometimes be related to the specific amino acid being coupled. However, a very dark or unexpected color change could indicate a problem.
Q5: Are there any quick tests I can perform to check the status of my synthesis if I observe a color change?
A5: For solid-phase peptide synthesis, the Kaiser test is a rapid qualitative test to check for the presence of free primary amines.[2][3] A positive result (blue color) after a deprotection step is expected, while a negative result (yellow or colorless) after a coupling step indicates a complete reaction.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues related to resin coloration.
Initial Observation: Unexpected Resin Color Change
1. Review Your Protocol and Reagents:
-
Solvent Purity: Is your DMF peptide synthesis grade and free of amines? Old or impure DMF can contain dimethylamine, which can cause premature Fmoc deprotection and lead to side products.
-
Reagent Quality: Are your amino acids, coupling reagents, and other chemicals of high purity?
-
Storage Conditions: Has the resin been stored correctly, protected from light and moisture?
2. In-Process Checks (for SPPS):
-
Kaiser Test: Perform a Kaiser test to check the completeness of the coupling or deprotection step. An incomplete reaction is a common source of impurities and color changes.
3. Isolate the Cause:
-
If the color change is observed after a specific step, scrutinize the reagents and conditions of that step.
-
Consider running a blank reaction (without your starting material) to see if the reagents themselves are the source of the color.
Decision Tree for Troubleshooting Resin Coloration
Caption: Troubleshooting decision tree for resin coloration changes.
Quantitative Data on Resin Discoloration and Purification
The following tables summarize quantitative data related to factors influencing resin color and the effectiveness of purification methods.
Table 1: Influence of Synthesis Conditions on Resin Color
| Parameter | Condition | Observed Effect on Color | Quantitative Measurement (Example) |
| Solvent Purity | Aged DMF vs. Peptide Synthesis Grade DMF | Aged DMF can lead to a decrease in the purity of the Fmoc-protected amino acid.[4] | A 2.1% average decrease in Fmoc-Gly-OH purity was observed after 5 minutes in aged DMF compared to new peptide synthesis grade DMF.[4] |
| Oxidizing Agents | Presence of free chlorine in feed water | Can lead to resin degradation and color change. | Continuous exposure of anion resins to > 0.05 mg/L free chlorine should be avoided.[5] |
| Temperature | Increased temperature during storage or synthesis | Can accelerate degradation and yellowing. | For every 18°F (10°C) increase in temperature, the cure speed of epoxy can double, which can lead to uncontrolled exotherm and yellowing. |
Table 2: Performance of Scavenger Resins for Color and Impurity Removal
| Scavenger Resin Type | Target Impurity | Initial Concentration | Final Concentration | Removal Efficiency |
| Biotage® MP-TMT | Palladium (from a solution of dichlorobis(DPP)ferrocene Palladium) | 852 ppm | < 5 ppm | > 99% |
| PhosphonicS SPM32 | Palladium (from Pd(OAc)₂) | 105 mg in 50 mL | Not specified | 98.7% in 2 hours, > 99.5% in 20 hours[3] |
| Polyamine-based Resins | Phenylisocyanate | 1 g in 20 mL | Not specified (complete quenching) | 100% in 1 hour (with 2.5 equivalents of resin)[6] |
| Anion Exchange Resin | Organic color (e.g., from tannins) | Not specified | Not specified | Typically, 25 liters of resin can remove 2000 ppm of organic color before regeneration is needed.[7] |
Key Experimental Protocols
Protocol 1: Kaiser Test (Qualitative)
This test is used to detect the presence of free primary amines in solid-phase peptide synthesis.
Materials:
-
Reagent A: 16.5 mg of KCN in 25 mL of deionized water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol (B47542) in 20 mL of n-butanol.
-
Small test tubes
-
Heating block or oven at 110°C
Procedure:
-
Place a small sample of resin (10-15 beads) into a test tube.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Dark blue solution and beads: Positive result (free primary amines present).
-
Colorless or yellow solution and beads: Negative result (no free primary amines).
Protocol 2: Palladium Removal Using a Scavenger Resin
This protocol describes a general procedure for removing residual palladium catalyst from a reaction mixture.
Materials:
-
Crude reaction mixture containing residual palladium.
-
Appropriate scavenger resin (e.g., thiol-based silica (B1680970) or polystyrene resin).
-
Suitable solvent.
-
Stirring apparatus.
-
Filtration apparatus.
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stir the mixture at room temperature or slightly elevated temperature for 4-16 hours.
-
Filter the mixture to remove the scavenger resin.
-
Wash the resin with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings and concentrate to obtain the purified product.
-
Analyze the product for residual palladium content using ICP-MS.
Experimental Workflow for Palladium Removal
Caption: General workflow for palladium removal using a scavenger resin.
References
Technical Support Center: Optimization of Cleavage for Rink Amide AM Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of synthetic peptides from Rink Amide AM resin. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve high peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for Rink Amide AM resin?
A2: For most peptides synthesized on Rink Amide AM resin, a trifluoroacetic acid (TFA)-based cocktail is standard.[1] A general-purpose and highly effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1][2] This combination not only cleaves the peptide from the resin but also removes most common acid-labile side-chain protecting groups in a single step.[2]
Q2: What is the recommended cleavage time and temperature?
A: The standard recommendation is to perform the cleavage at room temperature for 2-3 hours.[1] However, the optimal time can vary significantly based on the peptide sequence. Shorter times of 15-45 minutes may be sufficient for some peptides, while sequences containing sterically hindered residues or multiple arginine residues may require longer incubation, sometimes up to 4 hours or more.[3][4][5] It is highly recommended to perform a small-scale trial cleavage to determine the optimal time for your specific peptide.[3]
Q3: Why are scavengers like TIS and water necessary in the cleavage cocktail?
A: Scavengers are critical for preventing side reactions. During cleavage, protecting groups are removed, generating highly reactive carbocations. These cations can re-attach to electron-rich amino acid side chains, such as those of tryptophan, methionine, or cysteine, leading to undesired by-products.[3] Scavengers like TIS and water "trap" these reactive species, protecting the integrity of the cleaved peptide.[2]
Q4: Can I modify the cleavage cocktail for peptides with sensitive residues?
A: Yes. The choice of scavengers should be tailored to the peptide's amino acid composition. For peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr, a more robust mixture like "Reagent K" may be beneficial. For peptides synthesized on Rink Amide resin, adding 3-5% 1,3-dimethoxybenzene (B93181) (DMB) to the cleavage cocktail is recommended to prevent a specific side reaction that can lead to C-terminal N-alkylation of the peptide amide.[4][6][7]
Data Presentation
Table 1: Common Cleavage Cocktails for Rink Amide AM Resin
| Cocktail Name | Composition | Primary Application |
| Standard TFA/TIS/Water | 95% TFA, 2.5% Triisopropylsilane, 2.5% Water | General purpose cocktail for most peptides, especially those with Trp or Met residues.[1][2] |
| TFA/DCM/Anisole | 49% TFA, 49% Dichloromethane, 2% Anisole | An alternative that can provide better results for certain peptoids.[8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A "universal" cocktail for peptides with multiple sensitive residues, including Cys, Met, Trp, and Tyr.[3] |
| DMB-Modified Cocktail | 92.5% TFA, 2.5% TIS, 5% 1,3-Dimethoxybenzene | Specifically recommended for Rink Amide resin to prevent linker-derived side reactions.[6] |
Table 2: Illustrative Guide to Cleavage Time Optimization
This table illustrates the expected trend of cleavage completeness over time. The optimal duration for any specific peptide must be determined empirically.
| Cleavage Time | Expected Outcome | Considerations |
| 15-60 minutes | Sufficient for many simple or short peptides. | May result in incomplete cleavage for more complex or sterically hindered sequences. |
| 2-3 hours | Standard protocol duration, effective for a wide range of peptides. | Generally provides a good balance between cleavage efficiency and minimizing potential side reactions.[1] |
| 4+ hours | May be necessary for peptides with multiple Arg residues or sluggish deprotection of certain groups (e.g., Asn(Trt)).[3][5] | Prolonged exposure to strong acid can increase the risk of side reactions for sensitive peptides. |
Troubleshooting Guides
Issue 1: Low Peptide Yield After Cleavage
-
Question: My final peptide yield is significantly lower than expected. What could be the cause?
-
Answer: Low yield can result from several factors.
-
Incomplete Cleavage: The cleavage time may have been too short. We recommend performing a small-scale trial where you cleave a small amount of resin (20-50 mg) and analyze both the filtrate and the resin to check for remaining peptide.[1][3] If peptide remains on the resin, increase the cleavage time.
-
Premature Precipitation: Highly hydrophobic peptides may precipitate within the TFA cocktail. If this occurs, altering the solvent composition may help.
-
Adsorption to Resin: The cleaved peptide might be sticking to the resin beads. Ensure you wash the resin thoroughly with fresh TFA after the initial filtration and combine the filtrates.[1]
-
Inefficient Precipitation in Ether: Short or hydrophilic peptides may not precipitate well in cold ether. If you suspect this, you can evaporate the TFA (under a stream of nitrogen in a fume hood) to concentrate the peptide before ether addition.
-
Issue 2: Mass Spectrometry Shows Incomplete Deprotection
-
Question: My MS analysis shows peaks corresponding to the peptide with protecting groups still attached. How can I ensure complete removal?
-
Answer: This is a common issue, particularly with arginine's Pbf protecting group, which can be difficult to remove.
-
Extend Cleavage Time: The most straightforward solution is to increase the cleavage duration. Peptides with multiple arginine residues may require extended cleavage times of up to 24 hours.[3]
-
Optimize Scavengers: Ensure your cleavage cocktail is appropriate for the protecting groups present in your sequence.
-
Check Resin Washing: Residual DMF from synthesis can neutralize the TFA, inhibiting cleavage and deprotection. Ensure the resin is washed thoroughly with DCM and dried under vacuum before adding the cleavage cocktail.
-
Issue 3: Cleaved Peptide is Discolored
-
Question: After cleavage and precipitation, my crude peptide has a yellow or brown color. What causes this?
-
Answer: Colored by-products can arise from the acid-catalyzed degradation of certain amino acids (like Tryptophan) or from the Rink Amide linker itself.[3]
-
Use Appropriate Scavengers: Using scavengers like TIS is crucial to minimize these side reactions.
-
Two-Step Cleavage: For the base Rink Amide resin (not AM or MBHA variants), a two-step cleavage procedure can sometimes mitigate the formation of colored impurities.[5]
-
Sufficient Washing: Ensure the precipitated peptide is washed thoroughly with cold ether multiple times to remove colored, soluble impurities.
-
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from Rink Amide AM Resin
-
Resin Preparation: After completing the synthesis, ensure the N-terminal Fmoc group is removed. Wash the peptide-resin thoroughly with Dichloromethane (DCM) to remove residual DMF. Dry the resin under a high vacuum for at least 1-2 hours.
-
Prepare Cleavage Cocktail: In an efficient fume hood, prepare the fresh cleavage cocktail. For a standard 100 mg synthesis, prepare 2 mL of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Place the dry resin in a suitable reaction vessel. Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[1] Stopper the vessel and gently agitate at room temperature for 2-3 hours.
-
Peptide Isolation: Filter the resin using a sintered glass funnel, collecting the filtrate into a centrifuge tube.
-
Resin Washing: Wash the resin twice more with a small volume of fresh TFA and combine the filtrates with the collection from the previous step.
-
Precipitation: Add the combined TFA filtrate dropwise to a larger tube containing 8-10 volumes of cold diethyl ether. A white precipitate should form.
-
Incubation: If precipitation is slow, cap the tube and store it at 4°C or -20°C for 30-60 minutes to maximize precipitation.
-
Peptide Collection: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether supernatant.
-
Washing: Wash the peptide pellet by adding fresh cold ether, vortexing briefly, centrifuging, and decanting. Repeat this washing step two more times to remove residual scavengers and impurities.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Small-Scale Trial Cleavage for Time Optimization
-
Prepare Resin: After synthesis and drying, weigh 20-50 mg of the peptide-resin into a small reaction vessel.[3]
-
Add Cocktail: Add the appropriate cleavage cocktail (e.g., 0.5 mL for 20 mg of resin).
-
Time Points: Start a timer. At desired time points (e.g., 1h, 2h, 3h, 4h), use a pipette to carefully remove a small aliquot of the cleavage solution (e.g., 20 µL).
-
Quench and Analyze: Immediately precipitate the peptide from the aliquot in cold ether, centrifuge, and dry. Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS.
-
Evaluate: Compare the chromatograms from different time points to determine the shortest time required to achieve the maximum amount of fully deprotected, cleaved peptide without significant degradation.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Capping on Rink Amide AM Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for capping unreacted sites on Rink Amide AM resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of capping unreacted sites on Rink Amide AM resin?
A1: The primary goal of capping is to permanently block any unreacted free amino groups on the resin that failed to couple with the desired amino acid in the preceding step.[1] This prevents these unreacted sites from participating in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids).[2] Terminating these chains ensures a higher purity of the final target peptide, as (N-1) impurities can be difficult to separate during purification.[1]
Q2: When should a capping step be performed?
A2: A capping step is typically performed immediately after the amino acid coupling step.[3] It is especially recommended for difficult couplings where the reaction efficiency is expected to be less than 99%.[4] Some protocols suggest capping after each coupling cycle to minimize deletion impurities.[3]
Q3: What are the standard reagents used for capping on Rink Amide AM resin?
A3: The most common capping solution consists of acetic anhydride (B1165640) and a base in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[5][6][7] Commonly used bases include pyridine (B92270) or N,N-Diisopropylethylamine (DIEA).[5][6]
Q4: Can capping be omitted during solid-phase peptide synthesis?
A4: For syntheses where coupling efficiencies are consistently high (≥99%), capping may not be strictly necessary.[4] However, for lengthy or complex peptides, or when using amino acids known for difficult couplings, omitting the capping step can lead to a higher prevalence of hard-to-remove deletion impurities in the crude product.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Citation |
| Presence of deletion sequences in the final peptide. | Incomplete coupling followed by the absence of a capping step. | Introduce a capping step after each amino acid coupling, especially for known difficult couplings. A common capping solution is acetic anhydride and DIEA or pyridine in DMF. | [2][3] |
| Positive Kaiser test after a coupling reaction. | The coupling reaction was incomplete, leaving free primary amines. | Before proceeding to the next deprotection step, perform a capping step to block these unreacted amines. Alternatively, a second coupling can be attempted before capping. | [2][7] |
| Low yield of the desired peptide. | Incomplete coupling at various stages leading to a high proportion of truncated and capped sequences. | Optimize coupling conditions (e.g., extend reaction time, use a more potent activating agent). Ensure the capping step is efficient to simplify purification, even if it doesn't increase the yield of the target peptide. | [3][6] |
| Side reactions with the capping reagents. | The capping reagents are not freshly prepared or are of poor quality. | Always prepare the capping solution fresh before each use. Use high-purity reagents. | [5] |
Experimental Protocols
Protocol 1: Standard Acetic Anhydride/Pyridine Capping
This protocol is a widely used standard procedure for capping unreacted amines on Rink Amide AM resin.
Materials:
-
Rink Amide AM resin with unreacted amino groups
-
Acetic Anhydride
-
Pyridine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
After the coupling step, wash the resin thoroughly with DMF (3 times) to remove any residual coupling reagents.[5]
-
Prepare the capping solution by combining acetic anhydride and pyridine in a 3:2 ratio. This solution should be made fresh.[5]
-
Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Allow the reaction to proceed for 30 minutes at room temperature with gentle agitation.[5]
-
Drain the capping solution from the reaction vessel.
-
Wash the resin extensively with DMF (at least 4 times) to remove residual capping reagents and byproducts.[5]
-
The resin is now ready for the next Fmoc deprotection step.
Protocol 2: Acetic Anhydride/DIEA Capping
This protocol is an alternative to the pyridine-based method, using DIEA as the base.
Materials:
-
Rink Amide AM resin with unreacted amino groups
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Following the coupling reaction, wash the resin with DMF (3 times).
-
Prepare a capping solution. While concentrations can vary, a common preparation involves creating a solution of 0.5 M acetic anhydride and 0.125 M DIEA in DMF.[4] Another protocol suggests using an excess of acetic anhydride and DIEA (e.g., 20 equivalents each) in DMF.[6]
-
Add the capping solution to the resin and react for 30 minutes at room temperature.[6]
-
Filter the resin and wash thoroughly with DMF.
-
Optionally, perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the capping procedure can be repeated.[8]
Quantitative Data Summary: Capping Reagent Compositions
| Capping Reagent Combination | Solvent | Concentration/Ratio | Typical Reaction Time | Reference |
| Acetic Anhydride / Pyridine | DMF | 3:2 ratio of Acetic Anhydride:Pyridine | 30 min | [5] |
| Acetic Anhydride / DIEA | DMF | 20 equivalents of each | 30 min | [6] |
| Acetic Anhydride / DIEA | NMP | 0.5 M Acetic Anhydride, 0.125 M DIEA, 0.015 M HOBt | Not specified | [4] |
| Acetic Anhydride / DIEA | DMF | ~10% v/v Acetic Anhydride, ~5% v/v DIEA | ~20 min | [1] |
| Acetic Anhydride / DIEA | DMF | 2% v/v Acetic Anhydride, 1% v/v DIEA | 10 min | [1] |
Visualizations
Caption: Workflow for troubleshooting and performing a capping step.
References
- 1. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides from Rink Amide AM Resin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges with the purification of peptides synthesized on Rink Amide AM resin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you overcome common hurdles and achieve high-purity peptides.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is Rink Amide AM resin and why is it used?
Rink Amide AM resin is a widely used solid-phase support for Fmoc-based peptide synthesis. Its primary advantage is its ability to directly yield peptides with a C-terminal amide (-CONH2) upon cleavage. This is crucial as many biologically active peptides are C-terminally amidated, a modification that often enhances their stability and biological activity. The linker is acid-labile, allowing for cleavage under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA).
Q2: What are the most common impurities encountered after synthesis on Rink Amide AM resin?
Common impurities can arise from various stages of the synthesis and cleavage process. These include:
-
Deletion sequences: Resulting from incomplete coupling reactions.
-
Truncated peptides: Caused by incomplete deprotection of the Fmoc group.
-
Peptides with remaining side-chain protecting groups: Due to incomplete cleavage.
-
By-products from side reactions: Such as alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by reactive cations generated during cleavage.[1]
-
Linker-related impurities: Decomposition of the Rink Amide linker during TFA treatment can lead to the formation of C-terminal N-alkylated peptide amides.[2][3]
Q3: How do I choose the right cleavage cocktail?
The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. A standard and effective cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1][4] However, for peptides containing sensitive residues, a more complex cocktail with specific scavengers is necessary to prevent side reactions.[1]
Q4: What is the role of scavengers and which ones should I use?
During TFA cleavage, reactive carbocations are generated from the cleavage of side-chain protecting groups and the resin linker.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying sensitive amino acid residues.[5] The choice of scavenger depends on the specific amino acids in your peptide sequence.
Q5: My peptide won't precipitate from ether after cleavage. What should I do?
This is a common issue, especially with short or hydrophobic peptides. Here are a few troubleshooting steps:
-
Concentrate the TFA: Before adding to cold ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen.[6]
-
Use a larger volume of ether: Increase the ratio of cold diethyl ether to the TFA solution.
-
Chill thoroughly: Ensure the ether is ice-cold and consider leaving the mixture at -20°C or 4°C overnight to facilitate precipitation.
-
Alternative precipitation solvents: For very hydrophobic peptides, a 1:1 mixture of Hexane/Et2O may be more effective.
-
Evaporation: For very short peptides, it may be necessary to evaporate the TFA completely.
Q6: How do I purify a hydrophobic peptide?
Hydrophobic peptides present significant challenges due to poor solubility and aggregation.[7]
-
Solubility: Dissolving the crude peptide can be difficult. Try using a small amount of organic solvent like acetonitrile (B52724), isopropanol (B130326), or even trifluoroethanol (TFE) before adding the aqueous mobile phase for HPLC.[7][8]
-
Purification: Standard RP-HPLC conditions may not be suitable. Consider using a C4 or diphenyl column instead of a C18 column.[7][9] Using a shallower gradient during HPLC can also improve separation.[7] In some cases, adding a small percentage of an organic solvent like n-propanol to the mobile phase can improve solubility and peak shape.
Q7: What are the best analytical methods to assess peptide purity?
The most common and reliable methods for assessing peptide purity are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the purity of a peptide sample by separating the target peptide from its impurities.[10]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized peptide, ensuring that the correct product has been formed.[10]
Part 2: Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides synthesized on Rink Amide AM resin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Purity | - Incomplete coupling or deprotection during synthesis.- Inappropriate cleavage cocktail or insufficient scavengers.- Suboptimal cleavage time or temperature. | - Review synthesis protocol and ensure complete reactions.- Select a cleavage cocktail and scavenger mix appropriate for your peptide sequence (see Table 2).- Optimize cleavage time; for most peptides, 2-3 hours is sufficient. For peptides with multiple arginines, extend the time.[1] |
| Multiple Unidentified Peaks in HPLC | - Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations.- Formation of deletion or truncated sequences.- C-terminal N-alkylation from linker decomposition. | - Increase the concentration and variety of scavengers in the cleavage cocktail.[5] - Use 1,3-dimethoxybenzene (B93181) to prevent C-terminal N-alkylation.[2][3] - Optimize coupling and deprotection steps during synthesis. |
| Poor Yield of Purified Peptide | - Incomplete cleavage from the resin.- Loss of peptide during precipitation and washing steps.- Poor recovery from the HPLC column. | - Ensure sufficient cleavage time and use a fresh TFA cocktail.- Minimize the number of washing steps after precipitation.- For hydrophobic peptides, ensure they are fully dissolved before injection and consider using a different column or mobile phase modifiers. |
| Peptide Aggregation/Solubility Issues | - High hydrophobicity of the peptide sequence.- Strong intermolecular interactions. | - Dissolve the crude peptide in a small amount of organic solvent (e.g., acetonitrile, isopropanol, TFE) before adding the aqueous buffer.[7][8] - Use a less hydrophobic HPLC column (e.g., C4 or diphenyl).[7][9] - Perform purification at a slightly elevated temperature to improve solubility. |
| Side Reactions with Specific Amino Acids | - Tyr(Bzl): Alkylation by the benzyl (B1604629) cation to form 3-benzyltyrosine.[5] - Trp: Oxidation or alkylation by carbocations.- Met: Oxidation to methionine sulfoxide.- Cys: Dimerization or alkylation. | - Tyr(Bzl): Use scavengers like thioanisole (B89551) or p-cresol.[5] - Trp: Use scavengers like 1,2-ethanedithiol (B43112) (EDT) or triisopropylsilane (TIS).- Met: Degas the cleavage cocktail and work under an inert atmosphere to prevent oxidation.- Cys: Use EDT as a scavenger to prevent side reactions. |
Part 3: Experimental Protocols
Protocol 1: Standard Cleavage from Rink Amide AM Resin
-
Resin Preparation: After synthesis and final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum.[4]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For peptides containing sensitive residues, add appropriate scavengers (see Table 2).[4]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[4]
-
Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.
Protocol 2: Post-Cleavage Peptide Precipitation and Washing
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether while gently stirring.
-
Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage by-products.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
Protocol 3: General RP-HPLC Purification of Peptides
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent. A mixture of acetonitrile and water (with 0.1% TFA) is effective for many peptides.
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).[11]
-
Injection and Gradient Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.[11]
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm the mass by MS. Pool the pure fractions and lyophilize to obtain the final peptide powder.
Protocol 4: Purification of a Hydrophobic Peptide
-
Sample Preparation: Dissolve the crude hydrophobic peptide in a minimal volume of a strong organic solvent such as isopropanol or trifluoroethanol (TFE).[7][8] Then, dilute with the initial mobile phase.
-
Column Selection: Use a less hydrophobic column such as a C4 or diphenyl column.[7][9]
-
Mobile Phase: The mobile phase will typically consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[7] For particularly difficult peptides, a mixture of acetonitrile and n-propanol can be used as Solvent B.
-
Gradient Elution: Use a shallow gradient to improve separation. For example, a gradient of 20% to 80% Solvent B over 60 minutes.[7]
-
Temperature: Consider performing the purification at a slightly elevated temperature (e.g., 40-50°C) to improve solubility and peak shape.
Part 4: Data Summaries
Table 1: Comparison of Common Cleavage Cocktails for Rink Amide AM Resin
| Cleavage Cocktail Composition | Target Peptide Type | Expected Crude Purity (%) | Notes |
| 95% TFA, 5% H₂O | Peptides without sensitive residues | 70-80% | High risk of side reactions with sensitive amino acids.[5] |
| 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, good for Trp-containing peptides | 85-95% | A standard and effective cocktail for many sequences.[1][4] |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | Peptides with Tyr(Bzl) | 85-95% | Thioanisole effectively scavenges benzyl cations.[5] |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | Peptides with Tyr(Bzl) | 90-97% | Robust scavenging for benzyl cations.[5] |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIPS | Peptides with multiple sensitive residues | >90% | A versatile cocktail for complex peptides.[12] |
| 92.5% TFA, 5% 1,3-Dimethoxybenzene, 2.5% TIS | General purpose | >90% | Prevents C-terminal N-alkylation from the linker.[2][3] |
Table 2: Scavenger Selection Guide for Sensitive Amino Acids
| Sensitive Amino Acid | Protecting Group | Primary Side Reaction | Recommended Scavenger(s) |
| Tyrosine (Tyr) | Bzl | C-alkylation (3-benzyltyrosine) | Thioanisole, p-cresol[5] |
| Tryptophan (Trp) | Boc | Alkylation, oxidation | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)[1] |
| Methionine (Met) | - | Oxidation to sulfoxide | Thioanisole, maintain inert atmosphere |
| Cysteine (Cys) | Trt, Acm | Alkylation, dimerization | 1,2-Ethanedithiol (EDT), Triisopropylsilane (TIS)[1] |
| Arginine (Arg) | Pbf, Pmc | Sulfonation of Trp | Triisopropylsilane (TIS)[1] |
Table 3: Troubleshooting Common HPLC Purification Problems
| Observation | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | - Column overload- Poor peptide solubility- Secondary interactions with silica | - Reduce the amount of peptide injected.- Add a small amount of organic solvent to the sample.- Use a different column (e.g., polymer-based) or a different ion-pairing agent. |
| Split Peaks | - On-column degradation- Presence of diastereomers- Conformational isomers | - Ensure the mobile phase is sufficiently acidic (pH 2-3).- Check the purity of amino acid reagents.- Try running the HPLC at a higher temperature. |
| No Peptide Elution | - Peptide is too hydrophobic and irreversibly bound to the column | - Use a less hydrophobic column (C4, diphenyl).- Increase the organic solvent concentration in the mobile phase or use a stronger organic solvent like isopropanol or n-propanol. |
| Poor Resolution | - Inappropriate gradient- Column is old or contaminated | - Use a shallower gradient.- Wash the column with a strong solvent or replace it. |
Part 5: Visual Diagrams
Caption: General workflow for peptide synthesis and purification.
Caption: Troubleshooting tree for low crude peptide purity.
Caption: Action of scavengers during TFA cleavage.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. pubs.acs.org [pubs.acs.org]
identifying and minimizing deletion sequences in Rink Amide AM Resin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize deletion sequences during peptide synthesis using Rink Amide AM Resin.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during solid-phase peptide synthesis (SPPS) with Rink Amide AM Resin, leading to the formation of deletion sequences.
Q1: What are deletion sequences and why are they a problem?
A1: Deletion sequences are impurities in the final peptide product where one or more amino acid residues are missing from the intended sequence.[1][2] These byproducts can be challenging to separate from the target peptide due to their similar chemical and physical properties.[1][2] The presence of deletion sequences can significantly compromise the biological activity, efficacy, and safety of a peptide, potentially leading to inaccurate experimental outcomes.[2]
Q2: What are the primary causes of deletion sequences in SPPS?
A2: Deletion sequences primarily arise from incomplete coupling reactions during the stepwise assembly of the peptide chain.[1][2] Key contributing factors include:
-
Steric Hindrance: Bulky amino acid side chains can physically obstruct the coupling site, impeding the addition of the next amino acid.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the resin, making the N-terminal amine less accessible for coupling.[2]
-
Incomplete Deprotection: Failure to completely remove the N-terminal Fmoc protecting group prevents the subsequent amino acid from coupling to the growing chain.[2]
-
Insufficient Reagent Activation: The incoming amino acid may not be adequately activated by the coupling reagents, leading to a sluggish or incomplete reaction.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin can restrict the diffusion of reagents to the reactive sites on the peptide chain.[2]
Q3: How can I detect the presence of deletion sequences in my crude peptide product?
A3: The most effective method for identifying deletion sequences is a combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[2][3]
-
RP-HPLC separates the components of the crude peptide mixture based on their hydrophobicity.[3][4] Deletion sequences will typically appear as separate peaks from the main product peak.[5]
-
Mass Spectrometry determines the molecular weight of the peptides in each peak.[3] Deletion sequences will have a lower molecular weight than the target peptide, corresponding to the mass of the missing amino acid(s).[2][5]
Q4: What is "capping" and how can it help minimize deletion sequences?
A4: Capping is a critical step in SPPS to minimize the formation of deletion sequences.[1] It involves acetylating any unreacted N-terminal amines on the growing peptide chain after a coupling step.[1] This acetylation renders the unreacted chains inert to subsequent coupling cycles, preventing them from elongating further and forming deletion sequences.[1] The most common capping agent is acetic anhydride (B1165640), often used with a base like pyridine (B92270) or N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF).[1][6]
Q5: My Kaiser test is positive after coupling. What should I do?
A5: A positive Kaiser test indicates the presence of unreacted primary amines. If you observe a positive result after a coupling reaction, you have two primary options:
-
Recouple: Repeat the coupling step with fresh reagents to try and drive the reaction to completion.[7]
-
Cap: If recoupling is unsuccessful or if you want to prevent the formation of deletion sequences from the unreacted sites, proceed with a capping step.[1][6]
Data Presentation
Table 1: Common Coupling Reagents for Rink Amide AM Resin
| Coupling Reagent | Common Activator/Base | Typical Solvent | Notes |
| HATU | DIPEA | DMF, NMP | Highly reactive, suitable for fast synthesis.[8][9] |
| HBTU | DIPEA, HOBt | DMF, NMP | A widely used and effective coupling reagent.[10][11] |
| HCTU | DIPEA | DMF, NMP | Highly reactive, can improve coupling efficiency.[8] |
| DIC/HOBt | - | DMF, CH₂Cl₂ | A classic and cost-effective coupling method.[10] |
Table 2: Standard Capping Mixture Components
| Reagent | Typical Concentration/Ratio | Purpose |
| Acetic Anhydride | 5-50 equivalents | Acetylating agent.[1][6] |
| Pyridine or DIPEA | 5-50 equivalents | Base catalyst.[1][6] |
| DMF or CH₂Cl₂ | - | Solvent.[1] |
Table 3: Common Cleavage Cocktails for Rink Amide AM Resin
| Cocktail Composition (v/v) | Scavengers | Target Residues/Conditions |
| 95% TFA, 2.5% Water, 2.5% TIS | Triisopropylsilane (TIS) | General purpose, for peptides without sensitive residues.[9][12] |
| 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS | Ethanedithiol (EDT), TIS | For peptides containing Trp, Met, Cys.[13] |
| 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | "Reagent K", for complex peptides with multiple sensitive residues.[14] |
Experimental Protocols
Protocol 1: Capping of Unreacted Amines
This protocol describes the standard procedure for capping unreacted N-terminal amines on the peptide-resin.
-
Washing: After the coupling step, wash the resin thoroughly with DMF (3-5 times) to remove residual coupling reagents.[1]
-
Capping Reaction: Suspend the resin in a freshly prepared capping solution (e.g., acetic anhydride and pyridine in DMF).[1][6]
-
Incubation: Gently agitate the mixture for 15-30 minutes at room temperature.[1]
-
Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove excess capping reagents and byproducts.[1]
-
Verification (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, the capping step should be repeated.[6]
Protocol 2: Peptide Cleavage from Rink Amide AM Resin
This protocol outlines the general procedure for cleaving the synthesized peptide from the Rink Amide AM resin.
-
N-terminal Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed before cleavage.[15][16]
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.[12][15]
-
Cleavage Reaction: Add the appropriate freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[12]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[12]
-
Peptide Collection: Filter the cleavage solution from the resin into a clean collection vessel.[12]
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[12]
-
Peptide Precipitation: Slowly add the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate) while gently vortexing to precipitate the peptide.[12][15]
-
Pelleting and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[12]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[12]
Protocol 3: Analysis of Crude Peptide by RP-HPLC and Mass Spectrometry
This protocol provides a general workflow for the analysis of the crude peptide to identify deletion sequences.
-
Sample Preparation:
-
HPLC Separation:
-
Mass Spectrometry Analysis:
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Acquire mass spectra across the elution profile to determine the molecular weights of the components in each peak.
-
Compare the observed molecular weights to the theoretical molecular weight of the target peptide and potential deletion sequences.
-
Visualizations
Caption: Workflow for SPPS with troubleshooting steps for deletion sequences.
Caption: Troubleshooting logic for minimizing deletion sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
- 5. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
A Head-to-Head Battle of Resins: Rink Amide AM vs. Sieber Amide for the Synthesis of Sensitive Peptides
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that can significantly impact the yield, purity, and overall success of synthesizing a target peptide. This is particularly true for "sensitive" peptides—those prone to aggregation, containing acid-labile modifications, or featuring sterically hindered amino acid sequences. For researchers and drug development professionals working with such challenging sequences, the selection between two popular amide-producing resins, Rink Amide AM and Sieber Amide, is a crucial consideration. This guide provides an in-depth comparison of these two resins, supported by their known chemical properties and typical performance characteristics, to aid in making an informed choice for your next demanding peptide synthesis.
Unveiling the Contenders: A Look at Rink Amide AM and Sieber Amide Resins
Both Rink Amide AM and Sieber Amide resins are mainstays in Fmoc-based solid-phase peptide synthesis for the production of C-terminal peptide amides. The fundamental difference between them lies in the acid lability of their respective linker systems, which dictates the conditions required for cleaving the synthesized peptide from the solid support.
Rink Amide AM Resin is widely regarded as a robust and versatile "workhorse" resin for the routine synthesis of a broad range of peptide amides. Its linker is designed to be cleaved under moderately strong acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA). This one-step cleavage and global deprotection is efficient for many standard peptides.
Sieber Amide Resin , on the other hand, is characterized by its "hyper acid-labile" xanthenyl linker.[1] This extreme acid sensitivity allows for the cleavage of the peptide from the resin under very mild acidic conditions, such as with a low concentration of TFA in dichloromethane (B109758) (DCM).[2][3] This unique feature makes it an attractive option for the synthesis of sensitive peptides where exposure to strong acid could lead to degradation or the loss of important modifications.[4]
Comparative Analysis: Key Performance Characteristics
The choice between Rink Amide AM and Sieber Amide resin often comes down to the specific requirements of the target peptide. The following table summarizes their key characteristics based on established knowledge.
| Feature | Rink Amide AM Resin | Sieber Amide Resin |
| Acid Lability | Moderately acid-labile | Hyper acid-labile[1] |
| Typical Cleavage Conditions | 95% Trifluoroacetic Acid (TFA) | 1-2% TFA in Dichloromethane (DCM)[2][3] |
| Cleavage Outcome | Simultaneous cleavage and side-chain deprotection | Cleavage with side-chain protecting groups largely intact[2] |
| Primary Application | Routine synthesis of C-terminal peptide amides | Synthesis of protected peptide amides for further modification, synthesis of peptides with acid-sensitive groups[2][4] |
| Steric Hindrance | More sterically hindered | Less sterically hindered, potentially allowing higher loading[5] |
| Ideal for Sensitive Peptides | Suitable for many peptides, but strong acid can be detrimental to highly sensitive sequences. | Often preferred for peptides with acid-labile PTMs (e.g., phosphorylation, glycosylation) or those prone to acid-catalyzed side reactions.[4] |
Note: The performance indicators in this table are based on generally accepted characteristics and may vary depending on the specific peptide sequence and synthesis conditions.
Delving into the Chemistry: Cleavage Mechanisms
The differing acid labilities of the Rink Amide and Sieber Amide linkers are a direct result of their chemical structures and the stability of the carbocation intermediates formed during acid-catalyzed cleavage.
Experimental Protocols: A Guide to Comparative Synthesis
To objectively evaluate the performance of Rink Amide AM and Sieber Amide resins for a sensitive peptide, a direct comparative synthesis should be performed. The following is a generalized experimental protocol for such a study.
Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Swell Rink Amide AM resin and Sieber Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in separate reaction vessels.
-
Fmoc Deprotection: Treat the swollen resins with a solution of 20% piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the linker. Wash the resins thoroughly with DMF.
-
First Amino Acid Coupling: Activate the first Fmoc-protected amino acid (4 equivalents) with a coupling agent such as HBTU/HATU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the respective resins and allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction completion using a Kaiser test.
Peptide Chain Elongation
-
Perform subsequent cycles of Fmoc deprotection and amino acid coupling as described above for each amino acid in the peptide sequence. Ensure thorough washing with DMF between each step to remove excess reagents and byproducts.
Peptide Cleavage and Deprotection
-
Rink Amide AM Resin:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Sieber Amide Resin (for protected peptide cleavage):
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage solution of 1-2% TFA in DCM.[6]
-
Add the cleavage solution to the resin and gently agitate for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate. Neutralize the filtrate with a dilute solution of pyridine (B92270) in methanol.
-
Precipitate the crude protected peptide by adding cold diethyl ether.
-
Centrifuge, wash with cold ether, and dry under vacuum.
-
Analysis of Crude Peptide
-
Analyze the crude peptides from both syntheses using High-Performance Liquid Chromatography (HPLC) to determine purity and identify any side products.
-
Confirm the identity of the target peptide using Mass Spectrometry (MS).
-
Calculate the overall yield for both syntheses.
Conclusion: Selecting the Optimal Resin for Your Sensitive Peptide
The choice between Rink Amide AM and Sieber Amide resin is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific chemical properties of the target peptide.
Choose Rink Amide AM Resin when:
-
Synthesizing standard peptide amides that are stable to strong acid.
-
A one-step cleavage and global deprotection is desired for efficiency.
-
The peptide does not contain highly acid-sensitive functionalities.
Choose Sieber Amide Resin when:
-
Synthesizing peptides with acid-labile post-translational modifications (e.g., phosphorylation, glycosylation).
-
The goal is to obtain a fully protected peptide amide for subsequent solution-phase chemistry, such as cyclization or fragment condensation.
-
The peptide is known to be susceptible to side reactions (e.g., aspartimide formation) under strong acidic conditions.
-
The peptide contains sterically bulky amino acids where the less hindered nature of the Sieber linker may be advantageous.[5]
By carefully considering the nature of your sensitive peptide and the desired outcome of the synthesis, you can confidently select the resin that will provide the highest probability of success, leading to a high-purity product in a satisfactory yield.
References
A Head-to-Head Comparison: Rink Amide AM Resin vs. Wang Resin for Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that profoundly influences the outcome of the synthesis, dictating the C-terminal functionality of the peptide and impacting overall purity and yield. For researchers, scientists, and professionals in drug development, a thorough understanding of the available resin options is paramount. This guide provides an in-depth, objective comparison of two of the most widely used resins in Fmoc-based SPPS: Rink Amide AM resin and Wang resin.
This comparison will delve into the fundamental chemical differences, performance characteristics, and ideal applications for each resin, supported by experimental data and detailed protocols to aid in resin selection and experimental design.
Core Differences and Key Applications
The primary distinction between Rink Amide AM resin and Wang resin lies in the C-terminal functionality they impart to the synthesized peptide. Rink Amide AM resin is the go-to choice for the synthesis of peptide amides (-CONH2), a common modification in biologically active peptides that can enhance stability and activity.[1][2] Conversely, Wang resin is utilized for the synthesis of peptides with a C-terminal carboxylic acid (-COOH), a feature often required for subsequent fragment condensation or solution-phase ligation.[3][4]
Quantitative Data Summary
For a clear and concise comparison of the key quantitative parameters of Rink Amide AM and Wang resins, the following tables summarize their typical physical and chemical properties. It is important to note that these values can vary slightly between different manufacturers and specific product batches.
Table 1: Physical and Chemical Properties of Rink Amide AM Resin and Wang Resin
| Property | Rink Amide AM Resin | Wang Resin |
| Matrix | Polystyrene-divinylbenzene (PS-DVB) copolymer | Polystyrene-divinylbenzene (PS-DVB) copolymer |
| Typical Loading Capacity (mmol/g) | 0.3 - 1.0 | 0.3 - 1.0 |
| Particle Size (mesh) | 100-200 or 200-400 | 100-200 or 200-400 |
| Linker Type | Acid-labile Rink Amide linker | p-Alkoxybenzyl alcohol linker |
| Cleavage Product | C-terminal peptide amide | C-terminal peptide acid |
| Cleavage Conditions | Mildly acidic (e.g., 95% TFA) | Acidic (e.g., 95% TFA) |
Table 2: Performance Characteristics
| Characteristic | Rink Amide AM Resin | Wang Resin |
| Expected Crude Peptide Purity (%) | 52 - 90+[3] | 50 - 90[3] |
| Typical Overall Yield (%) | Moderate to High[3] | Moderate to High[3] |
| Primary Application | Synthesis of C-terminal peptide amides[1] | Synthesis of C-terminal peptide acids[3] |
Experimental Workflows and Chemical Structures
To visually represent the chemical structures and the experimental workflows for peptide synthesis using both resins, the following diagrams are provided.
Caption: Chemical structure of Rink Amide AM Resin.
Caption: Chemical structure of Wang Resin.
Caption: Generalized experimental workflow for peptide synthesis.
Detailed Experimental Protocols
The following are detailed, generalized protocols for solid-phase peptide synthesis using Rink Amide AM and Wang resins with Fmoc chemistry. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.
Protocol 1: Peptide Synthesis using Rink Amide AM Resin
1. Resin Swelling:
-
Place the desired amount of Rink Amide AM resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[5]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.[3]
-
Drain the piperidine solution and repeat the treatment for a second time if necessary.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[5]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add an activation base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[3]
-
Monitor the completion of the reaction using a colorimetric test such as the Kaiser test.
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail, typically a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
Protocol 2: Peptide Synthesis using Wang Resin
1. Resin Swelling and First Amino Acid Loading (if not pre-loaded):
-
Swell the Wang resin in DMF for at least 30 minutes.[5]
-
For loading the first amino acid, a common method involves using a pre-activated symmetrical anhydride (B1165640) of the Fmoc-amino acid with a coupling catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[4]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature.[3]
-
Drain the piperidine solution and repeat the treatment.
-
Wash the resin thoroughly with DMF (3-5 times).[5]
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent in DMF.
-
Add an activation base (e.g., DIEA).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.[3]
-
Monitor the reaction completion with the Kaiser test.
4. Peptide Chain Elongation:
-
Repeat steps 2 and 3 for the remaining amino acids in the sequence.
5. Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM.
-
Use a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.[3]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Performance Comparison and Considerations
While both resins are staples in peptide synthesis, their performance can be influenced by the specific peptide sequence and synthesis conditions.
-
Rink Amide AM Resin: The acid-labile Rink amide linker is designed for efficient cleavage to yield the C-terminal amide.[1][2] This is particularly advantageous for synthesizing many biologically active peptides where the amide functionality is crucial for their function and stability.[2] The direct formation of the amide upon cleavage simplifies the overall synthesis process when this C-terminal modification is desired.
-
Wang Resin: The p-alkoxybenzyl alcohol linker of Wang resin is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like TFA to yield a C-terminal carboxylic acid.[4] A potential drawback of Wang resin is the risk of side reactions, such as diketopiperazine formation, especially during the coupling of the second amino acid, which can lead to byproducts and complicate purification.[3] Loading the first amino acid onto Wang resin can also be challenging and may lead to racemization, which is why many researchers opt for pre-loaded Wang resins.[4]
Conclusion
The choice between Rink Amide AM resin and Wang resin is primarily determined by the desired C-terminal functionality of the target peptide.
-
Choose Rink Amide AM Resin when the goal is to synthesize a peptide with a C-terminal amide. It offers a direct and efficient route to this common and often critical peptide modification.
-
Choose Wang Resin for the synthesis of peptides requiring a C-terminal carboxylic acid, which may be necessary for further chemical modifications or for mimicking the native state of certain proteins.
By carefully considering the specific requirements of the peptide and understanding the characteristics of each resin, researchers can optimize their solid-phase peptide synthesis workflows to achieve higher purity, better yields, and the desired final product.
References
A Researcher's Guide to Performance Evaluation of Rink Amide AM Resin from Different Suppliers
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality and consistency of the resin are paramount to achieving high-purity, high-yield peptide amides. Rink Amide AM resin is a cornerstone for the Fmoc-based synthesis of C-terminal peptide amides due to its acid-labile linker, which allows for cleavage under relatively mild conditions.[1][2][3] However, performance can vary between suppliers. This guide provides a framework for the systematic evaluation of Rink Amide AM resin from different commercial sources, complete with experimental protocols and data presentation guidelines.
Key Performance Indicators for Rink Amide AM Resin
When comparing Rink Amide AM resin from various suppliers, a comprehensive evaluation should focus on several key performance indicators that directly impact the efficiency and outcome of peptide synthesis. These include:
-
Loading Capacity: The amount of the first amino acid that can be coupled to the resin, typically expressed in mmol/g.[4]
-
Swelling Characteristics: The ability of the resin to swell in various solvents is crucial for efficient reagent diffusion and reaction kinetics.[4][5]
-
Chemical Stability: The stability of the linker to the repetitive basic conditions of Fmoc deprotection and acidic conditions during cleavage.
-
Peptide Synthesis Performance: The ultimate test of the resin's quality, measured by the yield and purity of a synthesized model peptide.[4]
The following sections detail the experimental protocols to quantify these parameters.
Experimental Protocols for Performance Evaluation
A standardized approach is essential for a fair and objective comparison of resins from different suppliers. It is recommended to perform these experiments in parallel under identical conditions.
Determination of Resin Loading Capacity
The loading capacity dictates the scale of peptide synthesis.[4] A common method for determining the Fmoc loading of a resin is by spectrophotometric analysis of the fulvene-piperidine adduct released upon Fmoc deprotection.
Protocol:
-
Accurately weigh approximately 5-10 mg of the dry Rink Amide AM resin from each supplier into separate labeled reaction vessels.
-
Add 1 mL of 20% piperidine (B6355638) in dimethylformamide (DMF) to each vessel.[6]
-
Agitate the vessels at room temperature for 30 minutes to ensure complete Fmoc deprotection.
-
Carefully transfer the supernatant to a clean cuvette.
-
Dilute the solution with DMF to a final volume that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculate the loading capacity using the Beer-Lambert law:
Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × mass of resin in g × path length in cm)
The molar extinction coefficient (ε) of the fulvene-piperidine adduct at 301 nm is 7800 M⁻¹cm⁻¹.
Evaluation of Swelling Characteristics
Proper swelling is critical for the accessibility of reagents to the growing peptide chain.[4] Swelling can be measured by determining the volume occupied by a known mass of resin in a specific solvent.
Protocol:
-
Place a known mass (e.g., 100 mg) of dry resin from each supplier into a separate graduated cylinder or a syringe with a frit.
-
Record the initial dry volume of the resin.
-
Add a standard SPPS solvent (e.g., DMF, Dichloromethane (DCM)) to the resin until it is fully submerged and allow it to swell for a set period (e.g., 30-60 minutes).[7][8]
-
Record the final swollen volume of the resin.
-
Calculate the swelling ratio in mL/g:
Swelling (mL/g) = (Final Swollen Volume in mL - Initial Dry Volume in mL) / mass of resin in g
Synthesis of a Model Peptide for Performance Comparison
Synthesizing a standard, well-characterized peptide on resins from different suppliers provides the most direct comparison of their performance. A peptide with a sequence known to be challenging (e.g., containing sterically hindered or aggregation-prone residues) can be particularly informative.
Example Model Peptide: H-Gly-Val-Ala-Pro-Gly-NH₂
Solid-Phase Peptide Synthesis (SPPS) Protocol:
-
Resin Swelling: Swell the Rink Amide AM resin (with a known loading capacity) in DMF for 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[9]
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (0.95 equivalents) and an amine base like DIPEA (2 equivalents) in DMF.[8]
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction.[7]
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.[7]
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.
Peptide Cleavage and Purification
The efficiency of cleavage from the resin and the final purity of the peptide are critical indicators of resin performance.
Protocol:
-
Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence. For a simple peptide without sensitive side chains, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) is commonly used.[1][4][8]
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.[8]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).[10]
-
Analyze the purity of the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11][12]
-
Purify the peptide using preparative RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[11]
-
Data Presentation for Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured table.
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Loading (mmol/g) | |||
| Experimental Loading (mmol/g) | |||
| Swelling in DMF (mL/g) | |||
| Swelling in DCM (mL/g) | |||
| Crude Peptide Yield (%) | |||
| Crude Peptide Purity (HPLC Area %) | |||
| Purified Peptide Yield (%) | |||
| Notes |
Visualizing the Workflow and Chemistry
Diagrams can effectively illustrate the experimental processes and underlying chemical principles.
Caption: Experimental workflow for evaluating Rink Amide AM resin performance.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Analysis of Crude Peptides from Rink Amide AM Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the analysis of the crude peptide product is a critical step in evaluating the success of the synthesis. The choice of resin plays a pivotal role in the purity and yield of the final peptide. This guide provides an objective comparison of the performance of Rink Amide AM resin with other common SPPS resins, supported by experimental data and detailed protocols for peptide cleavage and HPLC analysis.
Rink Amide AM resin is a widely used solid support for the Fmoc-based synthesis of C-terminal peptide amides.[1][2] Its acid-labile linker allows for cleavage under relatively mild conditions, typically using trifluoroacetic acid (TFA), to yield the desired peptide amide.[1][3] The purity of the crude peptide cleaved from the resin is a key indicator of the efficiency of the synthesis and the performance of the chosen resin.
Comparative Performance of SPPS Resins
The selection of a solid support significantly influences the final purity and yield of the synthesized peptide. The following table summarizes the expected performance of Rink Amide AM resin in comparison to other commonly used resins.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Rink Amide AM Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High |
| Sieber Amide Resin | Peptides with a C-terminal amide (milder cleavage) | 0.3 - 0.8 | Generally high, especially for sensitive peptides | Moderate to High |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids | 0.3 - 1.6+ | Generally high, especially for protected fragments | High |
| MBHA Resin | Peptides with a C-terminal amide (Boc chemistry) | 0.3 - 1.0 | Variable, dependent on harsh cleavage conditions | Moderate |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[4]
A study comparing different resin matrix structures for Rink Amide functionality in the synthesis of the acyl carrier protein (ACP 65–74) fragment showed that PEG-containing resins (TentaGel, NovaGel, ChemMatrix) yielded crude purities of 75–90%, whereas the conventional polystyrene-divinylbenzene (PS-DVB) support resulted in a crude purity of 52%.[5]
Experimental Protocols
Accurate and reproducible analysis of crude peptides requires standardized protocols for cleavage from the resin and subsequent HPLC analysis.
Protocol 1: Peptide Cleavage from Rink Amide AM Resin
This protocol describes the standard procedure for cleaving a peptide from Rink Amide AM resin with simultaneous removal of most common side-chain protecting groups.
Materials:
-
Peptide-bound Rink Amide AM resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)[6]
-
For peptides containing sensitive residues like tryptophan, the addition of scavengers such as 1,3-dimethoxybenzene (B93181) (DMB) is recommended to prevent side reactions.[7]
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-bound resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: HPLC Analysis of Crude Peptide
This protocol outlines a general method for the analysis of crude peptide purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Analytical C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
-
Mobile Phase A: 0.1% TFA in water[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile[3]
-
Crude peptide sample dissolved in Mobile Phase A or a suitable solvent
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm or 220 nm
-
Gradient: A linear gradient is typically used. An example gradient is:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
-
Analysis: Integrate all peaks in the chromatogram. The purity of the crude peptide is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for peptide cleavage and HPLC analysis.
Comparison of Resin Cleavage Conditions
The choice of resin dictates the necessary cleavage conditions, which can range from very mild to harsh.
Caption: Comparison of cleavage conditions for different SPPS resins.
Conclusion
The HPLC analysis of crude peptides is an indispensable tool for assessing the outcome of solid-phase peptide synthesis. Rink Amide AM resin remains a robust and reliable choice for the synthesis of C-terminal peptide amides, offering a good balance of linker stability and cleavage efficiency, which translates to moderate to high crude peptide purity and overall yield.[2][4] For peptides with particularly sensitive functionalities, Sieber amide resin presents a milder cleavage alternative.[9][10] Conversely, older resins like MBHA necessitate significantly harsher cleavage conditions.[11] By understanding the characteristics of each resin and employing standardized protocols for cleavage and HPLC analysis, researchers can effectively evaluate and optimize their peptide synthesis strategies.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
A Researcher's Guide to Interpreting Mass Spectrometry Results for Peptides from Rink Amide AM Resin
For scientists and professionals in drug development, the synthesis of high-purity peptides is crucial for accurate and reproducible research. The choice of solid-phase peptide synthesis (SPPS) resin is a critical factor influencing the final purity and yield of the synthesized peptide. This guide provides an objective comparison of Rink Amide AM resin with other common alternatives, supported by experimental data and detailed protocols. We will delve into the interpretation of mass spectrometry results, a key analytical technique for verifying the success of peptide synthesis.
Performance Comparison of SPPS Resins
Rink Amide AM resin is a popular choice for the synthesis of C-terminal peptide amides using Fmoc chemistry. Its acid-labile linker allows for cleavage under relatively mild conditions, yielding the desired peptide amide. However, various other resins are available, each with its own advantages and disadvantages.
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Key Advantages & Disadvantages |
| Rink Amide AM Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+[1][2] | Advantages: Reliable for peptide amides, mild cleavage conditions. Disadvantages: Potential for C-terminal N-alkylation side reaction.[3] |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90[1] | Advantages: Well-established for peptide acids. Disadvantages: Risk of side reactions like S-alkylation for C-terminal Cys residues.[4] |
| Sieber Amide Resin | Peptides with a C-terminal amide, especially for protected fragments | 0.4 - 0.8 | Generally high | Advantages: More acid-sensitive than Rink Amide, allowing for cleavage of fully protected peptides.[5] Disadvantages: Can be too labile for some applications. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids | 0.3 - 1.6+[1] | Generally high | Advantages: Extremely mild cleavage conditions, preserves side-chain protecting groups.[1] Disadvantages: Not suitable for peptide amides. |
Interpreting Mass Spectrometry Results
Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of a synthesized peptide. When analyzing a peptide cleaved from Rink Amide AM resin, you will primarily be looking for the expected molecular weight of your peptide amide.
Expected Results
A successful synthesis and cleavage will result in a major peak in the mass spectrum corresponding to the protonated molecule of the target peptide amide, [M+H]⁺. Depending on the electrospray ionization (ESI) conditions, you may also observe multiply charged ions, such as [M+2H]²⁺ or [M+3H]³⁺.
Common Adducts in ESI-MS
It is common to observe adduct ions in ESI-MS, where the peptide molecule associates with various cations present in the sample or solvent. These adducts can sometimes be more abundant than the protonated molecule.
| Adduct Ion | Mass Difference from M |
| [M+Na]⁺ | +22.9898 Da |
| [M+K]⁺ | +38.9637 Da |
| [M+NH₄]⁺ | +18.0344 Da |
| [M+ACN+H]⁺ | +42.0343 Da |
| [M+2Na-H]⁺ | +44.9718 Da |
| [M+Na+K-H]⁺ | +60.9371 Da |
Common Side Products and Impurities
Besides the target peptide, the mass spectrum may reveal peaks corresponding to side products or impurities arising from the synthesis or cleavage steps.
-
Truncated Sequences: Peptides that are missing one or more amino acids due to incomplete coupling reactions. These will appear as peaks with lower molecular weights than the target peptide.
-
Deletion Sequences: Peptides where a single amino acid is missing from the middle of the sequence.
-
Peptides with Protecting Groups: Incomplete removal of side-chain protecting groups (e.g., t-butyl, Trityl) will result in peaks with higher molecular weights.
-
C-terminal N-alkylation: A specific side reaction associated with Rink Amide resin where the C-terminal amide is alkylated, leading to a mass increase.[3] This can be minimized by using 1,3-dimethoxybenzene (B93181) in the cleavage cocktail.[3][6]
-
Oxidation: Methionine and Cysteine residues are susceptible to oxidation, resulting in a mass increase of +16 Da per oxygen atom.
Experimental Protocols
Protocol 1: Model Peptide Synthesis on Rink Amide AM Resin
This protocol describes the manual synthesis of a model peptide using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide AM resin (100-200 mesh, ~0.5 mmol/g) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF after coupling.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
Protocol 2: Peptide Cleavage from Rink Amide AM Resin
-
Prepare Cleavage Cocktail: A standard cleavage cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1] To suppress C-terminal N-alkylation, add 3-5% (v/v) 1,3-dimethoxybenzene.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: LC-MS/MS Analysis of the Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (1:1).
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B over 20-30 minutes.
-
-
MS and MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Scan: Acquire full scan MS data to identify the molecular weights of the components in the crude mixture.
-
MS/MS Scan: Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data for the major peaks to confirm the peptide sequence.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in peptide synthesis and analysis.
References
A Comparative Guide to Determining Peptide Purity After Rink Amide AM Resin Synthesis
For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized peptide is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. Following solid-phase peptide synthesis (SPPS) using Rink Amide AM resin, a robust analytical strategy is required to identify and quantify the target peptide amidst a potential milieu of impurities. This guide provides an objective comparison of the primary analytical methods used for this purpose, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your needs.
Overview of Peptide Purity Analysis
Following the cleavage of the peptide from the Rink Amide AM resin, the crude product contains the desired full-length peptide as well as various impurities. These impurities can arise from incomplete reactions or side reactions during synthesis and cleavage, and may include truncated sequences, deletion sequences, or peptides with protecting groups still attached.[1][2] A multi-faceted approach to purity analysis is often necessary for a comprehensive understanding of the sample's composition.
The most common methods for assessing peptide purity are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE).[3] Each of these techniques offers unique advantages and provides orthogonal information regarding the purity and identity of the synthesized peptide.
Comparison of Key Performance Metrics
The choice of an analytical method for peptide purity analysis often involves a balance between resolution, speed, sensitivity, and the specific information required. The following table summarizes the expected performance of the most common techniques for the analysis of a synthetic peptide.
| Performance Metric | RP-HPLC | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle of Separation/Detection | Hydrophobicity | Mass-to-charge ratio | Amino acid composition | Nuclear magnetic resonance | Charge-to-size ratio |
| Primary Application | Purity assessment and quantification of impurities | Molecular weight confirmation and impurity identification | Determination of peptide content and amino acid composition | Absolute quantification and structural analysis | Orthogonal purity assessment |
| Typical Purity Determination (%) | 95 - 99.5 | N/A (confirms identity) | N/A (determines content) | > 95 | 95 - 99.5 |
| Resolution of Impurities | High | High (when coupled with LC) | N/A | Moderate to High | Very High |
| Analysis Time | 20 - 60 minutes | 5 - 30 minutes | 24 - 48 hours (including hydrolysis) | 1 - 4 hours | 15 - 45 minutes |
| Relative Precision (RSD%) | < 1.0 | N/A | < 2.0 | < 1.0 | < 1.5 |
| Throughput | High | High | Low | Moderate | High |
| Cost per Sample | Low to Moderate | Moderate to High | High | High | Low to Moderate |
This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sequence, instrumentation, and method conditions.
Experimental Workflows and Logical Relationships
The general workflow for peptide synthesis and subsequent purity analysis is a sequential process. The logical relationship between the key stages is depicted in the following diagram.
Detailed Experimental Protocols
Reproducible and accurate purity determination relies on well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques.
Protocol 1: Purity Analysis by RP-HPLC
RP-HPLC is the most common method for assessing peptide purity, separating the target peptide from impurities based on hydrophobicity.[3]
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A common gradient is 5% to 65% B over 30 minutes.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.
-
Detection: UV absorbance at 214-220 nm, which detects the peptide backbone.
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.
Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and identifying impurities.[4] It is often coupled with HPLC (LC-MS) for enhanced separation and analysis.[5]
1. Sample Preparation:
-
Prepare the sample as described for RP-HPLC analysis, typically at a concentration of 0.1 mg/mL in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water).[5]
2. LC-MS Conditions:
-
LC System: Utilize an LC system with a C18 column similar to that used for RP-HPLC.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Mass Spectrometer: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Mass Range: Scan a mass range that includes the expected mass-to-charge (m/z) ratio of the target peptide and potential impurities.
3. Data Analysis:
-
Identify the peak corresponding to the target peptide by its retention time and measured m/z ratio.
-
Analyze the mass spectra of other peaks to identify potential impurities such as deletion sequences or incompletely deprotected peptides.
Protocol 3: Peptide Content Determination by Amino Acid Analysis (AAA)
AAA is used to determine the net peptide content by quantifying the constituent amino acids after hydrolysis.[1]
1. Hydrolysis:
-
Accurately weigh a sample of the lyophilized peptide.
-
Hydrolyze the peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
2. Derivatization and Separation:
-
Neutralize the hydrolyzed sample.
-
Derivatize the amino acids using a suitable reagent (e.g., ninhydrin (B49086) post-column or a pre-column derivatizing agent).
-
Separate the derivatized amino acids using ion-exchange chromatography or reversed-phase HPLC.
3. Quantification:
-
Quantify the amount of each amino acid by comparing the peak areas to those of a known standard.
-
Calculate the net peptide content based on the total amount of amino acids detected relative to the initial sample weight.
Protocol 4: Absolute Quantification by Quantitative NMR (qNMR)
qNMR can provide an absolute measure of peptide purity and concentration without the need for a peptide-specific reference standard.
1. Sample Preparation:
-
Accurately weigh the peptide sample and a certified internal standard with a known purity into an NMR tube.
-
Dissolve the sample and standard in a suitable deuterated solvent (e.g., D₂O).
2. NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
3. Data Analysis:
-
Integrate the signals corresponding to the peptide and the internal standard.
-
Calculate the absolute purity of the peptide by comparing the integral of a well-resolved peptide signal to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the peptide and standard.
Protocol 5: Orthogonal Purity Assessment by Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio, providing a different separation mechanism than RP-HPLC and thus offering an orthogonal assessment of purity.[6]
1. Sample Preparation:
-
Dissolve the peptide sample in the running buffer or a low ionic strength buffer to a concentration of approximately 0.1-1 mg/mL.
-
Centrifuge the sample to remove any particulates.
2. CE Conditions:
-
Capillary: A fused silica (B1680970) capillary (e.g., 50 µm i.d., 50 cm total length).
-
Electrolyte: An acidic buffer, such as 50 mM phosphate (B84403) buffer at pH 2.5, is commonly used for peptide analysis.
-
Voltage: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Injection: Inject the sample using pressure or electrokinetic injection.
-
Detection: Monitor the separation using a UV detector at 200-214 nm.
3. Data Analysis:
-
Analyze the resulting electropherogram to determine the purity based on the relative peak areas.
Logical Relationship of Purity Determination Methods
The different analytical techniques provide complementary information, and a comprehensive purity assessment often involves a combination of these methods. The logical relationship between these methods in a complete characterization workflow is illustrated below.
Conclusion
The determination of peptide purity after synthesis on Rink Amide AM resin is a multi-faceted process that benefits from the application of several orthogonal analytical techniques. RP-HPLC is the workhorse for routine purity assessment, while mass spectrometry is indispensable for confirming the identity of the target peptide. For a more in-depth characterization, capillary electrophoresis offers a powerful alternative separation method, and amino acid analysis and quantitative NMR provide accurate quantification of peptide content and absolute purity, respectively. By understanding the principles and protocols of each method, researchers can design a robust analytical strategy to ensure the quality and reliability of their synthesized peptides.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Peptide Sequences Synthesized on Rink Amide AM Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the fidelity of the synthesized peptide sequence is a critical final step. The choice of resin plays a pivotal role in the success of the synthesis, and Rink Amide AM resin is a popular option for producing C-terminal peptide amides. This guide provides an objective comparison of Rink Amide AM resin with other common SPPS resins, supported by experimental data for validating the final peptide sequence.
Comparison of SPPS Resins for Peptide Synthesis
The selection of a solid support is dictated by the desired C-terminal functionality of the peptide and the overall synthetic strategy. Rink Amide AM resin is a go-to choice for Fmoc-based SPPS when a C-terminal amide is required.[1][2][3] Below is a comparison with other frequently used resins.
| Feature | Rink Amide AM Resin | Wang Resin | Sieber Amide Resin | MBHA Resin |
| C-Terminal Functionality | Peptide Amide | Peptide Carboxylic Acid | Peptide Amide | Peptide Amide |
| Typical Chemistry | Fmoc | Fmoc | Fmoc | Boc or Fmoc |
| Cleavage Conditions | Mildly acidic (e.g., 95% TFA)[2][4] | Moderately acidic (e.g., TFA) | Very mildly acidic (e.g., 1% TFA in DCM)[2][5] | Harsh (e.g., HF, TFMSA)[2] |
| Key Advantage | Robust, good yields for peptide amides with simultaneous side-chain deprotection.[5] | Standard choice for peptides with a C-terminal acid. | Allows for cleavage of fully protected peptide fragments.[1][5] | An alternative for amide synthesis. |
| Primary Limitation | Not suitable for synthesizing peptide acids. | Cannot be used to produce peptide amides. | Can be too labile for some synthetic steps. | Requires hazardous and harsh cleavage conditions.[2] |
| Representative Crude Purity | 75-90% (with PEG-containing resins)[6] | Generally high, sequence-dependent. | High, especially for sensitive sequences. | Sequence-dependent. |
| Representative Yield | ~45-81%[6][7] | Sequence-dependent. | Sequence-dependent. | Sequence-dependent. |
Experimental Protocols
Detailed methodologies for peptide synthesis on Rink Amide AM resin and subsequent sequence validation are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Rink Amide AM Resin (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the Rink Amide AM resin in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 20-30 minutes.[9][10] Wash the resin thoroughly with DMF to remove residual piperidine.[8]
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[9]
-
Wash: Wash the resin with DMF to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction.[8]
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the desired sequence.[8]
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
Protocol 2: Cleavage and Deprotection of Peptide from Rink Amide AM Resin
-
Resin Preparation: Wash the peptide-bound resin with dichloromethane (B109758) (DCM) to remove DMF and then dry the resin under vacuum.[11]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[11][12] TIS acts as a scavenger to prevent side reactions.[13]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the mixture to stand at room temperature for 1-2 hours with occasional swirling.[14]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether.[10][14]
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold ether, and then lyophilize to obtain a dry powder. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Peptide Sequence Validation by Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid, compatible with electrospray ionization (ESI).[12]
-
Instrumentation: Utilize an ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[15]
-
MS Analysis: Infuse the sample into the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent peptide ion. This confirms the molecular weight of the synthesized peptide.[12]
-
Tandem MS (MS/MS) Analysis: Select the parent ion for fragmentation via collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are analyzed to determine the amino acid sequence.[16]
-
Data Analysis: Use sequencing software to analyze the fragmentation pattern and confirm the peptide sequence.[16][17]
Protocol 4: Peptide Sequence Validation by Edman Degradation
-
Principle: This method sequentially removes one amino acid at a time from the N-terminus of the peptide.[18][19]
-
Reaction: The peptide is treated with phenyl isothiocyanate (PITC), which reacts with the N-terminal amino group.[15][19]
-
Cleavage: Treatment with trifluoroacetic acid cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[15][19]
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography by comparing its retention time to standards.[20]
-
Cycling: The shortened peptide is then subjected to the next cycle of reactions to identify the subsequent amino acid. Modern automated sequencers can perform up to 50 cycles.[15][19]
Visualizing the Workflow and Methodologies
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logic of the validation methods.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. biotage.com [biotage.com]
- 4. seplite.com [seplite.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. peptide.com [peptide.com]
- 15. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 16. How Does Mass Spectrometry Accomplish Peptide Sequence Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 18. Edman degradation - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ehu.eus [ehu.eus]
A Researcher's Guide to Solid Supports for Peptide Amide Synthesis: A Comparative Yield Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of solid support is a critical decision that directly influences the final yield and purity of the target peptide amide. This guide provides a comparative analysis of commonly used solid supports, with a focus on Rink Amide and Sieber Amide resins, presenting experimental data to facilitate an informed selection for your specific research needs.
Comparative Yield Analysis
The selection of a solid support has a significant impact on the overall success of peptide amide synthesis. The following table summarizes a comparative yield analysis of peptides of varying lengths synthesized on Rink Amide and Sieber Amide resins under identical conditions.
| Peptide Length (Amino Acids) | Rink Amide Resin Yield (%) | Sieber Amide Resin Yield (%) |
| 5 | ~10 | ~70-80 |
| 8 | ~13-71 | ~72.6-80.8 |
| 30 | ~10 | ~70 |
Data sourced from patent WO2013093639A1, which indicates that on average, Sieber Amide resin can increase yield by up to 50% compared to Rink Amide resin for the synthesis of peptide amides.[1]
Key Performance Characteristics of Common Solid Supports
The efficiency of a solid support in peptide amide synthesis is primarily determined by the nature of its linker, which dictates the cleavage conditions required to release the final product.
Rink Amide Resin: This is a widely used resin for the synthesis of peptide amides via the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[2][3] The linker is designed to yield a C-terminal amide upon cleavage with a high concentration of trifluoroacetic acid (TFA), typically 80-95%.[1] While it is a reliable choice for many applications, the harsh cleavage conditions can sometimes lead to side reactions and degradation of sensitive peptides.[1][2]
Sieber Amide Resin: This resin features a "super acid-sensitive" linker, allowing for the cleavage of the peptide amide under much milder acidic conditions, often as low as 1-5% TFA in dichloromethane (B109758) (DCM).[1][4] This gentle cleavage is particularly advantageous for the synthesis of protected peptide fragments and peptides containing sensitive amino acid residues, minimizing potential degradation and improving the purity of the crude product.[1][4] The use of Sieber Amide resin has been reported to result in significantly higher synthesis yields compared to Rink Amide resin for various peptide lengths.[1]
PAL (Peptide Amide Linker) Resin: Similar to Rink Amide resin, PAL resin is also used for the synthesis of peptide amides and is compatible with Fmoc chemistry. It is known to be somewhat more acid labile than Rink Amide resin and has been reported to yield cleaner products for long peptide sequences.[5]
Experimental Protocols
The following provides a generalized experimental workflow for solid-phase peptide amide synthesis using the Fmoc strategy, with specific details for the cleavage from Rink Amide and Sieber Amide resins.
I. Resin Preparation (Swelling)
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to completely cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[2]
-
Drain the DMF.
II. Fmoc Deprotection
-
Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.
-
Agitate the mixture for 5-20 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.[6]
-
Wash the resin thoroughly with DMF to remove residual piperidine.
III. Amino Acid Coupling
-
Dissolve the Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add an activation base (e.g., DIEA, NMM) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the peptide sequence.
IV. Cleavage and Deprotection
A. Cleavage from Rink Amide Resin
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of high-concentration TFA, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS) as a scavenger.[7]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[7]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.[2]
B. Cleavage from Sieber Amide Resin
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a mild cleavage cocktail, typically 1-5% TFA in DCM.[1][4] For concurrent side-chain deprotection, a "medium" strength TFA cocktail (e.g., 10-25% TFA with scavengers) can be used.[1]
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the DCM and precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.[1]
Experimental Workflow Diagram
References
- 1. WO2013093639A1 - Process for the synthesis of therapeutic peptides - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Linker Stability of Rink Amide AM Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that directly influences the purity, yield, and overall success of the synthesis. The stability of the linker, which anchors the growing peptide chain to the solid support, is a paramount concern. This guide provides an objective comparison of the linker stability of Rink Amide AM resin against other commonly used resins, supported by experimental data and detailed protocols.
Introduction to Linker Stability in SPPS
The ideal linker in SPPS must be stable throughout the iterative cycles of deprotection and coupling while being susceptible to cleavage under specific conditions at the end of the synthesis. Premature cleavage of the peptide from the resin can lead to truncated sequences and reduced yields, complicating the purification process. Conversely, a linker that is too robust may require harsh cleavage conditions that can degrade the desired peptide. Rink Amide AM resin is a popular choice for the synthesis of C-terminal peptide amides due to its acid-labile linker, which is designed for clean cleavage and compatibility with Fmoc chemistry.[1][2]
Comparison of Linker Stability
The stability of a resin's linker is primarily dictated by its chemical structure and its susceptibility to cleavage by acids of varying strengths. The following table summarizes the stability of the Rink Amide AM resin linker compared to other common SPPS resins.
| Resin Type | Primary Application | Linker Type | Required Cleavage Conditions | Linker Stability Profile |
| Rink Amide AM Resin | C-terminal peptide amides | Acid-labile benzhydrylamine | 90-95% Trifluoroacetic Acid (TFA)[3] | High stability to mild acids used for Fmoc deprotection (e.g., piperidine) but readily cleaved by strong acids like TFA.[2] Considered a robust "workhorse" resin.[1] |
| Sieber Amide Resin | C-terminal peptide amides, protected peptide fragments | Acid-sensitive xanthenyl linker | 1% TFA in Dichloromethane (DCM)[3][4] | More acid-sensitive than Rink Amide resin, allowing for cleavage under milder conditions. This can be advantageous for peptides with sensitive functional groups.[4] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments, peptides with C-terminal carboxylic acids | Highly acid-labile chlorotrityl | 1-5% TFA in DCM[5] | Extremely acid-labile, making it ideal for synthesizing protected peptide fragments where side-chain protecting groups need to remain intact.[3][5] |
| Wang Resin | C-terminal peptide carboxylic acids | p-alkoxybenzyl alcohol | 50-95% TFA[1][5] | The linker is stable to the basic conditions of Fmoc deprotection but can be susceptible to some premature cleavage with repeated acid treatments.[6] |
| MBHA Resin | C-terminal peptide amides (Boc chemistry) | Methylbenzhydrylamine | Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)[4] | Requires much harsher cleavage conditions than Rink Amide resin, making it less suitable for sensitive peptides and Fmoc-based strategies.[4] |
Experimental Protocols for Assessing Linker Stability
To quantitatively assess the stability of a resin's linker, a series of experiments can be performed. Below are detailed protocols for two key experiments.
1. Acid Lability Assay
This experiment determines the rate and extent of peptide cleavage from the resin under various acidic conditions.
-
Materials:
-
Peptide-loaded resin (e.g., Rink Amide AM resin with a model peptide)
-
Cleavage cocktails of varying TFA concentrations (e.g., 1%, 5%, 20%, 50%, 95% TFA in DCM with appropriate scavengers like triisopropylsilane (B1312306) and water)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Protocol:
-
Aliquot equal amounts of the peptide-loaded resin into separate reaction vessels.
-
Add a different cleavage cocktail to each vessel.
-
Incubate the slurries at room temperature, taking aliquots of the solution at various time points (e.g., 15, 30, 60, 120 minutes).
-
For each aliquot, filter the resin and wash with DCM.
-
Combine the filtrate and washings, then precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the dried peptide in a suitable solvent and analyze by HPLC to quantify the amount of cleaved peptide at each time point for each acid concentration.
-
2. Stability to Fmoc Deprotection Conditions
This experiment assesses the premature cleavage of the peptide from the resin during the repeated base treatments required for Fmoc deprotection.
-
Materials:
-
Peptide-loaded resin
-
20% piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF
-
HPLC system
-
-
Protocol:
-
Suspend a known amount of peptide-loaded resin in the 20% piperidine in DMF solution.
-
Mimic the conditions of a prolonged SPPS cycle by stirring the resin at room temperature for an extended period (e.g., 2, 4, 8, 24 hours).
-
At each time point, filter the resin and collect the filtrate.
-
Analyze the filtrate by HPLC to detect and quantify any prematurely cleaved peptide.
-
As a control, cleave the peptide from an equivalent amount of the starting resin using 95% TFA to determine the total possible peptide amount.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the acid lability of a resin linker.
Caption: Workflow for Assessing Resin Linker Acid Lability.
Conclusion
The stability of the linker in Rink Amide AM resin offers a well-balanced profile for the routine synthesis of C-terminal peptide amides using Fmoc chemistry. It is sufficiently robust to withstand the basic conditions of Fmoc deprotection, minimizing premature peptide loss, while remaining labile to strong acids like TFA for efficient final cleavage.[2][3] For applications requiring even milder cleavage conditions to preserve sensitive functionalities, Sieber Amide or 2-CTC resins may be more suitable alternatives.[4] Conversely, for syntheses employing Boc chemistry that involve repeated acid exposure, a more robust linker like that found on MBHA resin might be necessary, albeit at the cost of requiring harsher final cleavage conditions.[4] The experimental protocols provided herein offer a framework for researchers to quantitatively assess and compare linker stability, enabling an informed resin choice for their specific synthetic needs.
References
A Comparative Guide to Analytical Techniques for Quality Control of Rink Amide AM Resin
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the integrity of the foundational resin is paramount to achieving high-purity, high-yield peptide products. This guide provides an objective comparison of analytical techniques for the quality control of Rink Amide AM resin, a widely used support for the synthesis of C-terminal peptide amides. We will delve into key performance indicators, compare its characteristics with alternative resins, and provide detailed experimental protocols for essential quality control assays.
Core Quality Control Parameters for SPPS Resins
The successful synthesis of a target peptide is critically dependent on the quality of the solid support. For Rink Amide AM resin and its alternatives, the primary quality control parameters include:
-
Loading Capacity: This determines the amount of the first amino acid that can be attached to the resin, typically expressed in millimoles per gram (mmol/g). Accurate determination of loading capacity is crucial for calculating the appropriate stoichiometry of reagents for subsequent coupling steps.
-
Swelling Capacity: The ability of the resin to swell in various solvents is essential for reagent accessibility to the growing peptide chain. Consistent swelling ensures efficient reaction kinetics.
-
Physical and Chemical Stability: The resin must be physically robust to withstand the mechanical stress of agitation and washing steps and chemically stable to the reagents used throughout the SPPS cycles.
-
Purity of the Final Peptide: The ultimate measure of a resin's performance is the purity of the peptide cleaved from the support. This is influenced by the linker's stability and any potential side reactions.
Comparison of Rink Amide AM Resin with Alternative Solid Supports
Rink Amide AM resin is a popular choice for the synthesis of peptide amides due to its acid-labile linker that yields the desired C-terminal amide upon cleavage.[1] However, several other resins are available, each with specific advantages and applications. The following table provides a comparative overview of Rink Amide AM resin with two common alternatives: Wang resin and Sieber amide resin.
| Feature | Rink Amide AM Resin | Wang Resin | Sieber Amide Resin |
| Primary Application | Peptides with a C-terminal amide[2] | Peptides with a C-terminal carboxylic acid[2] | Peptides with a C-terminal amide, especially those with sensitive residues[3] |
| Typical Loading Capacity (mmol/g) | 0.3 - 1.0[2] | 0.3 - 1.0[2] | 0.3 - 0.8 |
| Cleavage Conditions | 95% Trifluoroacetic Acid (TFA)[3] | 95% Trifluoroacetic Acid (TFA)[2] | 1-5% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4] |
| Key Advantages | Robust and reliable for peptide amide synthesis; good balance of stability and reactivity.[3] | Well-established for synthesizing peptide acids; commercially available pre-loaded.[5] | Very mild cleavage conditions, suitable for synthesizing protected peptide fragments.[4] |
| Potential Disadvantages | Harsher cleavage conditions than Sieber resin.[3] | Not suitable for peptide amide synthesis; risk of racemization during loading of the first amino acid.[5] | Can be too labile for very long or complex syntheses. |
Performance Data: A Case Study with Acyl Carrier Protein (ACP) Fragment (65-74)
The synthesis of the "difficult" Acyl Carrier Protein (ACP) fragment (65-74) is often used as a benchmark to evaluate the efficiency of SPPS protocols and materials.[2] The following table summarizes reported purity and yield data for the synthesis of this peptide on different resins. It is important to note that these results may not be directly comparable due to potential variations in experimental conditions across different studies.
| Resin Type | Crude Peptide Purity (%) | Overall Yield (%) | Reference |
| Rink Amide Resin (Polystyrene) | 52 | Moderate | [2] |
| Wang Resin | 50 - 90 | Moderate to High | [2] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Generally high | High | [2] |
Experimental Protocols
Accurate and reproducible quality control is essential for reliable peptide synthesis. The following sections provide detailed protocols for key analytical techniques.
Determination of Resin Loading Capacity by Fmoc Photometric Assay
This method quantifies the number of available functional sites on the resin by measuring the amount of Fmoc group released upon treatment with a base.[6]
Materials:
-
Fmoc-loaded resin (e.g., Rink Amide AM resin)
-
N,N-Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer
-
1 cm quartz cuvettes
-
Eppendorf tubes
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 10 mg of the dry Fmoc-loaded resin into an Eppendorf tube.
-
Add 800 µL of DMF to the tube and allow the resin to swell for 15 minutes.
-
Add 200 µL of piperidine to the tube.
-
Vortex the mixture to ensure thorough mixing and let it stand at room temperature for 15 minutes to ensure complete Fmoc cleavage.
-
Transfer 100 µL of the supernatant to a 1 cm quartz cuvette.
-
Dilute the sample with 900 µL of DMF.
-
Measure the absorbance of the solution at 301 nm against a DMF blank.
-
Calculate the resin loading using the following formula:
Loading (mmol/g) = (Absorbance at 301 nm × 10) / (7800 × Mass of resin in g) [6]
Where 7800 mL/mmol·cm is the extinction coefficient of the dibenzofulvene-piperidine adduct.
Monitoring Coupling and Deprotection Reactions with the Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[7] It is invaluable for monitoring the completeness of both Fmoc deprotection (a positive test indicates success) and amino acid coupling (a negative test indicates success).
Materials:
-
Peptide-resin beads
-
Small test tubes
-
Heating block or water bath (100-110°C)
-
Kaiser Test Reagents:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[8]
-
Procedure:
-
Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel into a small test tube.
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents and solvents.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Color: Indicates the presence of free primary amines (positive result).
-
Yellow or Colorless: Indicates the absence of free primary amines (negative result).[7]
Peptide Cleavage and Purity Analysis by RP-HPLC
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The purity of the crude peptide is then assessed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Cleavage from Rink Amide AM Resin:
A common cleavage cocktail for Rink Amide AM resin consists of:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)[2]
The resin is treated with this cocktail for 2-3 hours at room temperature.[2] The cleaved peptide is then precipitated with cold diethyl ether.
RP-HPLC Analysis of Crude Peptide:
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude peptide sample dissolved in Mobile Phase A
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the filtered peptide sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution of the peptide and any impurities at 214 nm and 280 nm.
-
Calculate the purity of the peptide by integrating the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Conclusion
The quality control of Rink Amide AM resin is a critical aspect of successful solid-phase peptide synthesis. By implementing rigorous analytical techniques to assess loading capacity, monitor reaction completeness, and evaluate final peptide purity, researchers can ensure the reliability and reproducibility of their synthetic efforts. The choice of resin should be guided by the specific requirements of the target peptide, with Rink Amide AM resin remaining a robust and versatile option for the synthesis of C-terminal peptide amides. The experimental protocols provided in this guide offer a foundation for establishing a comprehensive quality control workflow in any peptide synthesis laboratory.
References
case studies comparing Rink Amide AM Resin in different synthesis protocols
In the field of solid-phase peptide synthesis (SPPS), the choice of resin and reaction protocol is critical to achieving high yield and purity, particularly for the production of C-terminal peptide amides essential for biological activity. Rink Amide AM resin is a cornerstone for Fmoc-based SPPS, valued for its reliability and efficient release of peptide amides upon acid cleavage[1][2]. This guide provides a comparative analysis of Rink Amide AM resin's performance under different synthesis protocols, focusing on the impact of coupling reagents and the application of microwave energy.
Case Study 1: Efficiency of Coupling Reagents
The formation of the amide bond is the central reaction in peptide synthesis. The choice of coupling reagent significantly influences reaction kinetics, efficiency, and the potential for side reactions like racemization[3]. Here, we compare the performance of two common aminium/uronium salt-based coupling reagents, HBTU and HATU, used in protocols with Rink Amide resins.
Experimental Protocols
General Fmoc-SPPS Protocol on Rink Amide Resin:
-
Resin Swelling : Rink Amide AM resin is swelled in N,N-Dimethylformamide (DMF) for at least 30 minutes[4].
-
Fmoc Deprotection : The terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes[4][5]. This step is typically repeated once.
-
Washing : The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc groups[5].
-
Amino Acid Coupling : The Fmoc-protected amino acid (3-5 equivalents) is pre-activated and coupled to the resin. The specific activation procedure varies by reagent:
-
HBTU Protocol : The amino acid is dissolved in DMF with HBTU (3-5 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.). This activation mixture is added to the resin and agitated for 1-2 hours[4].
-
HATU Protocol : The protocol is similar to HBTU, with HATU used in place of HBTU. HATU is known to form a more reactive OAt-active ester compared to the OBt-ester formed by HBTU[3][6].
-
-
Monitoring & Washing : Coupling completion is monitored using a colorimetric method like the Kaiser test. The resin is then washed with DMF to remove excess reagents[4].
-
Repeat Cycle : The deprotection, washing, and coupling steps are repeated for each amino acid in the sequence.
-
Final Cleavage : The peptide is cleaved from the resin, with simultaneous removal of side-chain protecting groups, using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) for 2-3 hours[4][5]. The crude peptide is then precipitated with cold diethyl ether.
Data Presentation
The synthesis of the acyl carrier protein (ACP) fragment (65-74), a notoriously difficult sequence, serves as a benchmark for comparing coupling reagent efficiency. While specific data on Rink Amide AM is not detailed, performance trends are well-established for Fmoc-SPPS.
| Coupling Reagent | Key Intermediate | Relative Reactivity | Typical Crude Purity (Difficult Sequence) | Key Advantages & Disadvantages |
| HBTU | OBt-active ester | High | Moderate-High | Advantages : Cost-effective, reliable for routine synthesis. Disadvantages : Less reactive than HATU; can lead to guanidinylation side reaction on the N-terminal amine[3]. |
| HATU | OAt-active ester | Very High[3] | High-Very High | Advantages : Superior performance for difficult sequences, faster reaction kinetics, very low racemization[3][6]. Disadvantages : Higher cost compared to HBTU. |
Note: Purity is highly dependent on the specific peptide sequence. Data is inferred from comparative studies of coupling reagents in Fmoc-SPPS[3][6].
Visualization: Coupling Reagent Activation
Caption: Comparative activation pathways for HBTU and HATU coupling reagents in SPPS.
Case Study 2: Microwave-Assisted vs. Conventional Synthesis
Microwave (MW) irradiation is increasingly used to accelerate SPPS, shortening reaction times and potentially improving the synthesis of difficult sequences[7]. This section compares a conventional, room-temperature (RT) protocol with a microwave-assisted protocol for synthesis on Rink Amide AM resin.
Experimental Protocols
The core steps of swelling, washing, and cleavage remain similar to the conventional protocol described previously. The key differences lie in the deprotection and coupling steps.
Conventional (RT) Protocol:
-
Deprotection/Coupling : Performed at room temperature with agitation for the durations specified previously (e.g., 1-2 hour coupling)[4].
Microwave-Assisted (MW) Protocol:
-
Deprotection/Coupling : Reactions are performed in a dedicated microwave peptide synthesizer. Microwave energy is applied to rapidly heat the reaction vessel to a set temperature (e.g., 75°C) for a much shorter duration (e.g., 5 minutes)[1][7]. The coupling reagents often include DIC and Oxyma Pure, which are noted for their safety and cost-effectiveness in scalable syntheses[1].
Data Presentation
The synthesis of Parathyroid Hormone-related Peptide fragment (PTHrP(1-34)NH2), a challenging sequence, illustrates the differences between the two methods.
| Synthesis Protocol | Temperature | Typical Coupling Time | Typical Deprotection Time | Purity / Yield | Key Advantages & Disadvantages |
| Conventional (RT) | Room Temp. | 60 - 120 min | 10 - 20 min | Variable | Advantages : No specialized equipment needed. Disadvantages : Long cycle times; can result in complex mixtures of truncated peptides for difficult sequences[7][8]. |
| Microwave (MW) | ~75 °C | 3 - 10 min | 3 - 5 min | Improved | Advantages : Dramatically shorter cycle times; higher repetitive yields and purer final products, especially for difficult sequences[7][8]. Disadvantages : Requires a specialized microwave synthesizer. |
Data is based on comparative studies of conventional and microwave-assisted SPPS for challenging peptides[5][7][8].
Visualization: SPPS Workflow Comparison
Caption: Comparison of typical timelines for conventional versus microwave-assisted SPPS workflows.
Conclusion
Rink Amide AM resin is a versatile and robust solid support for the synthesis of peptide amides. Its performance can be significantly optimized through careful protocol selection.
-
For difficult sequences or when the highest purity is required, the use of a more reactive coupling reagent like HATU is advantageous over HBTU, despite the higher cost[6].
-
Microwave-assisted synthesis offers a substantial reduction in overall synthesis time and can lead to higher purity and yields compared to conventional room-temperature methods, particularly for long or aggregation-prone peptides[7][8].
The optimal protocol will depend on the specific peptide sequence, required purity, available equipment, and economic considerations. Researchers can leverage these comparative insights to tailor their synthesis strategy for superior results.
References
Rink Amide AM Resin: A Comparative Performance Review for Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide amides, the choice of resin is a critical factor influencing yield, purity, and overall efficiency. Rink Amide AM resin has established itself as a versatile and widely used solid support. This guide provides a comprehensive literature review of its performance, with a comparative analysis against two common alternatives: Sieber amide resin and PAL (Peptide Amide Linker) resin. This objective comparison is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their synthesis strategies.
Performance Characteristics at a Glance
Rink Amide AM resin is favored for its balanced properties, making it a reliable choice for a broad range of peptide amide syntheses.[1] Sieber amide resin, with its higher acid lability, offers a strategic advantage for the synthesis of protected peptide fragments.[2][3] PAL resin is often cited for its potential to yield cleaner products, particularly in the synthesis of long and complex peptides.[4]
| Feature | Rink Amide AM Resin | Sieber Amide Resin | PAL Resin |
| Primary Application | General-purpose C-terminal peptide amide synthesis | Synthesis of protected peptide amides | C-terminal peptide amide synthesis, especially for long sequences |
| Linker Type | 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxyacetamido aminomethyl | Xanthenyl linker | 5-(4-Fmoc-aminomethyl-3,5-dimethoxyphenoxy)valeric acid |
| Acid Lability | Moderate | High | Moderate to High |
| Typical Cleavage Conditions | 95% TFA in a scavenger mixture | 1-5% TFA in DCM | 50-95% TFA in a scavenger mixture |
| Key Advantage | Robust and versatile for a wide range of peptide amides.[1] | Mild cleavage conditions preserve side-chain protecting groups.[2][3] | Can provide cleaner crude products for long or difficult sequences.[4] |
Quantitative Performance Data
Swelling Capacity
The degree of swelling of a resin in a given solvent is crucial for efficient synthesis, as it affects reagent access to the growing peptide chain. Polystyrene-based resins, including Rink Amide AM, typically exhibit good swelling in common SPPS solvents.
| Resin Type | Solvent | Swelling Volume (mL/g) |
| Polystyrene (1% DVB) | Dichloromethane (DCM) | ~5.0 - 8.0 |
| Polystyrene (1% DVB) | N,N-Dimethylformamide (DMF) | ~4.0 - 7.0 |
| Polystyrene (1% DVB) | Tetrahydrofuran (THF) | ~4.0 - 6.0 |
Note: Swelling volumes are general values for polystyrene-based resins and can vary depending on the specific resin characteristics such as cross-linkage and particle size.
Loading Efficiency
The efficiency of coupling the first amino acid to the resin is a critical parameter. In a comparative study on the synthesis of C-terminal N-alkyl amides, PAL-PEG-PS resin demonstrated significantly higher loading yields (>90%) compared to a Rink amide resin (48%) for the coupling of Fmoc-Leu-OH to an N-alkyl amine.[1] This suggests that for sterically hindered couplings, the linker structure plays a significant role.
| Resin | Model System | Loading Yield (%) |
| PAL-PEG-PS | Fmoc-Leu-OH to N-alkyl amine | >90 |
| Rink Amide | Fmoc-Leu-OH to N-alkyl amine | 48 |
Peptide Purity
The purity of the crude peptide cleaved from the resin is a key indicator of the resin's performance. A study on the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74) on various Rink amide resins with different polymeric supports highlighted the impact of the resin matrix on purity. PEG-containing Rink amide resins consistently yielded crude peptides with purities between 75-90%, whereas a traditional polystyrene-based Rink amide resin resulted in a purity of 52%.[5] While this study did not include Sieber or PAL resins, it underscores the importance of the solid support's composition.
| Resin Type | Peptide Sequence | Crude Peptide Purity (%) |
| Rink Amide-PEG | ACP (65-74) | 75 - 90 |
| Rink Amide-Polystyrene | ACP (65-74) | 52 |
Experimental Protocols
To ensure reproducibility and enable accurate comparison, detailed experimental protocols for key performance indicators are provided below.
Measurement of Resin Swelling Volume
This protocol describes a standard method for determining the swelling capacity of a resin.
Materials:
-
Dry peptide synthesis resin
-
Solvent of interest (e.g., DCM, DMF, THF)
-
Graduated cylinder (10 mL) with a stopper
-
Analytical balance
Methodology:
-
Accurately weigh approximately 1 g of dry resin and record the mass.
-
Transfer the resin to the graduated cylinder.
-
Add 5 mL of the chosen solvent to the cylinder.
-
Stopper the cylinder and gently agitate to ensure all resin beads are wetted.
-
Allow the resin to swell for at least 1 hour at room temperature.
-
After the swelling period, allow the resin to settle completely.
-
Record the final volume of the swollen resin bed.
-
Calculate the swelling volume in mL/g by dividing the final volume by the initial mass of the dry resin.
Determination of Resin Loading Capacity (Fmoc Quantitation)
This spectrophotometric method is widely used to determine the loading of Fmoc-protected amino acids on the resin.
Materials:
-
Fmoc-loaded resin (accurately weighed, ~5-10 mg)
-
20% (v/v) piperidine (B6355638) in DMF
-
DMF (spectrophotometry grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
Methodology:
-
Accurately weigh a small amount of the dry Fmoc-loaded resin into a small vial.
-
Add a known volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Take a known aliquot of the supernatant and dilute it with a known volume of DMF in a volumetric flask to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at 301 nm against a blank of the same dilution of 20% piperidine in DMF.
-
Calculate the resin loading (in mmol/g) using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (ε × mass of resin in g × path length in cm) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct at 301 nm in DMF is typically 7800 L mol⁻¹ cm⁻¹.
Peptide Cleavage and Purity Analysis by HPLC
This protocol outlines the general procedure for cleaving a peptide from the resin and analyzing its purity.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) for Rink Amide and PAL resins; 1-5% TFA in DCM for Sieber resin)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Methodology:
-
Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the peptide solution by reverse-phase HPLC. A typical gradient would be from 5% to 95% mobile phase B over 30 minutes.
-
Determine the purity of the peptide by integrating the peak area of the main product and expressing it as a percentage of the total peak area at a specific wavelength (e.g., 220 nm).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
References
Rink Amide AM Resin: A Cost-Benefit Analysis for Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of resin is a critical decision that profoundly influences the efficiency, purity, and overall cost of producing a target peptide. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of available resins is paramount. This guide provides a detailed comparison of Rink Amide AM resin with other commonly used SPPS resins, including Wang resin, Sieber amide resin, Merrifield resin, and 2-Chlorotrityl chloride (2-CTC) resin. The analysis is supported by experimental data and protocols to aid in making an informed decision for your specific research needs.
Performance and Application Overview
The primary function of a resin in SPPS is to provide a solid support for the stepwise assembly of amino acids into a peptide chain. The linker attached to the resin determines the C-terminal functionality of the cleaved peptide. Rink Amide AM resin is specifically designed for the synthesis of peptide amides, a common functional group in biologically active peptides.
Table 1: General Characteristics of Common SPPS Resins
| Resin Type | Primary Application | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions |
| Rink Amide AM Resin | Fmoc SPPS | Amide (-CONH₂) | 0.3 - 1.0[1] | Mild acid (e.g., 95% TFA)[2] |
| Wang Resin | Fmoc SPPS | Carboxylic Acid (-COOH) | 0.3 - 1.0[1] | Strong acid (e.g., 95% TFA)[2] |
| Sieber Amide Resin | Fmoc SPPS | Amide (-CONH₂) | 0.2 - 0.8 | Very mild acid (e.g., 1-2% TFA in DCM)[3] |
| Merrifield Resin | Boc SPPS | Carboxylic Acid (-COOH) | 0.3 - 1.0 | Harsh conditions (e.g., HF, TFMSA)[4] |
| 2-CTC Resin | Fmoc SPPS | Carboxylic Acid (-COOH) or Protected Fragments | 0.3 - 1.6+[1] | Very mild acid (e.g., 1-5% TFA in DCM)[1] |
Cost Analysis
The cost of SPPS resins can vary significantly based on the supplier, quantity, and specific modifications. The following table provides an approximate price comparison based on currently available data. It is important to note that these prices are subject to change and may not reflect the exact cost from all vendors.
Table 2: Representative Cost Comparison of SPPS Resins
| Resin | Supplier Example | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| Rink Amide AM Resin | Aapptec | 5g | $50.00[5] | $10.00 |
| Biosynth | 10g | $392.10 | $39.21 | |
| Wang Resin | Aapptec | 25g | $125.00[6] | $5.00 |
| APExBIO | 25g | $65.00[7] | $2.60 | |
| Sieber Amide Resin | Sigma-Aldrich | 1g | ~$686.00 (converted from ILS) | ~$686.00 |
| ChemPep | 5g | $250.00[8] | $50.00 | |
| Merrifield Resin | Aapptec | 100g | $90.00[9] | $0.90 |
| Matrix Innovation | 100g | $70.00 | $0.70 | |
| 2-CTC Resin | Aapptec | 25g | $80.00[10] | $3.20 |
| APExBIO | 25g | $145.00[11] | $5.80 |
Yield and Purity Comparison
The ultimate measure of a resin's performance lies in the yield and purity of the final peptide. While these parameters are highly sequence-dependent, some general trends can be observed.
Table 3: Expected Yield and Purity of a Benchmark Peptide (Acyl Carrier Protein Fragment 65-74)
| Resin Type | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) |
| Rink Amide Resin | 52 - 90+[1] | Moderate to High[1] |
| Wang Resin | 50 - 90[1] | Moderate to High[1] |
| 2-CTC Resin | Generally high, especially for protected fragments[1] | High[1] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful peptide synthesis. Below are representative protocols for the key steps using Rink Amide AM resin and its alternatives.
General Fmoc-SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Fmoc strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Merrifield resin LL (100-200 mesh) Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. apexbt.com [apexbt.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. apexbt.com [apexbt.com]
A Researcher's Guide to Confirming C-Terminal Amidation of Peptides from Rink Amide AM Resin
For researchers and drug development professionals, the synthesis of C-terminally amidated peptides is a critical process, as this modification is often essential for the biological activity of many peptides. Rink Amide AM resin is a widely used solid-phase support for this purpose. This guide provides a comprehensive comparison of Rink Amide AM resin with common alternatives, detailed experimental protocols for synthesis and confirmation of amidation, and troubleshooting advice to ensure the successful production of high-quality amidated peptides.
Comparison of Resins for C-Terminal Peptide Amide Synthesis
The choice of resin is a crucial factor that influences the yield, purity, and overall success of peptide amide synthesis. Rink Amide AM resin is a popular choice due to its versatility and compatibility with Fmoc chemistry.[1][2] However, other resins such as Sieber Amide and MBHA resins offer distinct advantages and disadvantages.
| Feature | Rink Amide AM Resin | Sieber Amide Resin | MBHA Resin |
| Primary Application | Fmoc-based synthesis of C-terminal peptide amides.[1] | Fmoc-based synthesis of protected peptide amides.[3] | Boc-based synthesis of C-terminal peptide amides.[4] |
| Cleavage Conditions | Mildly acidic (e.g., 95% TFA).[5] | Very mild acidic conditions (e.g., 1% TFA in DCM).[4] | Harsh acidic conditions (e.g., HF or TFMSA).[4] |
| Typical Crude Purity | High purity can be achieved.[5] | High yields of pure peptide are reported. | Good yield is possible but requires harsh cleavage.[4] |
| Typical Overall Yield | High yields are attainable.[2] | Higher yields of pure peptide are often achieved due to milder cleavage. | Yield can be good, but harsh cleavage may lead to degradation.[4] |
| Key Advantages | Good balance of stability and acid lability, compatible with standard Fmoc chemistry.[1] | Extremely acid-labile, allowing for the synthesis of protected peptide fragments; reduced steric hindrance.[3] | Robust for Boc chemistry. |
| Potential Disadvantages | Linker decomposition can lead to N-alkylation of the C-terminal amide, though this can be mitigated with scavengers.[6] | May be too labile for certain applications. | Requires specialized and hazardous cleavage reagents.[4] |
Note: Specific quantitative data on yield and purity can vary significantly depending on the peptide sequence, length, and synthesis conditions. The information presented here is based on qualitative descriptions from various sources.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) on Rink Amide AM Resin
This protocol outlines a standard manual Fmoc-based solid-phase synthesis of a generic tripeptide (e.g., Ala-Phe-Gly-NH2) on Rink Amide AM resin.
1. Resin Swelling:
-
Place Rink Amide AM resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.[7]
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).[8]
3. Amino Acid Coupling (for the first amino acid, Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents), HOBt (4 equivalents), and HBTU (3.95 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activation mixture and let it stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling (beads should be colorless). If the test is positive (blue beads), repeat the coupling step.
4. Repeat Deprotection and Coupling for Subsequent Amino Acids (Fmoc-Phe-OH and Fmoc-Ala-OH):
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Wash the resin with DMF (5 times) and then with dichloromethane (B109758) (DCM) (5 times).
-
Dry the resin under vacuum.
Cleavage of the Peptide from the Resin
1. Prepare Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Handle TFA in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[9]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.[9]
Confirmation of C-terminal Amidation
Mass Spectrometry (MS) Analysis
Mass spectrometry is a primary tool for confirming the successful synthesis of the C-terminally amidated peptide.
Expected Mass Difference: A C-terminally amidated peptide will have a mass that is approximately 1 Da less than its corresponding C-terminal free acid counterpart due to the replacement of -OH (17.00 Da) with -NH2 (16.03 Da).
Procedure:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% formic acid).
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Compare the observed molecular weight with the theoretical molecular weight of the desired amidated peptide. The presence of a peak corresponding to the free acid (M+1 Da) would indicate incomplete amidation or hydrolysis.
Tandem MS (MS/MS) Fragmentation Analysis: For unambiguous confirmation, tandem mass spectrometry can be employed.
-
b-ions: The masses of the b-ions (fragments containing the N-terminus) will be identical for both the amidated and free acid forms of the peptide.
-
y-ions: The masses of the y-ions (fragments containing the C-terminus) will differ by approximately 1 Da between the amidated and free acid forms.[10]
-
Loss of Ammonia (B1221849): C-terminally amidated peptides can sometimes show a characteristic neutral loss of ammonia (-17 Da) from the precursor ion or fragment ions under certain collision-induced dissociation (CID) conditions.[1]
Derivatization for Enhanced Mass Difference: To amplify the mass difference between the amidated and free acid forms, the free carboxyl group can be chemically derivatized. For example, converting the C-terminal carboxylic acid to a methylamide (-CONHCH3) increases the mass difference from ~1 Da to ~14 Da, making it easier to distinguish in the mass spectrum.[7]
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide and can also help to separate the amidated peptide from its free acid form.
Procedure:
-
Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of increasing acetonitrile in water, both containing 0.1% TFA.
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.[11]
-
The amidated peptide is generally slightly more hydrophobic than its corresponding free acid and will therefore typically have a slightly longer retention time. The exact separation will depend on the peptide sequence and the HPLC conditions. Collect fractions and analyze by mass spectrometry to confirm the identity of the peaks.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Peptide | - Incomplete coupling or deprotection steps. - Peptide aggregation during synthesis. - Inefficient cleavage from the resin. | - Monitor each coupling/deprotection step with the Kaiser test. - Use pseudoproline dipeptides or chaotropic salts for difficult sequences. - Extend cleavage time or use a stronger cleavage cocktail if necessary.[12] |
| Presence of a Peak at M+1 Da in Mass Spectrum (Free Acid) | - Incomplete amidation during synthesis. - Hydrolysis of the amide bond during cleavage or workup. | - Ensure complete coupling of the first amino acid to the resin. - Minimize exposure to water during cleavage and workup. |
| Multiple Peaks in HPLC Chromatogram | - Deletion sequences from incomplete coupling. - Side-chain protecting groups not fully removed. - Racemization. - Side reactions such as aspartimide formation. | - Optimize coupling conditions (time, reagents). - Ensure appropriate scavengers are used in the cleavage cocktail. - Use additives like HOBt to suppress racemization. |
| C-terminal N-alkylation | - Decomposition of the Rink Amide linker during TFA cleavage can generate reactive species that alkylate the C-terminal amide. | - Use scavengers such as 1,3-dimethoxybenzene (B93181) in the cleavage cocktail to trap these reactive species.[6] |
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. glycopep.com [glycopep.com]
- 4. peptide.com [peptide.com]
- 5. seplite.com [seplite.com]
- 6. apexbt.com [apexbt.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. users.renyi.hu [users.renyi.hu]
- 12. researchgate.net [researchgate.net]
Navigating the Disposal of Rink Amide AM Resin: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals utilizing Rink Amide AM resin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the disposal of Rink Amide AM resin, adhering to standard laboratory safety protocols and environmental regulations.
Safety and Hazard Assessment
According to available Safety Data Sheets (SDS), Rink Amide AM resin is not consistently classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1][2] However, some sources indicate that it may cause skin, eye, and respiratory tract irritation.[3][4] Given this variability, it is prudent to handle Rink Amide AM resin as a potentially hazardous chemical and follow all appropriate safety precautions.
Personal Protective Equipment (PPE) during Handling and Disposal:
| PPE Category | Item |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety goggles with side protection |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if handling large quantities or if dust is generated. |
| Skin and Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe disposal of Rink Amide AM resin from the laboratory.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or contaminated Rink Amide AM resin should be treated as solid chemical waste.
-
Segregation: Keep solid resin waste separate from liquid waste streams.[5] Do not mix with other incompatible wastes.[5]
2. Waste Collection and Containerization:
-
Container Selection: Use a clearly labeled, leak-proof container compatible with the resin.[6][7] The original product container is often a suitable choice for waste accumulation.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (as a precautionary measure), the full chemical name "Rink Amide AM Resin," and the date of accumulation.[6]
-
Container Management: Keep the waste container securely closed except when adding waste.[8][9] Store the container in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[6][9]
3. Disposal of Empty Containers:
-
Decontamination: To be disposed of as non-hazardous waste, empty containers must be triple-rinsed with a suitable solvent capable of removing the resin residue.[6][8]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly with liquid chemical waste.[6]
-
Final Disposal: After triple-rinsing and removal or defacing of the original label, the empty container can typically be disposed of as regular laboratory glass or plastic waste.[5][8] If the container cannot be safely and thoroughly cleaned, it should be disposed of as hazardous waste.[5]
4. Final Disposal of Resin Waste:
-
Professional Disposal: All chemical waste, including the collected Rink Amide AM resin, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]
-
Prohibited Disposal Methods: Never dispose of Rink Amide AM resin down the drain or in the regular trash.[6][8] Evaporation of chemicals as a disposal method is also prohibited.[8]
Experimental Protocols
The procedures outlined above are based on standard laboratory chemical waste management guidelines. Specific experimental protocols that generate Rink Amide AM resin waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset of the experiment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Rink Amide AM resin and its associated containers.
Caption: Decision workflow for Rink Amide AM resin disposal.
References
Personal protective equipment for handling Rink Amide AM Resin
Essential Safety and Handling Guide for Rink Amide AM Resin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Rink Amide AM Resin. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
While Rink Amide AM Resin is not classified as a hazardous substance, standard laboratory safety protocols should always be followed to minimize exposure and prevent contamination.[1][2] The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn to protect from potential splashes.[2][3][4] Tightly fitting safety goggles are recommended.[3] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required to prevent skin contact.[2][5] Gloves must be inspected before use and changed immediately if contaminated.[3][6] |
| Body Protection | Laboratory Coat | A standard lab coat or other impervious clothing must be worn to protect skin and clothing from accidental spills.[2][6] |
| Respiratory Protection | Dust Mask (e.g., N95) | Not typically required under normal handling conditions.[2][3] However, if weighing quantities that could become airborne, handling within a fume hood or wearing a dust mask is a recommended precaution.[2][3] |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural workflow for the safe handling of Rink Amide AM Resin from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the resin in a tightly closed container in a dry, well-ventilated area.[6][7] The recommended storage temperature is typically between 2-8°C.[7][8]
-
Labeling: Ensure the container is clearly labeled with the substance name and any hazard information.
Preparation and Use
-
Ventilation: Use the resin in a well-ventilated area. For operations that may generate dust, use process enclosures or local exhaust ventilation.[6][7]
-
Avoid Inhalation: Take precautions to avoid breathing in dust from the resin.[6][7]
-
Personal Hygiene: Wash hands thoroughly after handling the resin and before eating, smoking, or using the lavatory.[5][6]
-
Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE.[6][7]
Emergency Procedures
-
Eye Contact: If the resin comes into contact with the eyes, immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[7][9]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.[3][7][9]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and get medical attention.[7][9]
-
Ingestion: If swallowed, rinse the mouth with water and seek medical attention.[7][9]
Disposal Plan
Proper disposal of Rink Amide AM Resin and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused Resin: Unused or waste resin should be swept up and shoveled into a suitable, labeled container for disposal.[3][9]
-
Contaminated Materials: All disposable materials that have come into contact with the resin, such as pipette tips, gloves, and lab coats, should be collected in a designated waste container.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3]
Experimental Workflow Diagram
The following diagram illustrates the complete, step-by-step workflow for safely handling Rink Amide AM Resin.
Caption: Workflow for Safe Handling of Rink Amide AM Resin.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. brushedrestorations.com [brushedrestorations.com]
- 5. mrresincrafts.com [mrresincrafts.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Seplife® Rink Amide - AM Resin [sunresinlifesciences.com]
- 9. fishersci.com [fishersci.com]
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